molecular formula C6H8O2 B107393 1-Cyclopentenecarboxylic acid CAS No. 1560-11-8

1-Cyclopentenecarboxylic acid

カタログ番号: B107393
CAS番号: 1560-11-8
分子量: 112.13 g/mol
InChIキー: PYRZPBDTPRQYKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopentenecarboxylic acid was evaluated as a new effective anticonvulsant during Anticonvulsant Screening Program (ASP) of Antiepileptic Drug Development Program.>

特性

IUPAC Name

cyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h3H,1-2,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRZPBDTPRQYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166023
Record name 1-Cyclopentene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1560-11-8
Record name 1-Cyclopentene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1560-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentene-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1560-11-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cyclopentene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopentenecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopentenecarboxylic Acid (CAS 1560-11-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopentenecarboxylic acid (CAS 1560-11-8), a versatile building block in organic synthesis with significant potential in pharmaceutical and agrochemical development. This document details its chemical and physical properties, provides an in-depth analysis of its spectroscopic data, and outlines detailed experimental protocols for its synthesis. Furthermore, it explores the biological context of this molecule by examining the signaling pathways of structurally related compounds, offering insights into its potential mechanisms of action as an anti-inflammatory, anticonvulsant, and adenosine (B11128) receptor modulating agent.

Chemical and Physical Properties

This compound is an organic compound featuring a five-membered cyclopentene (B43876) ring with a carboxylic acid functional group attached to the double bond.[1] Its unsaturated nature and the presence of the carboxylic acid moiety make it a reactive and valuable intermediate in a variety of chemical transformations.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1560-11-8[2][3][4]
Molecular Formula C₆H₈O₂[2][3][4]
Molecular Weight 112.13 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 121-124 °C[1]
Solubility Soluble in organic solvents, moderately soluble in water[1]
IUPAC Name cyclopent-1-ene-1-carboxylic acid[2]
Synonyms 1-Cyclopentene-1-carboxylic acid, Isoaleprolic acid[1][4]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference(s)
~11.0 - 12.0broad singlet1H-COOH[5]
~6.8multiplet1H=CH-[5]
~2.6multiplet2H-CH₂- (allylic)[5]
~2.5multiplet2H-CH₂- (allylic)[5]
~2.0multiplet2H-CH₂-[5]

Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)AssignmentReference(s)
~173C=O[6]
~145=C-COOH[6]
~135=CH-[6]
~35-CH₂-[6]
~33-CH₂-[6]
~23-CH₂-[6]
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
2500-3300BroadO-H stretch (carboxylic acid dimer)[7][8]
~1680StrongC=O stretch (conjugated carboxylic acid)[7][8]
~1630MediumC=C stretch[7][8]
~1420MediumO-H bend[7][8]
~1250StrongC-O stretch[7][8]
Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignmentReference(s)
112High[M]⁺ (Molecular Ion)[2][3]
95Moderate[M - OH]⁺[2][3]
67High[M - COOH]⁺[2][3]
41High[C₃H₅]⁺[2][3]

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Synthesis via Hydrolysis of 1-Cyanocyclopentene

This two-step method involves the formation of 1-cyanocyclopentene from cyclopentanone (B42830), followed by hydrolysis to the carboxylic acid.

G Cyclopentanone Cyclopentanone Step1 1. KCN, H₂SO₄ 2. Dehydration Cyclopentanone->Step1 Cyanocyclopentene 1-Cyanocyclopentene Step1->Cyanocyclopentene Step2 Acid or Base Hydrolysis (e.g., H₂SO₄, H₂O, heat) Cyanocyclopentene->Step2 Product This compound Step2->Product

Figure 1: Synthesis from Cyclopentanone.

Step 1: Synthesis of 1-Cyanocyclopentene

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of potassium cyanide in water.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with vigorous stirring to generate hydrogen cyanide in situ.

  • Add cyclopentanone dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • The resulting cyanohydrin is then dehydrated by heating with a dehydrating agent such as phosphorus pentoxide or by distillation with a catalytic amount of acid to yield 1-cyanocyclopentene.

Step 2: Hydrolysis of 1-Cyanocyclopentene

  • To a round-bottom flask equipped with a reflux condenser, add 1-cyanocyclopentene and an excess of aqueous sulfuric acid (e.g., 50% v/v).[9]

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).[9]

  • Cool the reaction mixture to room temperature and pour it over crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or distillation under reduced pressure.

Synthesis via Dehydrohalogenation of 1-Bromo-cyclopentanecarboxylic Acid

This method involves the bromination of cyclopentanecarboxylic acid followed by elimination of HBr to introduce the double bond.

G Cyclopentanecarboxylic_acid Cyclopentanecarboxylic Acid Step1 N-Bromosuccinimide (NBS), benzoyl peroxide (cat.) Cyclopentanecarboxylic_acid->Step1 Bromo_acid 1-Bromo-cyclopentanecarboxylic Acid Step1->Bromo_acid Step2 Base (e.g., KOH, heat) Bromo_acid->Step2 Product 1-Cyclopentenecarboxylic Acid Step2->Product

Figure 2: Dehydrohalogenation Route.

Step 1: Synthesis of 1-Bromo-cyclopentanecarboxylic Acid

  • In a round-bottom flask protected from light, dissolve cyclopentanecarboxylic acid in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like benzoyl peroxide.

  • Reflux the mixture for several hours until the reaction is complete (monitored by the disappearance of the starting material).

  • Cool the reaction mixture and filter off the succinimide (B58015) byproduct.

  • Remove the solvent under reduced pressure to obtain crude 1-bromo-cyclopentanecarboxylic acid.[10]

Step 2: Dehydrohalogenation

  • Dissolve the crude 1-bromo-cyclopentanecarboxylic acid in a suitable solvent like ethanol.

  • Add a solution of a strong base, such as potassium hydroxide (B78521) in ethanol.

  • Heat the mixture to reflux for several hours to effect the elimination of HBr.

  • After cooling, acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure this compound.

Biological Context and Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, the biological activities of structurally related compounds provide valuable insights into its potential mechanisms of action.

Anti-inflammatory Activity: The NF-κB Signaling Pathway

The cyclopentenone ring is a key structural motif in a class of potent anti-inflammatory lipids known as cyclopentenone prostaglandins (B1171923) (cyPGs).[11] These molecules are known to inhibit the inflammatory response by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11]

Figure 3: Inhibition of the NF-κB Signaling Pathway.

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex.[12] Activated IKK phosphorylates the inhibitory protein IκB, targeting it for proteasomal degradation.[12] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[11] Cyclopentenone-containing compounds can inhibit this pathway by directly interacting with and inhibiting the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB in its inactive state in the cytoplasm.[11][12] Given its α,β-unsaturated carboxylic acid structure, this compound may exert anti-inflammatory effects through a similar mechanism.

Anticonvulsant Activity: Modulation of GABAergic Neurotransmission

Studies on cyclopentane (B165970) and cyclopentene analogues of gamma-aminobutyric acid (GABA) have demonstrated their potential as anticonvulsant agents.[1][13] These compounds can modulate the activity of GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_modulation GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_receptor GABA Receptor GABA->GABA_receptor Binds to Ion_channel Cl⁻ Channel GABA_receptor->Ion_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Ion_channel->Hyperpolarization Cl⁻ Influx Cyclopentane_analog Cyclopentane Analog (e.g., this compound derivative) Cyclopentane_analog->GABA_receptor Modulates

Figure 4: Modulation of GABAergic Synapse.

GABAergic neurotransmission involves the release of GABA from a presynaptic neuron, which then binds to GABA receptors on the postsynaptic neuron.[14] This binding opens chloride ion channels, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane, thus inhibiting neuronal firing.[14] Certain cyclopentane derivatives can act as agonists or antagonists at GABA receptors, thereby either enhancing or reducing this inhibitory effect.[1][13] The anticonvulsant properties of some cyclopentane derivatives suggest they may enhance GABAergic inhibition, potentially by acting as positive allosteric modulators of GABA receptors.[1]

Adenosine Receptor Antagonism

Derivatives of cyclopentanecarboxylic acid have been explored as ligands for adenosine receptors, which are G protein-coupled receptors involved in a wide range of physiological processes.[15][16]

G cluster_antagonism Adenosine Adenosine Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->Adenosine_Receptor Binds to G_Protein G Protein Adenosine_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Alters Level Cellular_Response Cellular Response Second_Messenger->Cellular_Response Antagonist Cyclopentane Derivative (Antagonist) Antagonist->Adenosine_Receptor Blocks

Figure 5: Adenosine Receptor Signaling.

Adenosine receptors are activated by the endogenous nucleoside adenosine and trigger downstream signaling cascades via G proteins, leading to various cellular responses.[15] Adenosine receptor antagonists are compounds that bind to these receptors but do not elicit a response, thereby blocking the effects of adenosine.[15] The binding affinity of cyclopentyl derivatives to adenosine receptors, particularly the A1 and A3 subtypes, has been demonstrated.[16][17] By modifying the structure of this compound, it is conceivable to develop potent and selective antagonists for different adenosine receptor subtypes, which have therapeutic potential in various disorders.

Conclusion

This compound is a valuable and versatile chemical intermediate with a range of potential applications in drug discovery and development. Its straightforward synthesis, well-characterized spectroscopic properties, and the biological activities of its structural analogs make it an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into the direct biological effects and signaling pathways of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopentenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentenecarboxylic acid (CAS No. 1560-11-8) is an unsaturated carboxylic acid with a five-membered ring structure. Its unique combination of a reactive double bond and a carboxylic acid functional group makes it a valuable intermediate in organic synthesis and a molecule of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering detailed experimental protocols and comparative data to support research and development activities. The information presented is intended for an audience with a strong scientific background, including researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in various applications. The following tables summarize the key quantitative data for this compound.

General and Physical Properties
PropertyValueReference
Molecular FormulaC₆H₈O₂[1][2]
Molecular Weight112.13 g/mol [1][3]
AppearanceWhite to off-white solid[4]
Melting Point121-124 °C[3]
Boiling Point210 °C[4]
pKa~5.00 (Predicted)[4]
Solubility Profile
SolventSolubilityReference
WaterModerately soluble[5]
ChloroformSlightly soluble[4]
MethanolSlightly soluble[4]
Organic SolventsSoluble[5]
Spectroscopic Data
TechniqueKey Data PointsReference
¹H NMR (CDCl₃)Please refer to publicly available spectral data[6]
¹³C NMR (CDCl₃)Please refer to publicly available spectral data[6]
IRO-H stretch: 3300-2500 cm⁻¹ (broad), C=O stretch: 1760-1690 cm⁻¹, C-O stretch: 1320-1210 cm⁻¹[7]
Mass SpectrometryMolecular Ion Peak (m/z): 112[1]

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of physicochemical properties. The following sections outline standardized experimental protocols relevant to the characterization of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH.

Procedure:

  • A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water/methanol mixture).

  • A calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

Procedure:

  • An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.

  • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

Procedure for ¹H NMR:

  • Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[8]

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.[8]

  • The NMR tube is placed in the spectrometer.

  • The ¹H NMR spectrum is acquired using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).[8]

  • The resulting spectrum is processed (Fourier transform, phase correction, and baseline correction) and the chemical shifts, multiplicities, and coupling constants of the signals are analyzed to determine the proton environment in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Procedure (Attenuated Total Reflectance - ATR):

  • A small amount of the solid this compound is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The IR spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • The characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the carbon-carbon double bond are identified.

Potential Biological Activity and Research Directions

Preliminary research suggests that this compound and its derivatives may possess interesting biological activities. It has been reported to have anti-inflammatory properties through the inhibition of tumor necrosis factor (TNF) and cyclooxygenase-2 (Cox-2).[5] Furthermore, related cyclopentane (B165970) carboxylic acid derivatives have been investigated for their anticonvulsant activity, potentially through interaction with the GABAergic system.[9] These findings open up avenues for further research into the therapeutic potential of this class of compounds.

Visualizations

The following diagrams illustrate key conceptual frameworks for the investigation of this compound.

logical_workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_biological Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure InVitro In Vitro Assays (e.g., Enzyme Inhibition) Purification->InVitro Properties Property Determination (MP, pKa, Solubility) Structure->Properties Spectroscopy Spectroscopic Analysis (IR, UV-Vis) Properties->Spectroscopy InVivo In Vivo Models (e.g., Anticonvulsant, Anti-inflammatory) InVitro->InVivo Mechanism Mechanism of Action Studies InVivo->Mechanism

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of this compound.

experimental_workflow start Start: Pure this compound solubility Solubility Testing (Aqueous & Organic Solvents) start->solubility pka pKa Determination (Potentiometric Titration) start->pka spectroscopy Spectroscopic Analysis (NMR, IR, MS) start->spectroscopy biological_screening Initial Biological Screening (e.g., Anti-inflammatory Assay) start->biological_screening data_analysis Data Analysis & Interpretation solubility->data_analysis pka->data_analysis spectroscopy->data_analysis biological_screening->data_analysis report Technical Report Generation data_analysis->report

Caption: An experimental workflow for the comprehensive physicochemical profiling of this compound.

References

An In-depth Technical Guide to 1-Cyclopentenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Cyclopentenecarboxylic acid, a versatile organic compound with significant applications in organic synthesis and pharmacology. This document details its chemical and physical properties, potential therapeutic applications, and key experimental methodologies.

Core Molecular Information

This compound is an organic compound featuring a five-membered cyclopentene (B43876) ring functionalized with a carboxylic acid group.

Molecular Formula: C₆H₈O₂[1][2]

Molecular Weight: 112.13 g/mol [1][3] (A more precise value is 112.1265 g/mol [2])

Table 1: Chemical Identifiers and Nomenclature
IdentifierValue
IUPAC Name cyclopentene-1-carboxylic acid[1]
CAS Number 1560-11-8[2][3]
Synonyms 1-Cyclopentene-1-carboxylic acid, Isoaleprolic acid, 1-Cyclopentenylcarboxylic acid[2][4][5]
InChI Key PYRZPBDTPRQYKG-UHFFFAOYSA-N[2][4]
SMILES OC(=O)C1=CCCC1[3]

Physicochemical and Pharmacological Properties

This compound is a white to pale yellow or off-white solid, typically in powder form.[4] It is soluble in organic solvents like chloroform (B151607) and methanol (B129727) and exhibits moderate solubility in water.[4][5]

Table 2: Physical and Chemical Properties
PropertyValue
Melting Point 121-124 °C[3][4]
Boiling Point 210 °C[4]
pKa 5.00 ± 0.20 (Predicted)[4]
Density ~1.08 g/cm³ (Estimate)[4]
Appearance White to Off-White Solid[4]
Solubility Chloroform (Slightly), Methanol (Slightly), Moderate in Water[4][5]

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis and has been investigated for its pharmacological properties. Its applications span from the creation of complex cyclic structures to potential use as a therapeutic agent.

G main This compound sub1 Organic Synthesis Intermediate main->sub1 sub2 Pharmacological Research main->sub2 app1_1 Diels-Alder Reactions sub1->app1_1 app1_2 Enantioselective Cycloadditions sub1->app1_2 app1_3 Solid-Phase Synthesis sub1->app1_3 app1_4 Pharmaceutical & Agrochemical Building Block sub1->app1_4 app2_1 Anticonvulsant Activity sub2->app2_1 app2_2 Anti-inflammatory Properties sub2->app2_2 app2_3 Adenosine Receptor Antagonist Development sub2->app2_3

Core applications of this compound.
Key Applications Include:

  • Diels-Alder Reactions: It is used as a dienophile in Diels-Alder reactions, for instance, in the synthesis of cis-8-hexahydroindanecarboxylic acid by reacting with butadiene.[3][4]

  • Asymmetric Synthesis: The molecule is utilized in enantioselective 1,3-dipolar cycloadditions involving diazoacetates.[4]

  • Heterocyclic Chemistry: It is a precursor in the solid-phase synthesis of substituted indolines.[4]

  • Anticonvulsant Research: this compound was evaluated as a potentially effective anticonvulsant during the Anticonvulsant Screening Program (ASP) of the Antiepileptic Drug Development Program.[3][4]

  • Anti-inflammatory Agent: Research has indicated that it possesses anti-inflammatory properties.

  • Receptor Antagonist Development: It can be used to develop antagonists for A1- and A2-adenosine receptors.[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key applications of this compound.

Protocol 1: Diels-Alder Reaction with an In-Situ Generated Diene (Representative)

This protocol is based on established procedures for Diels-Alder reactions involving a diene generated in situ and a dienophile like this compound. This method is analogous to the reaction between this compound and butadiene.

Objective: To synthesize a cyclohexene (B86901) derivative via a [4+2] cycloaddition.

Materials:

  • This compound (dienophile)

  • 3-Sulfolene (butadiene precursor)

  • Xylene (solvent)

  • Boiling stones

  • Round-bottomed flask (25-mL)

  • Water-cooled condenser

  • Heating mantle

  • Gas trap

Procedure:

  • In a 25-mL round-bottomed flask, combine 1.0 equivalent of this compound, 1.2 equivalents of 3-sulfolene, and an appropriate volume of xylene to act as a solvent.

  • Add a boiling stone to the flask to ensure smooth boiling.

  • Fit the flask with a water-cooled condenser. To safely manage the sulfur dioxide gas released during the reaction, place a gas trap at the top of the condenser.

  • Gently heat the mixture using a heating mantle. 3-Sulfolene thermally decomposes to generate 1,3-butadiene (B125203) in situ.

  • Once the solids have dissolved, continue to heat the mixture at a gentle reflux for approximately 30-60 minutes to allow the Diels-Alder reaction to proceed to completion.

  • After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • The resulting product, a substituted cyclohexene carboxylic acid, can then be isolated and purified using standard techniques such as recrystallization or column chromatography.

G start_node Start A Combine Reactants: This compound, 3-Sulfolene, Xylene start_node->A process_node_style process_node_style io_node_style io_node_style decision_node_style decision_node_style end_node End B Assemble Reflux Apparatus with Gas Trap A->B C Heat Gently to Reflux (30-60 min) B->C D Cool Reaction Mixture to Room Temperature C->D E Isolate & Purify Product (e.g., Recrystallization) D->E E->end_node

Workflow for a representative Diels-Alder reaction.
Protocol 2: Screening for Anticonvulsant Activity (General Methodology)

This outlines a standard preclinical screening protocol used to evaluate the anticonvulsant potential of compounds like this compound, primarily using the pentylenetetrazole (PTZ) induced seizure model in mice.

Objective: To determine if the test compound can prevent or delay the onset of chemically induced seizures.

Materials:

  • This compound

  • Vehicle (e.g., saline with DMSO)

  • Pentylenetetrazole (PTZ)

  • Male Swiss mice (or other appropriate strain)

  • Syringes for intraperitoneal (i.p.) injection

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment to acclimate them to laboratory conditions.

  • Compound Preparation: Dissolve this compound in a suitable vehicle to achieve the desired concentrations for injection.

  • Dosing: Divide the animals into groups (e.g., control group and several test groups receiving different doses of the compound). Administer the test compound or the vehicle to the respective groups via intraperitoneal (i.p.) injection.

  • Seizure Induction: After a specific pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.) to all animals.

  • Observation: Immediately place each mouse in an individual observation chamber and monitor for the onset of seizure activity (e.g., myoclonic jerks, generalized clonic seizures) for a set period (e.g., 30 minutes).

  • Data Collection: Record the latency (time to onset) of the first seizure and the incidence (presence or absence) of seizures in each group.

  • Analysis: Statistically compare the results from the test groups to the control group to determine if the compound provided significant protection against PTZ-induced seizures. The dose that protects 50% of the animals (ED₅₀) can be calculated.

References

IR spectroscopic data of 1-Cyclopentenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the IR Spectroscopic Data of 1-Cyclopentenecarboxylic Acid

For researchers, scientists, and drug development professionals, understanding the vibrational spectroscopy of key organic molecules is paramount for structural elucidation and quality control. This guide provides a comprehensive overview of the Infrared (IR) spectroscopic data for this compound, a molecule of interest in various chemical syntheses.

Molecular Structure and Functional Groups

This compound (C₆H₈O₂) is an α,β-unsaturated carboxylic acid. Its structure consists of a five-membered cyclopentene (B43876) ring directly attached to a carboxylic acid functional group. This conjugation between the carbon-carbon double bond (C=C) and the carbonyl group (C=O) influences the electronic environment and, consequently, the vibrational frequencies of these groups in the IR spectrum.

IR Spectroscopic Data

The following table summarizes the characteristic infrared absorption bands for this compound. The data is compiled based on established ranges for α,β-unsaturated carboxylic acids and spectral data from various databases. The exact peak positions can vary slightly depending on the sampling method and the physical state of the sample.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3300 - 2500Broad, StrongO-H stretch (from the carboxylic acid dimer due to hydrogen bonding)
~2960 - 2850MediumC-H stretch (sp³ hybridized C-H in the cyclopentene ring)
~3050Medium=C-H stretch (sp² hybridized C-H in the cyclopentene ring)
~1710 - 1680Strong, SharpC=O stretch (carbonyl of the α,β-unsaturated carboxylic acid)
~1640MediumC=C stretch (alkene in the cyclopentene ring, conjugated)
~1440 - 1395MediumO-H bend (in-plane)
~1320 - 1210StrongC-O stretch (coupled with O-H in-plane bending)
~950 - 910Broad, MediumO-H bend (out-of-plane)

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for obtaining the IR spectrum of solid and liquid samples with minimal preparation.[1][2][3][4][5]

Objective: To obtain the infrared spectrum of solid this compound using an ATR-FTIR spectrometer.

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • This compound, solid.

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (like isopropanol) and allow it to dry completely.

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (like CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of solid this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the press arm of the ATR accessory to apply firm and even pressure on the solid sample.[1] This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[2]

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be an absorbance spectrum.

    • Perform any necessary data processing, such as baseline correction or ATR correction (to make the spectrum appear more like a traditional transmission spectrum).

    • Identify and label the major absorption peaks and assign them to the corresponding functional group vibrations based on the data table provided.

  • Cleaning:

    • After the measurement, retract the press arm and carefully remove the sample from the crystal surface.

    • Clean the ATR crystal thoroughly with a solvent-dampened, lint-free wipe to remove any sample residue.

Visualization of Key Functional Groups and Their IR Regions

The following diagram illustrates the logical relationship between the key functional groups of this compound and their characteristic absorption regions in an IR spectrum.

G Key Functional Groups of this compound and Their IR Absorption Regions cluster_molecule This compound cluster_functional_groups Functional Groups cluster_ir_regions Characteristic IR Absorption Regions (cm⁻¹) Molecule C₆H₈O₂ OH O-H (Carboxylic Acid) Molecule->OH CH_sp3 C-H (sp³) Molecule->CH_sp3 CH_sp2 =C-H (sp²) Molecule->CH_sp2 CO_double C=O (Carbonyl) Molecule->CO_double CC_double C=C (Alkene) Molecule->CC_double CO_single C-O (Carboxyl) Molecule->CO_single OH_region 3300 - 2500 (Broad) OH->OH_region CH_sp3_region 2960 - 2850 CH_sp3->CH_sp3_region CH_sp2_region ~3050 CH_sp2->CH_sp2_region CO_double_region 1710 - 1680 CO_double->CO_double_region CC_double_region ~1640 CC_double->CC_double_region CO_single_region 1320 - 1210 CO_single->CO_single_region

References

Mass Spectrometry of 1-Cyclopentenecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 1-cyclopentenecarboxylic acid. It covers the foundational principles of its fragmentation under electron ionization and offers detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers and scientists engaged in the identification and characterization of small molecules in various scientific and drug development contexts.

Introduction

This compound (C6H8O2), also known as isoaleprolic acid, is a cyclic unsaturated carboxylic acid with a molecular weight of approximately 112.13 g/mol .[1][2][3] Its structural features, including a carboxylic acid group and a cyclopentene (B43876) ring, give rise to a distinct mass spectrometric fragmentation pattern that is crucial for its identification and characterization. Understanding this fragmentation is essential for its analysis in complex matrices.

Electron Ionization Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. The molecular ion peak and the relative intensities of the major fragment ions are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.[1]

m/zRelative Intensity (%)Proposed Fragment
11235[M]+• (Molecular Ion)
95100[M - OH]+
8325[C5H7O]+
6795[C5H7]+
4160[C3H5]+

Fragmentation Pathway

Under electron ionization, this compound undergoes a series of fragmentation events. The initial ionization produces a molecular ion ([M]+•) at m/z 112. The most prominent fragmentation pathway involves the loss of a hydroxyl radical (•OH) to form the base peak at m/z 95.[4] Subsequent loss of carbon monoxide (CO) from this ion results in the fragment at m/z 67. The fragmentation cascade is a characteristic signature of this molecule.

Fragmentation_Pathway cluster_main Fragmentation of this compound M_plus [C6H8O2]+• m/z = 112 M_minus_OH [C6H7O]+ m/z = 95 M_plus->M_minus_OH - •OH C5H7 [C5H7]+ m/z = 67 M_minus_OH->C5H7 - CO

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

The acquisition of a mass spectrum for this compound can be achieved using a standard gas chromatography-mass spectrometry (GC-MS) system. The following protocol provides a general framework for this analysis.

4.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

4.2. Gas Chromatography (GC) Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-350.

  • Scan Rate: 2 scans/second.

Experimental_Workflow cluster_workflow GC-MS Analysis Workflow SamplePrep Sample Preparation (this compound Solution) GC_Injection GC Injection SamplePrep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection (Electron Multiplier) Mass_Analysis->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry of this compound provides a reliable method for its identification. The characteristic fragmentation pattern, dominated by the loss of a hydroxyl radical and subsequent decarbonylation, serves as a molecular fingerprint. The experimental protocols outlined in this guide offer a robust starting point for researchers to obtain high-quality mass spectra for this and similar compounds, aiding in their unambiguous characterization in various research and development applications.

References

In-Depth Technical Guide: Physicochemical Properties of 1-Cyclopentenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and purification of 1-Cyclopentenecarboxylic acid (CAS No. 1560-11-8), with a primary focus on its melting point. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physicochemical Data of this compound

This compound is a cyclic unsaturated carboxylic acid. Its molecular and physical properties are summarized below.

PropertyValueReference
Molecular FormulaC₆H₈O₂[1]
Molecular Weight112.13 g/mol [2]
Melting Point121-124 °C (literature)[2][3]
Melting Point119 °C[4]
Assay98%[2]
AppearanceSolid
CAS Number1560-11-8[1][2]

The reported melting point for this compound shows a slight variation between different sources, with a range of 121-124 °C being the most commonly cited value[2][3]. Another source reports a melting point of 119 °C[4]. This discrepancy may be attributed to differences in the purity of the samples analyzed.

Experimental Protocols

A detailed experimental protocol for the synthesis, purification, and melting point determination of this compound is provided below. While a specific synthesis route for this compound is described in a patent, general purification and characterization methods for carboxylic acids are well-established.

Synthesis of this compound

A plausible synthetic route involves the reaction of 5-formylvaleric acid or its esters over an oxidic catalyst at elevated temperatures[5].

Materials:

  • 5-formylvaleric acid or its ester

  • Oxidic catalyst (e.g., AlPO₄)

  • High-temperature reactor

  • Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)

  • Aqueous base (e.g., sodium bicarbonate)

  • Aqueous acid (e.g., 1M HCl)

Procedure:

  • The gaseous or liquid starting material (5-formylvaleric acid or its ester) is passed over a bed of an oxidic catalyst at a temperature ranging from 200 to 450 °C[5].

  • The product stream is cooled and collected.

  • The crude product is dissolved in an organic solvent such as ethyl acetate.

  • The organic solution is washed with a saturated aqueous solution of sodium bicarbonate to extract the acidic product into the aqueous layer.

  • The aqueous layer is separated and washed with a fresh portion of the organic solvent to remove any neutral impurities.

  • The aqueous layer is then acidified with 1M HCl to a pH of approximately 2-3, causing the this compound to precipitate.

  • The solid product is collected by vacuum filtration and washed with cold deionized water.

  • The purified product is dried under vacuum.

Purification by Recrystallization

Further purification can be achieved by recrystallization to obtain a high-purity solid suitable for accurate melting point determination.

Materials:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., water, ethanol/water mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Activated carbon (optional)

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

  • In a flask, the crude this compound is dissolved in a minimal amount of a suitable hot solvent.

  • If colored impurities are present, a small amount of activated carbon can be added to the hot solution.

  • The hot solution is filtered to remove any insoluble impurities and activated carbon.

  • The filtrate is allowed to cool slowly to room temperature to promote the formation of large crystals.

  • The solution is then placed in an ice bath to maximize the yield of the crystals.

  • The purified crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.

  • The crystals are dried under vacuum to remove any residual solvent.

Melting Point Determination

The melting point of the purified this compound should be determined using a calibrated melting point apparatus.

Materials:

  • Purified this compound

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • A small amount of the dried, purified this compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range over which the solid first begins to melt until it is completely liquid is recorded as the melting point range. For a pure compound, this range should be narrow (typically less than 2 °C).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 5-formylvaleric acid/ester reaction Catalytic Cyclization (200-450 °C) start->reaction crude_product Crude this compound reaction->crude_product extraction Acid-Base Extraction crude_product->extraction recrystallization Recrystallization extraction->recrystallization pure_product Pure this compound recrystallization->pure_product mp_determination Melting Point Determination pure_product->mp_determination

Caption: General workflow for the synthesis and purification of this compound.

References

A Technical Guide to 1-Cyclopentenecarboxylic Acid and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cyclopentenecarboxylic acid, a valuable building block in organic synthesis. The document details its various synonyms and chemical identifiers, outlines key experimental protocols for its synthesis and the synthesis of related compounds, and visually represents these synthetic workflows. This guide is intended to serve as a practical resource for researchers and professionals involved in chemical synthesis and drug development.

Chemical Identity and Synonyms

This compound is known by several names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for effective literature searches and unambiguous communication in a research and development setting. The following table summarizes the key identifiers and synonyms for this compound.

Identifier TypeValue
IUPAC Name cyclopentene-1-carboxylic acid
CAS Number 1560-11-8
Molecular Formula C₆H₈O₂
Molecular Weight 112.13 g/mol [1]
Common Synonyms 1-Cyclopentene-1-carboxylic acid[2]
Isoaleprolic acid[2]
1-Cyclopentenylcarboxylic acid[2]
InChI 1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h3H,1-2,4H2,(H,7,8)[3]
InChIKey PYRZPBDTPRQYKG-UHFFFAOYSA-N[3]
SMILES OC(=O)C1=CCCC1[3]

Experimental Protocols: Synthesis of Cyclopentene Carboxylic Acids

The synthesis of this compound and its saturated analog, cyclopentanecarboxylic acid, can be achieved through various synthetic routes. Below are detailed experimental protocols for some of these methods.

Synthesis of 1-Cyclopentene-1-carboxylic Acid from 5-Formylvaleric Acid

A patented method describes the preparation of 1-Cyclopentene-1-carboxylic acid from 5-formylvaleric acid or its esters. This process involves a cyclization reaction over an acidic oxidic catalyst at elevated temperatures.[4][5]

Materials:

  • 5-Formylvaleric acid or its ester

  • Acidic oxidic catalyst (e.g., zeolite, heteropolyacid, phosphate)[4]

  • Inert gas (e.g., nitrogen)

  • Solvent (if proceeding in the liquid phase)

Procedure:

  • The reaction can be carried out in either the gas or liquid phase.

  • The starting material, 5-formylvaleric acid or its ester, is passed over a heated bed of an acidic oxidic catalyst.

  • The reaction is conducted at a temperature range of 200 to 450 °C.[4][5]

  • The use of a catalyst with acidic properties preferentially yields the cyclopentene-1-carboxylic acid ester.[4]

  • The product is then collected and purified using standard techniques such as distillation.

Synthesis of Cyclopentanecarboxylic Acid from Cyclopentanol (B49286) (Two-Step)

A common method for the synthesis of the saturated analog, cyclopentanecarboxylic acid, involves a two-step process starting from cyclopentanol. This provides a useful comparative protocol.

Step 1: Oxidation of Cyclopentanol to Cyclopentanone (B42830)

Materials:

  • Cyclopentanol

  • Jones reagent (Chromium trioxide in sulfuric acid) or another suitable oxidizing agent

  • Acetone (B3395972) (solvent)

  • Ether

  • Magnesium sulfate (B86663) (drying agent)

Procedure:

  • Dissolve cyclopentanol in acetone and cool the solution in an ice bath.

  • Slowly add Jones reagent to the stirred solution. The reaction is exothermic.

  • After the addition is complete, allow the mixture to stir at room temperature.

  • Quench the reaction by adding isopropanol.

  • Extract the product with ether, wash the organic layer with brine, and dry over magnesium sulfate.

  • Remove the solvent under reduced pressure to yield cyclopentanone.

Step 2: Conversion of Cyclopentanone to Cyclopentanecarboxylic Acid via Grignard Reagent

Materials:

  • Cyclopentanone

  • Magnesium turnings

  • A suitable alkyl or aryl halide (e.g., bromobenzene) to form the Grignard reagent

  • Dry ether (solvent)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (for workup)

Procedure:

  • Prepare the Grignard reagent by reacting magnesium turnings with the alkyl/aryl halide in dry ether under an inert atmosphere.

  • Cool the Grignard reagent in a dry ice/acetone bath.

  • Slowly add a solution of cyclopentanone in dry ether to the Grignard reagent.

  • After the addition is complete, pour the reaction mixture over crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Acidify the mixture with hydrochloric acid.

  • Extract the aqueous layer with ether, dry the combined organic layers over magnesium sulfate, and remove the solvent to yield cyclopentanecarboxylic acid.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.

Synthesis_of_1_Cyclopentenecarboxylic_Acid start 5-Formylvaleric Acid catalyst Acidic Oxidic Catalyst (200-450 °C) start->catalyst Gas or Liquid Phase product 1-Cyclopentene-1-carboxylic Acid catalyst->product

Caption: Synthesis of 1-Cyclopentene-1-carboxylic Acid.

Synthesis_of_Cyclopentanecarboxylic_Acid cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Carboxylation start Cyclopentanol reagent1 Jones Reagent start->reagent1 intermediate Cyclopentanone reagent1->intermediate reagent2 1. Grignard Reagent 2. CO2 (Dry Ice) 3. H3O+ intermediate->reagent2 product Cyclopentanecarboxylic Acid reagent2->product

References

The Genesis of a Cyclopentene Ring: Unraveling the Discovery and Synthesis of 1-Cyclopentenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the historical synthesis of 1-Cyclopentenecarboxylic acid reveals a journey intertwined with the pioneering work of William Henry Perkin Jr. on alicyclic compounds in the late 19th and early 20th centuries. While a single definitive "discovery" paper remains elusive, a compelling narrative of its first synthesis emerges from his extensive exploration of ring structures, with subsequent refinements leading to the established methods known today.

Initially known by the synonym "aleprolic acid," this compound is a five-membered ring containing a carboxylic acid group attached to a double bond. Its synthesis was a logical progression in the systematic study of cyclic compounds, a field significantly advanced by the meticulous research of W. H. Perkin Jr. His work, extensively documented in the Journal of the Chemical Society, Transactions, laid the foundational groundwork for the preparation of a vast array of cyclopentane (B165970) and cyclohexane (B81311) derivatives.

Early Synthetic Strategies: Two Primary Pathways

The historical synthesis of this compound can be traced back to two principal routes, both of which were conceptually accessible to chemists of Perkin Jr.'s era and align with the general strategies he employed for constructing and functionalizing cyclic systems.

  • Dehydration of 1-Hydroxycyclopentanecarboxylic Acid: This method represents a classic approach to introducing unsaturation into a cyclic system. The precursor, 1-hydroxycyclopentanecarboxylic acid, could be prepared from cyclopentanone (B42830), a ketone that became more accessible through methods like the pyrolysis of adipic acid salts.

  • From 2-Oxocyclopentanecarboxylate: This route involves the synthesis of an ester of 2-oxocyclopentanecarboxylic acid, a β-keto ester. Such compounds were central to the synthetic strategies of the time, including the work of Perkin Jr. The introduction of a double bond could then be achieved through a series of reactions involving the keto and ester functionalities.

While the exact first publication detailing these specific syntheses of this compound is not readily apparent from general searches, the chemical principles and starting materials were well within the purview of organic chemists in the late 1800s and early 1900s.

Experimental Protocols of Key Historical Syntheses

To provide a comprehensive understanding of these early methods, detailed experimental protocols for the plausible historical syntheses are outlined below. It is important to note that these protocols are reconstructed based on the chemical knowledge and laboratory practices of the period.

Parameter Method 1: Dehydration of 1-Hydroxycyclopentanecarboxylic Acid Method 2: From Ethyl 2-Oxocyclopentanecarboxylate
Starting Material 1-Hydroxycyclopentanecarboxylic AcidEthyl 2-Oxocyclopentanecarboxylate
Key Reagents Dehydrating agent (e.g., Sulfuric acid, Phosphorus pentoxide)Sodium borohydride, Dehydrating agent (e.g., Iodine, Acid catalyst)
Reaction Steps 1. Treatment with a strong dehydrating agent. 2. Heating to effect elimination of water. 3. Purification of the resulting unsaturated acid.1. Reduction of the ketone to a hydroxyl group. 2. Dehydration of the resulting hydroxy ester. 3. Saponification of the ester to the carboxylic acid.
Typical Yield Moderate to good, dependent on the efficiency of dehydration and minimization of side reactions.Good, with yields for each step contributing to the overall efficiency.
Reaction Conditions Elevated temperatures.Step 1: Mild conditions. Step 2: Elevated temperatures. Step 3: Basic conditions followed by acidification.
Experimental Protocol 1: Dehydration of 1-Hydroxycyclopentanecarboxylic Acid
  • Preparation of 1-Hydroxycyclopentanecarboxylic Acid: To a stirred solution of cyclopentanone cyanohydrin in a suitable solvent (e.g., diethyl ether), an aqueous solution of a strong mineral acid (e.g., hydrochloric acid) is added. The mixture is heated under reflux for several hours to facilitate hydrolysis of the nitrile to a carboxylic acid. After cooling, the product is extracted and purified.

  • Dehydration: The purified 1-hydroxycyclopentanecarboxylic acid is mixed with a dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide. The mixture is then carefully heated. The this compound, along with some isomeric byproducts, is distilled from the reaction mixture.

  • Purification: The distillate is collected and purified by fractional distillation or recrystallization to isolate this compound.

Experimental Protocol 2: From Ethyl 2-Oxocyclopentanecarboxylate
  • Synthesis of Ethyl 2-Oxocyclopentanecarboxylate: This starting material can be prepared via the Dieckmann condensation of diethyl adipate (B1204190) in the presence of a base such as sodium ethoxide.

  • Reduction: The keto group of ethyl 2-oxocyclopentanecarboxylate is reduced to a hydroxyl group using a reducing agent like sodium amalgam or, in later years, sodium borohydride, to yield ethyl 2-hydroxycyclopentanecarboxylate.

  • Dehydration: The resulting hydroxy ester is then dehydrated by heating with a catalytic amount of a dehydrating agent, such as iodine or a strong acid, to form ethyl 1-cyclopentene-1-carboxylate.

  • Saponification: The unsaturated ester is saponified by heating with an aqueous solution of a strong base (e.g., sodium hydroxide). Subsequent acidification of the reaction mixture with a mineral acid yields this compound, which can be isolated by extraction and purified.

Logical Relationships in the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic transformations described.

historical_synthesis_pathways cluster_0 Method 1: Dehydration Pathway cluster_1 Method 2: Keto-Ester Pathway A Cyclopentanone B Cyclopentanone Cyanohydrin A->B + HCN C 1-Hydroxycyclopentanecarboxylic Acid B->C Hydrolysis (H+) D This compound C->D Dehydration (-H2O) E Diethyl Adipate F Ethyl 2-Oxocyclopentanecarboxylate E->F Dieckmann Condensation G Ethyl 2-Hydroxycyclopentanecarboxylate F->G Reduction H Ethyl 1-Cyclopentene-1-carboxylate G->H Dehydration I This compound H->I Saponification

Methodological & Application

Application Notes and Protocols for the Synthesis of cis-8-Hexahydroindanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-8-Hexahydroindanecarboxylic acid is a valuable building block in medicinal chemistry and materials science due to its rigid bicyclic structure. This document outlines a two-step synthetic protocol for the preparation of cis-8-hexahydroindanecarboxylic acid, commencing with the readily available starting material, 1-cyclopentenecarboxylic acid. The synthesis involves a Diels-Alder reaction to construct the bicyclic core, followed by catalytic hydrogenation to achieve the saturated target molecule. The methodologies provided are based on established procedures for analogous transformations and are intended to serve as a comprehensive guide for laboratory synthesis.

Overall Synthetic Scheme

The synthesis of cis-8-hexahydroindanecarboxylic acid is accomplished via a two-step process:

  • Step 1: Diels-Alder Reaction. A [4+2] cycloaddition between 1,3-butadiene (B125203) and this compound to form cis-Δ⁴-tetrahydroindan-8-carboxylic acid. The cis stereochemistry of the ring junction is predominantly formed due to the endo rule in Diels-Alder reactions.

  • Step 2: Catalytic Hydrogenation. Reduction of the double bond in the cyclohexene (B86901) ring of the Diels-Alder adduct using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to yield the final product, cis-8-hexahydroindanecarboxylic acid.

Data Presentation

The following table summarizes typical quantitative data for the key transformations involved in the synthesis. The data is compiled from analogous reactions found in the literature and serves as a benchmark for the expected outcomes of the described protocols.

StepReactionReactantsProductCatalystSolventTemp. (°C)Time (h)Yield (%)
1Diels-Alder Reaction1,3-Butadiene, this compoundcis-Δ⁴-Tetrahydroindan-8-carboxylic acidNoneToluene (B28343)1102485-95
2Catalytic Hydrogenationcis-Δ⁴-Tetrahydroindan-8-carboxylic acid, H₂cis-8-Hexahydroindanecarboxylic acid10% Pd/CMethanol254-6>95

Experimental Protocols

Step 1: Synthesis of cis-Δ⁴-Tetrahydroindan-8-carboxylic acid via Diels-Alder Reaction

Materials:

  • This compound

  • 1,3-Butadiene (condensed)

  • Toluene

  • Hydroquinone (B1673460) (inhibitor)

  • High-pressure reaction vessel (autoclave)

  • Rotary evaporator

  • Standard glassware

Procedure:

  • To a high-pressure reaction vessel, add this compound (1.0 eq), a catalytic amount of hydroquinone (to prevent polymerization of butadiene), and toluene as a solvent.

  • Cool the vessel in a dry ice/acetone bath and add condensed 1,3-butadiene (1.2 eq).

  • Seal the vessel and allow it to warm to room temperature behind a blast shield.

  • Heat the reaction mixture to 110 °C and maintain this temperature for 24 hours with stirring.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess butadiene in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the toluene under reduced pressure using a rotary evaporator.

  • The crude cis-Δ⁴-tetrahydroindan-8-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or used directly in the next step after thorough drying.

Step 2: Synthesis of cis-8-Hexahydroindanecarboxylic Acid via Catalytic Hydrogenation

Materials:

  • cis-Δ⁴-Tetrahydroindan-8-carboxylic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Celite®

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation flask, dissolve the crude or purified cis-Δ⁴-tetrahydroindan-8-carboxylic acid (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Purge the system with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as per the equipment's capability) and stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitor the reaction progress by the uptake of hydrogen or by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude cis-8-hexahydroindanecarboxylic acid.

  • The final product can be further purified by recrystallization if necessary.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Catalytic Hydrogenation start_materials This compound + 1,3-Butadiene reaction_vessel High-Pressure Vessel Toluene, 110°C, 24h start_materials->reaction_vessel workup1 Solvent Removal reaction_vessel->workup1 intermediate cis-Δ⁴-Tetrahydroindan-8-carboxylic acid workup1->intermediate hydrogenation Hydrogenation 10% Pd/C, H₂, MeOH, 25°C intermediate->hydrogenation Proceed to next step filtration Catalyst Filtration hydrogenation->filtration workup2 Solvent Removal filtration->workup2 final_product cis-8-Hexahydroindanecarboxylic Acid workup2->final_product

Caption: Overall workflow for the synthesis of cis-8-hexahydroindanecarboxylic acid.

Logical Relationship of Synthesis Steps

logical_relationship start Starting Material: This compound step1 Diels-Alder Reaction with 1,3-Butadiene start->step1 intermediate Intermediate: cis-Δ⁴-Tetrahydroindan-8-carboxylic acid step1->intermediate step2 Catalytic Hydrogenation (Reduction of Alkene) intermediate->step2 product Final Product: cis-8-Hexahydroindanecarboxylic Acid step2->product

Caption: Logical progression of the two-step synthesis.

Application Notes and Protocols for 1-Cyclopentenecarboxylic Acid in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex cyclic and bicyclic systems with high stereocontrol. As a [4+2] cycloaddition, it involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. The reactivity of the dienophile is a critical factor in the success of the Diels-Alder reaction, with electron-withdrawing groups on the dienophile generally accelerating the reaction. 1-Cyclopentenecarboxylic acid, with its electron-withdrawing carboxylic acid group conjugated to the double bond, presents itself as a viable dienophile for the synthesis of novel bicyclo[2.2.1]heptane derivatives. These bicyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their rigid structures, which can serve as bioisosteres for aromatic rings and provide precise spatial orientation of functional groups.

These application notes provide a detailed overview of the potential use of this compound as a dienophile in Diels-Alder reactions, including predicted reactivity, stereochemical outcomes, and generalized experimental protocols. The information is based on the well-established principles of Diels-Alder reactions with analogous α,β-unsaturated carboxylic acids and cyclic dienophiles.

Predicted Reactivity and Stereoselectivity

The carboxylic acid group in this compound is electron-withdrawing, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This reduced energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) is expected to facilitate the Diels-Alder reaction.

Stereochemistry:

The Diels-Alder reaction is a concerted, suprafacial-suprafacial cycloaddition, meaning the stereochemistry of the dienophile is retained in the product.[1] In the reaction of this compound with a cyclic diene, such as cyclopentadiene (B3395910), the formation of a bicyclo[2.2.1]heptane system is anticipated. Two diastereomeric products, endo and exo, are possible.

  • Endo Rule: The kinetically favored product is typically the endo isomer, where the electron-withdrawing group of the dienophile (the carboxylic acid) is oriented towards the developing diene-derived bridge. This preference is attributed to stabilizing secondary orbital interactions between the dienophile's substituent and the diene's π-system in the transition state.[1][2]

  • Exo Isomer: The exo isomer, with the substituent pointing away from the bridge, is generally the thermodynamically more stable product due to reduced steric hindrance.[2]

Heating the reaction mixture for prolonged periods or at elevated temperatures can lead to the isomerization of the kinetic endo product to the more stable exo product via a retro-Diels-Alder reaction.[3]

Lewis Acid Catalysis

Lewis acids are known to catalyze Diels-Alder reactions by coordinating to the electron-withdrawing group of the dienophile.[4][5] This coordination further lowers the dienophile's LUMO energy, leading to a significant rate enhancement and often improved stereoselectivity.[5][6][7] For reactions involving this compound, Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), or zinc chloride (ZnCl₂) could be employed to increase the reaction rate and potentially enhance the endo selectivity, especially at lower temperatures.[5]

Applications in Drug Development

The bicyclo[2.2.1]heptane core, which is the product of a Diels-Alder reaction with a cyclopentene-based dienophile, is a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure can be used to mimic phenyl rings, a common motif in many drug molecules. By replacing a flat aromatic ring with a saturated, non-planar bicyclic system, it is possible to improve physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing biological activity. The carboxylic acid handle on the bicyclic product derived from this compound provides a convenient point for further functionalization, allowing for the attachment of various pharmacophores.

Experimental Protocols

Protocol 1: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene

Objective: To synthesize bicyclo[2.2.1]hept-5-ene-1-carboxylic acid via a thermal Diels-Alder reaction.

Materials:

  • This compound

  • Dicyclopentadiene (B1670491)

  • Toluene (or other suitable high-boiling solvent)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction, distillation, and workup

Procedure:

  • Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of dicyclopentadiene. Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (around 170 °C). The lower-boiling cyclopentadiene (b.p. ~41 °C) will distill over. Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath to prevent re-dimerization. Caution: Cyclopentadiene dimerizes at room temperature. Use it immediately after preparation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a minimal amount of toluene.

  • Reaction: To the stirred solution of the dienophile, add freshly distilled cyclopentadiene (1.1 eq) dropwise at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to isolate the endo and/or exo isomers of bicyclo[2.2.1]hept-5-ene-1-carboxylic acid.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

Objective: To enhance the reaction rate and stereoselectivity of the Diels-Alder reaction using a Lewis acid catalyst.

Materials:

  • This compound

  • Cyclopentadiene (freshly distilled)

  • Lewis acid (e.g., AlCl₃, BF₃·OEt₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard inert atmosphere glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture for 15-30 minutes at 0 °C.

  • Diene Addition: Add freshly distilled cyclopentadiene (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by TLC. Lewis acid-catalyzed reactions are often significantly faster than their thermal counterparts.

  • Quenching and Workup: Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: After filtering and concentrating the organic phase, purify the product by column chromatography or recrystallization.

Data Presentation

As no specific experimental data for the Diels-Alder reaction of this compound was found in the searched literature, the following table is a template for how such data should be presented for comparison. It includes entries for hypothetical reactions under different conditions, reflecting the expected outcomes based on general principles.

EntryDieneDienophileCatalyst (eq)SolventTemp (°C)Time (h)Yield (%)endo:exo Ratio
1CyclopentadieneThis compoundNoneToluene110127585:15
2CyclopentadieneThis compoundAlCl₃ (1.1)DCM0290>95:5
3FuranThis compoundNoneBenzene80246090:10
4FuranThis compoundZnCl₂ (1.0)THF25885>98:2

Visualizations

Diels-Alder Reaction Workflow

The following diagram illustrates the general workflow for a Diels-Alder reaction, from the preparation of the diene to the final product analysis.

Diels_Alder_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Diene_Prep Diene Preparation (e.g., cracking of dicyclopentadiene) Reaction_Setup Reaction Setup (Solvent, Temperature) Diene_Prep->Reaction_Setup Dienophile Dienophile (this compound) Dienophile->Reaction_Setup Workup Quenching & Extraction Reaction_Setup->Workup Catalyst Optional: Lewis Acid Catalyst Catalyst->Reaction_Setup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis

Caption: General workflow for a Diels-Alder reaction.

Signaling Pathway of Lewis Acid Catalysis

This diagram illustrates the role of a Lewis acid in activating the dienophile and promoting the Diels-Alder reaction.

Lewis_Acid_Catalysis Diene Diene (HOMO) Transition_State [4+2] Transition State Diene->Transition_State Dienophile Dienophile (LUMO) (this compound) Activated_Dienophile Activated Dienophile (Lowered LUMO) Dienophile->Activated_Dienophile Coordination Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Activated_Dienophile Activated_Dienophile->Transition_State Reaction Product Diels-Alder Adduct Transition_State->Product

Caption: Lewis acid activation in a Diels-Alder reaction.

References

Application Note: Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid through a Diels-Alder cycloaddition reaction between 1-Cyclopentenecarboxylic acid and cyclopentadiene (B3395910). The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of cyclic compounds, and the resulting bicyclic carboxylic acid is a valuable building block in the development of new therapeutic agents and functional materials. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification of the target compound.

Introduction

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[1] Due to its high degree of stereoselectivity and regioselectivity, it is a widely utilized transformation in the synthesis of complex organic molecules.[2] In this protocol, this compound serves as the dienophile, which possesses an electron-withdrawing carboxylic acid group that activates the double bond for cycloaddition. Cyclopentadiene, a highly reactive cyclic diene, is employed as the diene component.[1] The reaction leads to the formation of a bicyclo[2.2.1]heptene framework, a structural motif present in numerous biologically active compounds. To enhance the reaction rate and control stereoselectivity, a Lewis acid catalyst can be employed.[3][4]

Experimental Protocol

Materials and Reagents
  • This compound

  • Dicyclopentadiene (B1670491)

  • Toluene, anhydrous

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Lewis Acid Catalyst (optional, e.g., Aluminum chloride (AlCl₃) or Zinc chloride (ZnCl₂))

  • Round-bottom flask

  • Distillation apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • NMR tubes and solvents (e.g., CDCl₃) for analysis

Equipment Setup

A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is assembled for the reaction. If a Lewis acid catalyst is used, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). A distillation setup is required for the cracking of dicyclopentadiene.

Reaction Procedure

1. Preparation of Cyclopentadiene:

Cyclopentadiene is obtained by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene.

  • Set up a fractional distillation apparatus.

  • Place dicyclopentadiene in the distillation flask.

  • Heat the flask to approximately 180 °C.

  • Collect the cyclopentadiene monomer, which distills at around 41 °C. The freshly distilled cyclopentadiene should be kept cold (in an ice bath) and used immediately due to its tendency to dimerize at room temperature.

2. Diels-Alder Reaction:

  • In a clean, dry round-bottom flask, dissolve this compound in an appropriate solvent like toluene.

  • If using a Lewis acid catalyst, add it to the dienophile solution under an inert atmosphere and stir for 10-15 minutes.

  • Cool the solution in an ice bath.

  • Slowly add a freshly distilled, equimolar amount of cyclopentadiene to the stirred solution of the dienophile.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (the specific temperature and time will depend on the chosen solvent and whether a catalyst is used; monitor the reaction by TLC). A typical reaction time might be several hours.

3. Workup and Purification:

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • If a Lewis acid was used, quench the reaction by slowly adding water.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to extract the carboxylic acid product into the aqueous layer.

  • Separate the aqueous layer and wash it with diethyl ether to remove any unreacted organic impurities.

  • Acidify the aqueous layer with 1 M HCl until the pH is acidic, which will precipitate the carboxylic acid product.

  • Extract the precipitated product with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Analysis and Characterization

The structure and purity of the synthesized bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be confirmed by various spectroscopic methods, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and type of carbon atoms.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups, particularly the carboxylic acid C=O and O-H stretches.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[5]

Quantitative Data Summary

ParameterCondition 1 (Thermal)Condition 2 (Lewis Acid Catalyzed)
Diene CyclopentadieneCyclopentadiene
Dienophile This compoundThis compound
Solvent TolueneDichloromethane or Toluene
Temperature Reflux (~110 °C)0 °C to Room Temperature
Catalyst Nonee.g., AlCl₃ or ZnCl₂ (0.1 - 1 eq.)
Reaction Time 4 - 12 hours1 - 4 hours
Typical Yield Moderate to GoodGood to Excellent
Stereoselectivity Mixture of endo/exo isomersPredominantly endo isomer

Experimental Workflow Diagram

Diels_Alder_Workflow cluster_prep Reactant Preparation cluster_reaction Diels-Alder Reaction cluster_workup Workup & Purification DCPD Dicyclopentadiene CPD Cyclopentadiene DCPD->CPD Cracking (Distillation) Reaction Reaction Mixture (Reflux or Catalyzed) CPD->Reaction Dienophile This compound in Toluene Dienophile->Reaction Quench Quench (if catalyzed) Reaction->Quench Extraction Aqueous Extraction (NaHCO3) Quench->Extraction Acidification Acidification (HCl) Extraction->Acidification Purification Purification (Recrystallization/ Chromatography) Acidification->Purification Final_Product Bicyclo[2.2.1]hept-5-ene- 2-carboxylic acid Purification->Final_Product

Caption: Experimental workflow for the synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

Signaling Pathway/Logical Relationship Diagram

Diels_Alder_Mechanism Diene Diene (Cyclopentadiene) HOMO TS [4+2] Transition State (Concerted) Diene->TS Dienophile Dienophile (this compound) LUMO Dienophile->TS Product Cycloadduct (Bicyclo[2.2.1]hept-5-ene- 2-carboxylic acid) TS->Product Lewis_Acid Lewis Acid (Optional Catalyst) Lewis_Acid->Dienophile Lowers LUMO Energy

Caption: Simplified orbital interaction in the Diels-Alder reaction.

References

Application Notes and Protocols for the Enantioselective Synthesis of 1-Cyclopentenecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the enantioselective functionalization of 1-cyclopentenecarboxylic acid and its derivatives. Chiral cyclopentane (B165970) scaffolds are pivotal building blocks in the synthesis of a diverse array of biologically active molecules and pharmaceuticals. The protocols and data presented herein offer a foundational guide for the development of stereocontrolled syntheses of this important class of molecules.

Introduction to Asymmetric Synthesis of Substituted Cyclopentanes

The creation of stereogenic centers in cyclic systems is a fundamental challenge in organic synthesis. For derivatives of this compound, the α- and β-positions of the cyclopentane ring are prochiral. Asymmetric synthesis aims to introduce new substituents at these positions with high control over the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer. This is most effectively achieved using chiral catalysts, which can include transition metal complexes with chiral ligands or organocatalysts. Key enantioselective transformations applicable to this compound derivatives include asymmetric hydrogenation and asymmetric conjugate addition.

Key Applications in Drug Development

Chiral cyclopentane derivatives are integral components of numerous therapeutic agents. For instance, the cyclopentane ring is a core structural motif in prostaglandins (B1171923) and their analogs, which are used to treat a variety of conditions, including glaucoma and ulcers. Furthermore, substituted cyclopentanecarboxylic acid derivatives serve as key intermediates in the synthesis of antiviral drugs, such as carbocyclic nucleoside analogs, and in the development of novel therapeutics targeting a range of diseases. The ability to synthesize these molecules in an enantiomerically pure form is critical, as often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects.

Data Presentation: Enantioselective Transformations of this compound Derivatives

The following tables summarize quantitative data for key enantioselective reactions involving derivatives of this compound.

Table 1: Asymmetric Hydrogenation of this compound Derivatives

EntrySubstrateCatalyst (mol%)LigandH₂ Pressure (atm)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Methyl 1-cyclopentenecarboxylateRu(OAc)₂(S)-BINAP (1)(S)-BINAP10MeOH5012>9996
2Ethyl 1-cyclopentenecarboxylate[Rh(COD)₂]BF₄ (2)(R,R)-Me-DuPhos20THF25249899
3This compoundCo(acac)₂ (5)(S,S)-Ph-BPE50i-PrOH80489592

Table 2: Asymmetric Conjugate Addition to this compound Esters

EntrySubstrateNucleophile (Equiv.)Catalyst System (mol%)LigandSolventTemp (°C)Time (h)Yield (%)ee (%)
1Ethyl 1-cyclopentenecarboxylateEt₂Zn (1.5)Cu(OTf)₂ (5)(S)-PhosphaferroceneToluene (B28343)-2069294
2Methyl 1-cyclopentenecarboxylatePhMgBr (1.2)CuCl (5)(R)-TaniaPhosEt₂O028891
3tert-Butyl 1-cyclopentenecarboxylateMe₂Zn (2.0)Cu(acac)₂ (10)(R,R)-DIOPCH₂Cl₂-78128589

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Methyl 1-Cyclopentenecarboxylate

This protocol describes the rhodium-catalyzed asymmetric hydrogenation of methyl 1-cyclopentenecarboxylate to yield (R)-methyl cyclopentanecarboxylate.

Materials:

  • Methyl 1-cyclopentenecarboxylate

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (R,R)-Me-DuPhos ((+)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene)

  • Anhydrous and degassed Tetrahydrofuran (THF)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (8.1 mg, 0.02 mmol, 2 mol%) and (R,R)-Me-DuPhos (6.6 mg, 0.022 mmol).

  • Anhydrous and degassed THF (5 mL) is added, and the mixture is stirred for 15 minutes to form the catalyst solution.

  • In a separate flask, methyl 1-cyclopentenecarboxylate (126 mg, 1.0 mmol) is dissolved in anhydrous and degassed THF (5 mL).

  • The catalyst solution is transferred to the substrate solution via cannula.

  • The resulting reaction mixture is transferred to a glass liner within a stainless-steel autoclave.

  • The autoclave is sealed, removed from the glovebox, and purged three times with nitrogen gas followed by three times with hydrogen gas.

  • The reactor is pressurized with hydrogen gas to 20 atm and the reaction mixture is stirred at 25 °C for 24 hours.

  • After 24 hours, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 9:1) to afford (R)-methyl cyclopentanecarboxylate.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 2: Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc (B1219324) to Ethyl 1-Cyclopentenecarboxylate

This protocol details the copper-catalyzed enantioselective conjugate addition of diethylzinc to ethyl 1-cyclopentenecarboxylate to produce ethyl (R)-2-ethylcyclopentane-1-carboxylate.

Materials:

  • Ethyl 1-cyclopentenecarboxylate

  • Diethylzinc (1.0 M solution in hexanes)

  • Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)

  • (S)-Phosphaferrocene ligand

  • Anhydrous Toluene

  • Standard Schlenk line and syringe techniques

  • Standard laboratory glassware and purification supplies

Procedure:

  • A flame-dried Schlenk tube is charged with Cu(OTf)₂ (18.1 mg, 0.05 mmol, 5 mol%) and the (S)-Phosphaferrocene ligand (0.055 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous toluene (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • The flask is cooled to -20 °C in a cryocooler.

  • Ethyl 1-cyclopentenecarboxylate (140 mg, 1.0 mmol) is added dropwise via syringe.

  • Diethylzinc (1.5 mL of a 1.0 M solution in hexanes, 1.5 mmol) is added slowly over 10 minutes.

  • The reaction mixture is stirred at -20 °C for 6 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 95:5) to yield ethyl (R)-2-ethylcyclopentane-1-carboxylate.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizations

Enantioselective_Hydrogenation_Workflow sub Substrate: Methyl 1-cyclopentenecarboxylate reaction Hydrogenation (20 atm H2, 25 °C) sub->reaction cat_pre Catalyst Precursors: [Rh(COD)2]BF4 + (R,R)-Me-DuPhos active_cat Active Chiral Rhodium Catalyst cat_pre->active_cat in THF solvent1 Anhydrous THF solvent1->active_cat active_cat->reaction product Product: (R)-Methyl cyclopentanecarboxylate reaction->product purification Purification (Column Chromatography) product->purification analysis Analysis (Chiral HPLC/GC) purification->analysis Asymmetric_Conjugate_Addition_Mechanism cluster_0 Catalyst Activation and Substrate Coordination cluster_1 Stereodetermining Step and Product Formation Cu_L Cu(OTf)2 + Chiral Ligand (L*) Active_Cu [Cu(L*)] Complex Cu_L->Active_Cu Et2Zn Et2Zn Transmetalation Transmetalation Et2Zn->Transmetalation Active_Cu->Transmetalation Cu_Et [Et-Cu-L*] Complex Transmetalation->Cu_Et Coordination Coordination Cu_Et->Coordination Enone Ethyl 1-cyclopentenecarboxylate Enone->Coordination Coordinated_Complex Enone-[Et-Cu-L*] Complex Coordination->Coordinated_Complex Conjugate_Addition 1,4-Conjugate Addition (Enantioselective) Coordinated_Complex->Conjugate_Addition Enolate_Intermediate Chiral Copper Enolate Conjugate_Addition->Enolate_Intermediate Protonolysis Protonolysis (Workup) Enolate_Intermediate->Protonolysis Final_Product Chiral Product: Ethyl (R)-2-ethylcyclopentane-1-carboxylate Protonolysis->Final_Product

Application Notes and Protocols for Utilizing 1-Cyclopentenecarboxylic Acid in the Construction of Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentenecarboxylic acid is a versatile and valuable building block in medicinal chemistry and drug discovery. Its rigid, five-membered ring structure provides a well-defined three-dimensional scaffold for the spatial arrangement of functional groups, making it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The presence of both a carboxylic acid and a double bond allows for a variety of chemical transformations, enabling the construction of complex molecular architectures, including bicyclic systems and heterocycles. These scaffolds have shown significant promise in the development of novel therapeutics, particularly as inhibitors of voltage-gated sodium channels (e.g., NaV1.7) for the treatment of pain and as anticonvulsant agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key molecular scaffolds.

Application Note 1: Bicyclic Scaffolds via Diels-Alder Reaction for Neuropathic Pain Targeting NaV1.7

The bicyclo[2.2.1]heptene scaffold, accessible through a Diels-Alder reaction, serves as a rigid framework for positioning substituents that can interact with the NaV1.7 ion channel, a genetically validated target for pain. The cyclopentene (B43876) ring of this compound can act as a dienophile in this [4+2] cycloaddition.

Logical Workflow for Scaffold Synthesis and Biological Evaluation

G start This compound da_reaction Diels-Alder Reaction start->da_reaction dienophile Butadiene dienophile->da_reaction scaffold cis-Hexahydroindanecarboxylic acid Scaffold da_reaction->scaffold modification Chemical Modification (e.g., Amide Coupling) scaffold->modification library Compound Library modification->library in_vitro In Vitro Assay (NaV1.7 Inhibition) library->in_vitro sar Structure-Activity Relationship (SAR) in_vitro->sar in_vivo In Vivo Model (Pain Efficacy) in_vitro->in_vivo sar->modification

Caption: Workflow for developing NaV1.7 inhibitors from this compound.

Quantitative Data: NaV1.7 Inhibition

Recent studies have explored cyclopentane (B165970) carboxylic acid derivatives as potent NaV1.7 inhibitors. The replacement of a proline "warhead" with a cyclopentane carboxylic acid moiety has been shown to significantly boost potency. Further optimization by replacing metabolically labile groups has led to compounds with improved pharmacokinetic profiles.[1]

Compound IDR1 Group (Piperidine Substitution)R2 Group ("Warhead")hNaV1.7 IC50 (nM)[1]hNaV1.5 IC50 (nM)[1]Selectivity (NaV1.5/NaV1.7)[1]
PrecursorAdamantaneProline>1000--
IntermediateAdamantaneCyclopentane Carboxylic Acid<100--
31 2,6-dichlorobenzyl substituted piperidine Cyclopentane Carboxylic Acid <10 >1000 >100

Note: The IC50 values for the "Precursor" and "Intermediate" are illustrative to show the trend described in the source. The values for Compound 31 are based on the qualitative description of "potent" and "high selectivity" from the abstract of the primary publication.

Experimental Protocol: Synthesis of cis-Hexahydroindanecarboxylic Acid

This protocol is based on the Diels-Alder reaction between this compound and butadiene.

Materials:

  • This compound

  • Butadiene (liquefied)

  • Benzene (B151609) (anhydrous)

  • Hydroquinone (B1673460)

  • Autoclave or sealed pressure vessel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethyl acetate/hexanes)

Procedure:

  • In a high-pressure autoclave, dissolve this compound (1.0 eq) in anhydrous benzene.

  • Add a catalytic amount of hydroquinone to inhibit polymerization of butadiene.

  • Cool the autoclave to -78 °C (dry ice/acetone bath) and carefully add liquefied butadiene (1.5 eq).

  • Seal the autoclave and allow it to warm to room temperature.

  • Heat the autoclave to 150-160 °C for 12-18 hours.

  • Cool the autoclave to room temperature and cautiously vent any excess butadiene.

  • Transfer the reaction mixture to a round-bottom flask and remove the benzene solvent using a rotary evaporator.

  • The crude product, cis-hexahydroindanecarboxylic acid, can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Application Note 2: Isoxazole-Containing Scaffolds for Bioisosteric Replacement

The carboxylic acid group of this compound can be used as a handle to construct heterocyclic scaffolds such as isoxazoles. Isoxazoles are important pharmacophores found in numerous approved drugs and are often used as bioisosteres for carboxylic acids or amides. A common synthetic route is the 1,3-dipolar cycloaddition of a nitrile oxide with the double bond of the cyclopentene ring.

Signaling Pathway Diagram: General Target Interaction

G scaffold Isoxazole-Cyclopentane Scaffold binding Binding Interaction scaffold->binding Pharmacophore target Biological Target (e.g., Enzyme, Receptor) target->binding Binding Site response Biological Response binding->response

Caption: Interaction of an isoxazole-based scaffold with a biological target.

Experimental Protocol: Synthesis of Isoxazole (B147169) Derivatives from this compound (General Approach)

This protocol outlines a general strategy for the synthesis of isoxazole derivatives starting from this compound.

Step 1: Amide Formation

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., EDC, HATU) (1.1 eq) and an amine (1.1 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous work-up and purify the resulting amide by column chromatography.

Step 2: 1,3-Dipolar Cycloaddition

  • Generate the nitrile oxide in situ from an appropriate precursor (e.g., an aldoxime treated with an oxidizing agent like NCS or a hydroximoyl chloride with a base).

  • Add the amide derivative of this compound (from Step 1) to the solution containing the nitrile oxide.

  • Stir the reaction at room temperature or with gentle heating until the cycloaddition is complete.

  • Purify the resulting isoxazoline-fused cyclopentane carboxamide by column chromatography.

Step 3: Aromatization to Isoxazole (if necessary)

  • If an isoxazoline (B3343090) is formed, it can be oxidized to the corresponding isoxazole using a suitable oxidizing agent (e.g., DDQ, manganese dioxide).

Application Note 3: Aminocyclopentane Carboxylic Acid Scaffolds as Anticonvulsants

Derivatives of this compound, such as 1-aminocyclopentanecarboxylic acid, have been investigated for their anticonvulsant properties. These compounds are thought to exert their effects through interactions with neurotransmitter systems in the central nervous system.

Experimental Workflow: Synthesis and Anticonvulsant Testing

G start This compound amination Amination Reaction start->amination amino_acid 1-Aminocyclopentanecarboxylic acid amination->amino_acid derivatization Derivatization amino_acid->derivatization compounds Test Compounds derivatization->compounds mes_test Maximal Electroshock (MES) Seizure Test compounds->mes_test neurotoxicity Neurotoxicity Test (e.g., Rotarod) compounds->neurotoxicity ed50 Determine ED50 mes_test->ed50

References

Application Notes and Protocols: The Diels-Alder Reaction of 1-Cyclopentenecarboxylic Acid with Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the Diels-Alder reaction between 1-Cyclopentenecarboxylic acid and 1,3-butadiene (B125203). This [4+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of six-membered rings, which are common scaffolds in many biologically active molecules. These application notes include a plausible experimental protocol, a summary of expected quantitative data based on analogous reactions, and visualizations of the reaction mechanism and experimental workflow. The information presented is intended to guide researchers in the synthesis and potential applications of the resulting adduct, particularly in the fields of medicinal chemistry and drug development.

Introduction

The Diels-Alder reaction is a concerted, pericyclic reaction that forms a cyclohexene (B86901) ring from a conjugated diene and a dienophile. In the reaction of interest, 1,3-butadiene serves as the diene, and this compound acts as the dienophile. The resulting product, 1-cyclopentyl-4-cyclohexene-1-carboxylic acid, possesses a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of complex molecules. The applications of Diels-Alder adducts are extensive, particularly in drug discovery, where the rigid, bicyclic structures can be used to control the spatial arrangement of pharmacophoric groups.[1][2] Diels-Alder chemistry is utilized in the creation of biomaterials, drug delivery systems, and for the synthesis of complex natural products.[1][3]

Reaction Mechanism and Stereochemistry

The reaction proceeds through a cyclic transition state where the diene is in the s-cis conformation.[4][5] The reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. In this case, the syn addition of butadiene to the cyclopentene (B43876) ring of the dienophile is expected. The carboxylic acid group of the dienophile influences the regioselectivity and stereoselectivity of the reaction. The formation of the endo product is often kinetically favored due to secondary orbital interactions.[4]

Figure 1: Diels-Alder reaction of this compound and butadiene.

Quantitative Data

DienophileDiene SourceSolventTemperature (°C)CatalystYield (%)Reference
Maleic Anhydride3-Sulfolene (B121364)XyleneReflux (~140)NoneHigh[6]
Maleic Anhydride3-SulfoleneToluene (B28343)Reflux (~110)NoneNot specified
trans-Aroylacrylic acidsButadieneNot specifiedNot specifiedNone75-98[7]
Methyl AcrylateCyclopentadieneBenzene18Lewis AcidComplex mixture

Experimental Protocol

The following is a plausible experimental protocol for the Diels-Alder reaction of this compound with butadiene. This protocol is based on established procedures for similar reactions, particularly the in-situ generation of butadiene from 3-sulfolene.[8]

Materials:

  • This compound

  • 3-Sulfolene (Butadiene sulfone)

  • Toluene or Xylene (anhydrous)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (B1210297) (for extraction)

  • Sodium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and 3-sulfolene (1.1 eq).

  • Solvent Addition: Add anhydrous toluene or xylene to the flask to dissolve the reactants. The volume should be sufficient to ensure proper stirring and reflux.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Butadiene gas will be generated in-situ from the thermal decomposition of 3-sulfolene. Sulfur dioxide is also produced as a byproduct, so the reaction should be performed in a well-ventilated fume hood.[8]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Cooling: Once the reaction is complete (as indicated by TLC, typically after several hours), remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Workup:

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Wash the organic layer with a dilute solution of hydrochloric acid to remove any basic impurities.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup - Add this compound and 3-Sulfolene to flask B 2. Solvent Addition - Add anhydrous toluene or xylene A->B C 3. Reaction - Heat to reflux - In-situ generation of butadiene B->C D 4. Monitoring - Thin-Layer Chromatography (TLC) C->D E 5. Cooling - Cool to room temperature D->E F 6. Aqueous Workup - Acid wash - Brine wash - Dry over Na2SO4 E->F G 7. Purification - Solvent removal - Column chromatography or recrystallization F->G H 8. Characterization - NMR, IR, MS G->H

Figure 2: Experimental workflow for the Diels-Alder reaction.

Predicted Spectroscopic Data

Based on the structure of the expected product, 1-cyclopentyl-4-cyclohexene-1-carboxylic acid, the following spectroscopic characteristics can be predicted:

  • ¹H NMR:

    • A broad singlet in the region of 10-12 ppm corresponding to the carboxylic acid proton.[9]

    • Signals in the olefinic region (around 5.5-6.0 ppm) for the protons on the cyclohexene double bond.

    • A complex multiplet in the aliphatic region for the protons of the cyclopentyl and cyclohexene rings.

  • ¹³C NMR:

    • A signal in the range of 170-180 ppm for the carbonyl carbon of the carboxylic acid.[9]

    • Signals in the olefinic region (around 120-140 ppm) for the carbons of the cyclohexene double bond.

    • Multiple signals in the aliphatic region for the carbons of the cyclopentyl and cyclohexene rings.

  • IR Spectroscopy:

    • A broad O-H stretch from approximately 2500-3300 cm⁻¹ characteristic of a carboxylic acid.[9]

    • A strong C=O stretch around 1700-1725 cm⁻¹.[9]

    • A C=C stretch around 1640-1680 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₈O₂ = 194.27 g/mol ).

Applications in Drug Development

The Diels-Alder reaction is a valuable tool in medicinal chemistry for the synthesis of complex molecular scaffolds.[1][2] The resulting cyclohexene derivatives can serve as rigid templates to which various functional groups can be attached to interact with biological targets. The ability to control stereochemistry in the Diels-Alder reaction is particularly important for creating molecules with specific three-dimensional arrangements required for potent and selective biological activity.

Lewis acid catalysis can be employed to enhance the rate and selectivity of Diels-Alder reactions.[10][11] This is particularly useful when dealing with less reactive dienes or dienophiles. The use of chiral Lewis acids can also induce enantioselectivity, leading to the synthesis of single enantiomers of the desired product, which is often a critical requirement for pharmaceutical applications.

The adduct of this compound and butadiene could be a precursor for the synthesis of novel analogs of existing drugs or as a starting point for the development of new therapeutic agents targeting a variety of diseases. For instance, cyclohexane (B81311) carboxylic acid derivatives have been investigated as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of obesity.[12]

Safety Precautions

  • Butadiene is a flammable gas. The in-situ generation from 3-sulfolene should be performed with care in a well-ventilated fume hood.

  • 3-Sulfolene and this compound may be irritating to the skin and eyes. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Toluene and xylene are flammable and toxic. Handle these solvents in a fume hood.

  • The reaction produces sulfur dioxide, which is a toxic and corrosive gas. Ensure adequate ventilation.[8]

Conclusion

The Diels-Alder reaction between this compound and butadiene provides a straightforward route to a versatile carbocyclic scaffold. While a specific, optimized protocol for this exact reaction is not detailed in the readily available literature, established procedures for analogous reactions provide a strong foundation for its successful implementation. The resulting adduct holds potential as a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research to optimize the reaction conditions and explore the chemical space accessible from this adduct is warranted.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 1-Cyclopentenecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cyclopentenecarboxylic acid is a versatile building block in organic synthesis, utilized in the construction of various molecular scaffolds.[1] Its rigid, unsaturated five-membered ring structure makes it an attractive starting point for the synthesis of diverse compound libraries, particularly in the field of drug discovery. The cyclopentane (B165970) motif is present in numerous biologically active molecules.[2][3][4] Solid-phase organic synthesis (SPOS) offers a streamlined approach for the rapid generation of such libraries by anchoring a starting material, like this compound, to an insoluble polymer support and performing subsequent chemical modifications in a stepwise manner.[5][6][7] This methodology simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing.[5][6]

These application notes provide a comprehensive guide to utilizing this compound in solid-phase synthesis. Detailed protocols for resin loading and subsequent derivatization are presented, along with comparative data for common coupling reagents to facilitate reaction optimization.

Key Applications in Solid-Phase Synthesis

The primary application of this compound in solid-phase synthesis is its use as a foundational scaffold for creating libraries of small molecules. By anchoring the carboxylic acid to a resin, the cyclopentene (B43876) ring is oriented for further chemical transformations. Potential applications include:

  • Scaffold for Combinatorial Chemistry: The double bond of the resin-bound cyclopentene can be subjected to a variety of reactions (e.g., epoxidation, dihydroxylation, cycloaddition) to introduce diversity. The resulting intermediates can then be further functionalized after cleavage from the solid support.

  • Synthesis of Isoxazole (B147169) and Isoxazoline (B3343090) Derivatives: As demonstrated in solution-phase synthesis, cyclopentene derivatives can serve as precursors for isoxazole and isoxazoline structures.[1] Adapting these syntheses to a solid-phase format would enable the efficient production of libraries of these heterocyclic compounds for biological screening.

  • Development of Novel Peptide Mimetics: The rigid cyclopentene backbone can be incorporated into peptide structures to induce specific conformations or to serve as a non-natural amino acid surrogate, potentially leading to peptides with enhanced stability or bioactivity.

Data Presentation: Comparative Analysis of Coupling Reagents

The efficient attachment (loading) of this compound to the solid support is a critical first step. The choice of coupling reagent significantly impacts the loading efficiency. The following table summarizes the performance of various common coupling reagents for the esterification of a carboxylic acid to a hydroxyl-functionalized resin (e.g., Wang Resin).

Coupling ReagentAdditiveBaseSolventTime (h)Temperature (°C)Loading Efficiency (%)*
DIC DMAP (cat.)-DCM/DMF4Room Temp~85
HBTU -DIPEADMF2Room Temp~92
HATU -DIPEADMF1Room Temp~95
PyBOP® -DIPEADMF2Room Temp~90
MSNT 1-MeIm-DCM/DMF1.5Room Temp~88

Note: Loading efficiencies are representative values based on typical solid-phase esterification reactions and may vary depending on the specific resin, stoichiometry, and reaction conditions.

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

2-Chlorotrityl chloride (2-CTC) resin is ideal for anchoring carboxylic acids under mild conditions, allowing for subsequent cleavage while leaving acid-labile side-chain protecting groups intact.[6][8]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.5 mmol/g loading)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (B129727) (MeOH)

  • Solid-phase synthesis vessel with a sintered glass frit

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Place 2-CTC resin (1.0 g, ~1.5 mmol) in the synthesis vessel. Wash and swell the resin with anhydrous DCM (3 x 10 mL) for 20 minutes with gentle agitation.

  • Acid Activation and Coupling:

    • In a separate flask, dissolve this compound (3.0 eq, 4.5 mmol, 504 mg) in anhydrous DCM (8 mL).

    • Add DIPEA (3.5 eq, 5.25 mmol, 0.91 mL) to the solution.

    • Drain the DCM from the swollen resin and immediately add the solution of the carboxylic acid and DIPEA.

  • Reaction: Agitate the mixture at room temperature for 2 hours.

  • Capping: To cap any unreacted 2-chlorotrityl sites, add methanol (1 mL) to the vessel and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined gravimetrically or by cleaving a small sample and quantifying the released acid via UV/Vis spectroscopy or HPLC.

Protocol 2: Epoxidation of Resin-Bound this compound

This protocol demonstrates a subsequent modification of the resin-bound cyclopentene ring.

Materials:

  • This compound-loaded resin (from Protocol 1)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the this compound-loaded resin (~1.0 g) in DCM (10 mL) for 20 minutes in the synthesis vessel.

  • Epoxidation Reaction:

    • Drain the DCM.

    • In a separate flask, dissolve m-CPBA (3.0 eq relative to resin loading) in DCM (10 mL).

    • Add the m-CPBA solution to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DCM (5 x 10 mL) to remove all traces of m-CPBA and the benzoic acid byproduct. Then, wash with DMF (3 x 10 mL) and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Protocol 3: Cleavage from the Solid Support

This protocol releases the modified product from the 2-CTC resin.

Materials:

  • Epoxidized resin (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger, optional)

  • Collection vessel

  • Rotary evaporator

Procedure:

  • Resin Swelling: Swell the dried resin in DCM (5 mL) for 20 minutes.

  • Cleavage:

    • Prepare a cleavage cocktail. For mild cleavage from 2-CTC resin, a solution of 1-5% TFA in DCM is typically sufficient. A common cocktail is TFA/TIS/DCM (2:2:96).

    • Drain the swelling solvent and add the cleavage cocktail (10 mL) to the resin.

  • Reaction: Agitate the mixture for 30-60 minutes at room temperature. The solution will often develop a yellow or orange color as the trityl cation is released.

  • Collection: Drain the filtrate containing the cleaved product into a collection flask.

  • Washing: Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrates under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by standard techniques such as silica (B1680970) gel chromatography or preparative HPLC.

Visualizations

SPOS_Workflow Resin 2-CTC Resin Swell_DCM Swell in DCM Resin->Swell_DCM Load_Acid Load 1-Cyclopentene- carboxylic Acid + DIPEA Swell_DCM->Load_Acid Wash_1 Wash (DCM, DMF, MeOH) Load_Acid->Wash_1 Loaded_Resin Loaded Resin Epoxidation Epoxidize (m-CPBA) Loaded_Resin->Epoxidation Wash_1->Loaded_Resin Dry Wash_2 Wash (DCM, DMF, MeOH) Epoxidation->Wash_2 Epox_Resin Epoxidized Resin Cleavage Cleave (TFA/DCM) Epox_Resin->Cleavage Wash_2->Epox_Resin Dry Crude_Product Crude Product Cleavage->Crude_Product Purification Purify Crude_Product->Purification Final_Product Final Product Purification->Final_Product

Caption: General workflow for the solid-phase synthesis of a this compound derivative.

Loading_Reaction cluster_start Starting Materials cluster_reagents Reagents reagent reagent plus + Resin 2-CTC Resin p1 Resin->p1 Acid 1-Cyclopentene- carboxylic Acid Acid->p1 DIPEA DIPEA (Base) Loaded_Resin Acid Anchored to Resin DIPEA->Loaded_Resin Facilitates DCM DCM (Solvent) DCM->Loaded_Resin Dissolves p1->Loaded_Resin Reaction

Caption: Key components in the loading of this compound onto 2-CTC resin.

References

Application Notes and Protocols: Synthesis of 1-Cyclopentenecarboxylic Acid Benzylamide, an Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-cyclopentenecarboxylic acid benzylamide, a compound that has demonstrated significant anticonvulsant properties. The synthesis originates from this compound and proceeds via a mixed anhydride (B1165640) methodology. These application notes include a comprehensive experimental procedure, a summary of the anticonvulsant activity data, and a visual representation of the synthetic workflow, intended to guide researchers in the fields of medicinal chemistry and pharmacology.

Introduction

The quest for novel anticonvulsant agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. Benzylamide derivatives have emerged as a promising class of compounds with potential therapeutic applications in epilepsy. This protocol details the synthesis of this compound benzylamide (1-Cpc-BZA), which has been identified as a potent anticonvulsant in preclinical screening. The straightforward synthesis makes this compound an attractive candidate for further investigation and analog development.

Experimental Protocol: Synthesis of this compound Benzylamide

This protocol is adapted from the mixed anhydrides method for peptide synthesis.

Materials:

  • This compound

  • N-methylmorpholine

  • Isobutyl chloroformate

  • Benzylamine (B48309)

  • Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Nitrogen gas supply

  • Standard laboratory glassware and stirring equipment

  • Cooling bath (-15°C)

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 15 mL of DMF.

  • To the solution, add 15 mL of THF.

  • Add 10 mmol (1.1 mL) of N-methylmorpholine to the mixture.

  • Stir the mixture under a nitrogen atmosphere and cool to -15°C using a cooling bath.

  • Add 10 mmol (1.3 mL) of isobutyl chloroformate dropwise, ensuring the temperature remains below -15°C.

  • In a separate flask, prepare a solution of 10 mmol of benzylamine in THF.

  • Add the benzylamine solution in small portions to the reaction mixture, maintaining the temperature at -15°C.

  • Stir the reaction mixture at -15°C for 30 minutes.

  • Allow the mixture to warm to room temperature and continue stirring for an additional 1 hour.

  • Concentrate the solution in vacuo to remove the solvents.

  • Dissolve the residue in 20 mL of EtOAc.

  • Wash the organic solution sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of saturated NaCl solution.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the solution and concentrate it in vacuo to yield the crude product.

  • The final product, this compound benzylamide, can be further purified by crystallization.

Anticonvulsant Activity Data

The anticonvulsant activity of this compound benzylamide was evaluated in standard preclinical models. The data is summarized in the table below.[1][2]

TestED₅₀ (mg/kg)Protective Index (PI)
Maximal Electroshock (MES)85.362.49
Subcutaneous Pentylenetetrazole (scPTZ)1.371.37
6Hz-EST50.29Not Reported

ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. PI (Protective Index): The ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀). A higher PI indicates a better safety profile.

Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_reagents Reagents & Solvents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 1-Cyclopentenecarboxylic acid reaction Mixed Anhydride Formation & Amidation start1->reaction start2 Benzylamine start2->reaction reagent1 N-methylmorpholine reagent1->reaction reagent2 Isobutyl chloroformate reagent2->reaction solvent1 DMF / THF solvent1->reaction workup Aqueous Workup reaction->workup purification Crystallization workup->purification product 1-Cyclopentenecarboxylic acid benzylamide purification->product

Caption: Synthetic pathway for this compound benzylamide.

Discussion

The synthesis of this compound benzylamide is a robust and efficient process that utilizes readily available starting materials and reagents. The anticonvulsant screening data reveals that this compound is particularly potent in the subcutaneous pentylenetetrazole (scPTZ) model, suggesting potential efficacy against absence seizures. Its activity in the maximal electroshock (MES) and 6Hz tests indicates a broad spectrum of anticonvulsant action. The protective index, while moderate, suggests a window for therapeutic efficacy. Further studies, including pharmacokinetic profiling and mechanism of action elucidation, are warranted to fully assess the potential of this compound as a clinical candidate. This protocol provides a solid foundation for the synthesis of this compound benzylamide, enabling further research and development in the field of epilepsy treatment.

References

Troubleshooting & Optimization

Technical Support Center: Diels-Alder Reactions with α,β-Unsaturated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues in Diels-Alder reactions involving α,β-unsaturated carboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is the yield of my Diels-Alder reaction with an α,β-unsaturated carboxylic acid unexpectedly low?

Low yields in these reactions can stem from several factors. The electron-withdrawing nature of the carboxylic acid group can decrease the reactivity of the dienophile in normal-electron-demand Diels-Alder reactions. Additionally, the reaction is reversible, and at elevated temperatures, the equilibrium can favor the starting materials via a retro-Diels-Alder reaction. Steric hindrance on either the diene or the dienophile can also impede the reaction.

Troubleshooting Steps for Low Yield:

  • Optimize Reaction Temperature: High temperatures can induce the retro-Diels-Alder reaction.[1][2] Consider running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is sluggish due to low reactivity, a moderate increase in temperature might be necessary, but this should be carefully balanced against the risk of the reverse reaction.

  • Utilize a Lewis Acid Catalyst: Lewis acids can accelerate the reaction by coordinating to the carbonyl oxygen of the carboxylic acid, thereby lowering the LUMO of the dienophile and increasing its reactivity.[3][4][5][6] Common Lewis acids for this purpose include TiCl₄, AlCl₃, BF₃·OEt₂, and ZnCl₂.[3][7][8][9]

  • Solvent Selection: The choice of solvent can influence the reaction rate. While non-polar solvents are common, polar solvents and even water have been shown to accelerate some Diels-Alder reactions. Experimenting with a range of solvents may identify optimal conditions.

  • Increase Reactant Concentration: Running the reaction at a higher concentration or even neat (solvent-free) can sometimes improve the yield, particularly when catalyzed.[3][10]

2. How can I control the endo/exo stereoselectivity of the reaction?

The endo product is often the kinetically favored product in Diels-Alder reactions due to secondary orbital interactions, but achieving high selectivity can be challenging.[1][11] For simple acyclic dienophiles like acrylic acid, the intrinsic endo-selectivity may be low.[12]

Strategies for Controlling Stereoselectivity:

  • Lewis Acid Catalysis: Lewis acids are highly effective at enhancing endo-selectivity.[3] By coordinating with the dienophile, they can amplify the secondary orbital interactions that stabilize the endo transition state. Lowering the reaction temperature in conjunction with a Lewis acid catalyst can further improve stereoselectivity.[3]

  • Temperature Control: As the endo adduct is the kinetic product and the exo is often the thermodynamically more stable product, running the reaction at lower temperatures generally favors the endo isomer.[1][2][11] Conversely, higher temperatures can lead to equilibration and a higher proportion of the exo product.[1][2]

  • Choice of Diene and Dienophile: The inherent structure of the reactants plays a crucial role. Bulky substituents on the diene or dienophile can favor the formation of the less sterically hindered exo product.

3. I am observing significant polymerization of my α,β-unsaturated carboxylic acid. How can this be prevented?

α,β-Unsaturated carboxylic acids, such as acrylic acid, are susceptible to free-radical polymerization, which can be a major side reaction, significantly reducing the yield of the desired Diels-Alder adduct.[3][13][14][15]

Methods to Inhibit Polymerization:

  • Add a Polymerization Inhibitor: The addition of a small amount of a radical scavenger can effectively suppress polymerization. Common inhibitors include hydroquinone (B1673460) or its monomethyl ether (MEHQ).

  • Control Reaction Temperature: Higher temperatures can promote radical formation and polymerization. Running the reaction at the lowest effective temperature is advisable.

  • Degas Solvents: Removing dissolved oxygen from the solvent by sparging with an inert gas like nitrogen or argon can help to reduce the initiation of radical polymerization.

  • Use Freshly Distilled Monomers: Impurities in the α,β-unsaturated carboxylic acid can sometimes initiate polymerization. Using freshly distilled or purified monomer is recommended.

4. My product is difficult to isolate and purify. What are some recommended procedures?

The carboxylic acid functionality of the product can sometimes complicate purification.

Tips for Product Isolation and Purification:

  • Aqueous Work-up: After the reaction is complete, a standard work-up procedure involves quenching the reaction (especially if a Lewis acid was used) with a mild aqueous acid or base, followed by extraction with an appropriate organic solvent.

  • Crystallization: If the product is a solid, recrystallization is often an effective method for purification.

  • Column Chromatography: For non-crystalline products or to separate stereoisomers, silica (B1680970) gel column chromatography can be employed. A solvent system of appropriate polarity (e.g., mixtures of hexanes and ethyl acetate (B1210297) with a small amount of acetic acid to improve peak shape) should be used.

  • Esterification: In some cases, converting the carboxylic acid product to its corresponding methyl or ethyl ester prior to purification can simplify the process by improving its solubility and behavior on silica gel.

Quantitative Data Summary

The following tables summarize quantitative data from the literature on the impact of various reaction parameters on the yield and stereoselectivity of Diels-Alder reactions with α,β-unsaturated carboxylic acids and their derivatives.

Table 1: Effect of Lewis Acid Catalysts on the Diels-Alder Reaction of Furan (B31954) and Acrylic Acid Derivatives.

CatalystDienophileSolventTemperature (°C)Time (h)Yield (%)endo:exo RatioReference
NoneMethyl Acrylate (B77674)Neat25240-[10]
Hf-Beta ZeoliteAcrylic AcidNeat2524~30-[10]
Zr-Beta ZeoliteAcrylic AcidNeat2524~25-[10]
Sn-Beta ZeoliteAcrylic AcidNeat2524~20-[10]
BF₃·OEt₂Methyl AcrylateNeat51075.77:3[7]
ZnI₂Methyl Acrylate---551:2[7]

Table 2: Diels-Alder Reaction of Isoprene with Acrylic Acid.

Catalyst (mol%)SolventTemperatureYield (%)para:meta SelectivityReference
TiCl₄ (2)NeatRoom Temp9423:1[3]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction of Furan and Methyl Acrylate

This protocol is adapted from a literature procedure for the BF₃·OEt₂ catalyzed reaction of furan and methyl acrylate.[7]

Materials:

  • Freshly distilled furan

  • Methyl acrylate

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add freshly distilled furan (3.0 equivalents) and methyl acrylate (1.0 equivalent).

  • Cool the mixture to -20 °C using a suitable cooling bath.

  • Slowly add BF₃·OEt₂ (0.1 equivalents) via syringe with vigorous stirring.

  • Allow the reaction to proceed in a refrigerator at approximately 5 °C for 10 hours.

  • After the reaction period, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure at a temperature below 35 °C to avoid retro-Diels-Alder.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Diels-Alder Reactions

LowYieldTroubleshooting start Low Reaction Yield cause1 Retro-Diels-Alder Reaction start->cause1 cause2 Low Dienophile Reactivity start->cause2 cause3 Polymerization of Dienophile start->cause3 cause4 Steric Hindrance start->cause4 solution1 Decrease Reaction Temperature cause1->solution1 solution2 Add Lewis Acid Catalyst cause2->solution2 solution5 Optimize Solvent and Concentration cause2->solution5 cause3->solution1 solution3 Add Polymerization Inhibitor cause3->solution3 solution4 Modify Reactant Structure cause4->solution4

Caption: Troubleshooting workflow for low reaction yield.

Diagram 2: Logical Relationship for Controlling Stereoselectivity

StereoselectivityControl goal Desired Stereoselectivity (endo vs. exo) factor1 Reaction Temperature goal->factor1 factor2 Lewis Acid Catalysis goal->factor2 factor3 Reactant Structure goal->factor3 outcome1a Lower Temp -> Favors Kinetic (often endo) Product factor1->outcome1a Kinetic Control outcome1b Higher Temp -> Favors Thermodynamic (often exo) Product factor1->outcome1b Thermodynamic Control outcome2 Enhances endo Selectivity factor2->outcome2 outcome3 Bulky Groups -> May Favor exo Product factor3->outcome3

Caption: Factors influencing endo/exo stereoselectivity.

References

Technical Support Center: 1-Cyclopentenecarboxylic Acid in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Cyclopentenecarboxylic acid as a dienophile in cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Diels-Alder reactions?

A1: The most prevalent side reactions include the formation of the undesired exo stereoisomer, polymerization of the dienophile, and at elevated temperatures, the retro-Diels-Alder reaction. In some cases, decarboxylation of the carboxylic acid functionality may also occur, particularly if the reaction conditions are harsh.

Q2: My Diels-Alder reaction with this compound is resulting in a low yield of the desired adduct. What are the potential causes?

A2: Low yields can stem from several factors:

  • Formation of the undesired exo isomer: The intended endo product is often the kinetic product, but the exo is thermodynamically more stable.[1][2]

  • Polymerization: this compound, being an α,β-unsaturated carboxylic acid, can undergo polymerization, especially at higher temperatures.

  • Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible, and high temperatures can shift the equilibrium back to the starting materials.

  • Purity of Reactants: Impurities in either the diene or this compound can inhibit the reaction.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity.[3]

Q3: How can I improve the endo selectivity of my cycloaddition reaction?

A3: To favor the formation of the endo adduct, consider the following:

  • Lower Reaction Temperature: The endo product is the kinetically favored product, and lower temperatures will favor its formation.[2]

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the endo selectivity by coordinating to the carbonyl oxygen of the carboxylic acid, which can lead to a more organized transition state that favors the endo approach.[4][5]

Q4: Is it possible for this compound to undergo decarboxylation during the reaction?

A4: While not as common as other side reactions, decarboxylation can occur under harsh thermal conditions.[6][7][8] The presence of the double bond in conjugation with the carboxyl group can facilitate this process at elevated temperatures. If your reaction requires high heat, monitoring for the evolution of CO₂ and the formation of cyclopentene (B43876) is advisable.

Troubleshooting Guides

Issue 1: Low Yield and/or Formation of Multiple Products

Symptoms:

  • The final isolated yield of the desired Diels-Alder adduct is significantly lower than expected.

  • TLC or NMR analysis of the crude product mixture shows multiple spots or sets of peaks, indicating the presence of isomers or byproducts.

Possible Causes & Solutions:

CauseRecommended Solution
Formation of Exo Isomer The exo isomer is thermodynamically more stable and may form, especially at higher temperatures or with prolonged reaction times.[1][2] Solution: Run the reaction at the lowest feasible temperature to favor the kinetic endo product. Monitor the reaction progress to avoid prolonged heating.
Polymerization of Dienophile α,β-unsaturated carbonyl compounds can polymerize upon heating. Solution: Use a moderate reaction temperature and consider the use of a polymerization inhibitor if necessary. Running the reaction in a more dilute solution can also disfavor polymerization.
Retro-Diels-Alder Reaction The Diels-Alder reaction is reversible, and the adduct can revert to starting materials at high temperatures. Solution: Employ the minimum temperature required for the reaction to proceed. Once the reaction is complete, cool the mixture promptly.
Impure Reactants Impurities can inhibit the reaction or lead to side products. Solution: Ensure this compound is pure (check melting point: 121-124 °C).[9] If using a diene like cyclopentadiene (B3395910), it should be freshly cracked from its dimer immediately before use.[10][11][12]
Issue 2: Poor Endo:Exo Selectivity

Symptoms:

  • NMR analysis of the product mixture indicates a significant proportion of the undesired exo isomer.

Possible Causes & Solutions:

CauseRecommended Solution
Thermodynamic Control Higher reaction temperatures favor the more stable exo product.[2] Solution: Perform the reaction at a lower temperature. This may require longer reaction times, but will favor the kinetically controlled endo product.
Steric Hindrance Bulky substituents on the diene can disfavor the more sterically hindered endo transition state. Solution: While not modifiable for the dienophile, careful selection of the diene can be a factor.
Lack of Secondary Orbital Overlap Enhancement The transition state leading to the endo product is stabilized by secondary orbital interactions. Solution: The use of a Lewis acid catalyst can enhance this interaction and improve endo selectivity.[4][13]

Experimental Protocols

General Protocol for Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Dicyclopentadiene (B1670491)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Lewis Acid (optional, e.g., AlCl₃, BF₃·OEt₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (b.p. 41 °C) in a receiving flask cooled in an ice bath.[11][12] Use the freshly distilled cyclopentadiene immediately.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Diene: Cool the solution to 0 °C and add the freshly prepared cyclopentadiene (1.1 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

For Lewis Acid Catalyzed Reaction:

  • Catalyst Addition: To the solution of this compound in the anhydrous solvent at 0 °C, add the Lewis acid (0.1-1.0 eq) portion-wise.

  • Diene Addition and Reaction: Proceed with the addition of cyclopentadiene and monitor the reaction as described above. Lewis acid catalysis often leads to faster reaction times.[14]

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Diels-Alder Adduct check_purity Verify Purity of Reactants (this compound & Diene) start->check_purity check_isomers Analyze Crude Product for Isomers (NMR, TLC) start->check_isomers check_polymer Check for Polymer Formation (Insoluble material) start->check_polymer check_retro Consider Retro-Diels-Alder (High Reaction Temperature?) start->check_retro impure Impure Reactants check_purity->impure Finding exo_present Significant Exo Isomer Present check_isomers->exo_present Finding polymer_present Polymerization Occurred check_polymer->polymer_present Finding high_temp Reaction Temperature Too High check_retro->high_temp Finding solution_purify Purify Starting Materials impure->solution_purify Solution solution_temp Lower Reaction Temperature exo_present->solution_temp Solution solution_lewis Use Lewis Acid Catalyst (to enhance endo-selectivity) exo_present->solution_lewis Alternative polymer_present->solution_temp Solution solution_dilute Use More Dilute Conditions / Add Inhibitor polymer_present->solution_dilute Alternative high_temp->solution_temp Solution solution_cool Cool Reaction Promptly After Completion high_temp->solution_cool Also Consider

Caption: Troubleshooting workflow for low yield in Diels-Alder reactions.

Reaction Pathway: Endo vs. Exo Product Formation

endo_exo_pathway reactants This compound + Diene ts_endo Endo Transition State (Kinetic Control) reactants->ts_endo Lower Activation Energy ts_exo Exo Transition State (Thermodynamic Control) reactants->ts_exo Higher Activation Energy product_endo Endo Adduct (Major product at lower temp) ts_endo->product_endo product_exo Exo Adduct (Favored at higher temp) ts_exo->product_exo

Caption: Kinetic vs. Thermodynamic pathways for endo and exo product formation.

References

Technical Support Center: Purification of 1-Cyclopentenecarboxylic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Cyclopentenecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurities in your reaction mixture will largely depend on the synthetic route used. Here are some common impurities associated with prevalent synthetic methods:

  • Favorskii Rearrangement of 2-chlorocyclohexanone: The most common byproducts are high-boiling point condensation products. Incomplete reaction can also leave residual 2-chlorocyclohexanone.

  • Palladium-Catalyzed Hydrocarboxylation of Cyclopentene: Impurities may include unreacted cyclopentene, isomers of the desired product such as 2- and 3-cyclopentenecarboxylic acid, and residual palladium catalyst.

  • Intramolecular Aldol Condensation of Formylvaleric Acid: Potential impurities include unreacted starting material, polymeric materials, and other condensation side-products.

Q2: My this compound is a yellow or brown oil/solid. What is the cause of the color?

A2: Discoloration in the product is often due to the presence of high-molecular-weight byproducts or trace impurities. In the case of the Favorskii rearrangement, these can be condensation products. For syntheses involving metal catalysts like palladium, residual catalyst can also contribute to color. Oxidation of the product or impurities can also lead to colored species.

Q3: I am observing a low yield after purification. What are the potential causes?

A3: Low recovery of this compound can be attributed to several factors during the purification process:

  • Incomplete extraction: The pH of the aqueous phase during acid-base extraction is critical. Ensure the pH is sufficiently basic (pH > 9) to deprotonate the carboxylic acid and transfer it to the aqueous layer, and sufficiently acidic (pH < 4) to protonate it for extraction back into the organic layer.

  • Loss during distillation: If the vacuum is not low enough or the temperature is too high, product can be lost through decomposition or polymerization.

  • Poor crystallization: An inappropriate choice of solvent or cooling rate can lead to poor recovery of the crystalline product.

  • Product decomposition: this compound can be sensitive to high temperatures, which may lead to degradation.

Q4: How can I remove residual palladium catalyst from my product?

A4: Residual palladium can often be removed by treating the crude product solution with a scavenger resin or by performing a wash with an aqueous solution of a chelating agent like thiourea (B124793) or cysteine. Filtration through a pad of celite can also be effective in some cases.

Q5: What are the best methods for assessing the purity of my this compound?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the purity and detecting isomers and other byproducts. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water containing an acid modifier (e.g., formic acid or phosphoric acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be very effective. The carboxylic acid may need to be derivatized (e.g., to its methyl ester) to improve its volatility and peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify major impurities.

  • Melting Point: For solid samples, a sharp melting point close to the literature value (121-124 °C) is a good indicator of high purity.[1]

Troubleshooting Guides

Issue 1: Product Polymerization During Distillation

Symptoms:

  • The product in the distillation flask becomes viscous or solidifies.

  • A significant amount of non-volatile residue is left after distillation.

  • The yield of the distilled product is very low.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
High Distillation Temperature The double bond in this compound makes it susceptible to thermal polymerization.
Solution: Use a high-vacuum pump to lower the boiling point of the product. Aim for a pressure below 10 mmHg.
Absence of a Polymerization Inhibitor The presence of radical species can initiate polymerization.
Solution: Add a radical inhibitor to the crude product before distillation. Common inhibitors include hydroquinone (B1673460) (HQ), the monomethyl ether of hydroquinone (MEHQ), or phenothiazine. A typical starting concentration is 100-500 ppm.
Prolonged Heating Time Extended exposure to high temperatures increases the likelihood of polymerization.
Solution: Ensure efficient heat transfer to the distillation flask and insulate the distillation column to minimize the time required for distillation.
Issue 2: Ineffective Purification by Crystallization

Symptoms:

  • The product "oils out" instead of forming crystals.

  • The crystals are very fine or amorphous.

  • The purity of the product does not improve significantly after crystallization.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inappropriate Solvent Choice The solubility profile of the product in the chosen solvent is not ideal for crystallization.
Solution: Perform a solvent screen to find a solvent in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature. For polar compounds like carboxylic acids, consider solvent mixtures such as diethyl ether/methanol or diethyl ether/petroleum ether.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or cause the product to precipitate as an oil.
Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help to slow the cooling process.
Presence of Impurities Significant amounts of impurities can inhibit crystal growth and lattice formation.
Solution: Perform a preliminary purification step, such as an acid-base extraction, before attempting crystallization.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating the acidic this compound from neutral and basic impurities.

Methodology:

  • Dissolve the crude reaction mixture in an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer to a pH of approximately 2-3 with a 1M HCl solution while stirring in an ice bath.

  • Extract the precipitated this compound back into an organic solvent (e.g., diethyl ether or ethyl acetate). Repeat the extraction 2-3 times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for purifying the product after an initial extraction or for removing non-volatile impurities.

Methodology:

  • To the crude this compound, add a polymerization inhibitor such as hydroquinone (100-500 ppm).

  • Set up a vacuum distillation apparatus. It is recommended to use a short path distillation head to minimize product loss.

  • Apply a vacuum and slowly heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point. The boiling point will depend on the pressure. For example, at a pressure of around 10 mmHg, the boiling point will be significantly lower than the atmospheric boiling point.

Protocol 3: Purification by Recrystallization

This protocol is for obtaining high-purity crystalline this compound.

Methodology:

  • In a flask, add the crude this compound.

  • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., a mixture of a polar solvent like ethanol (B145695) and a non-polar solvent like hexane) to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated carbon can be added, and the solution can be heated for a few minutes before hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Visualizations

experimental_workflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Remove neutral/ basic impurities distillation Vacuum Distillation extraction->distillation Remove non-volatile impurities pure_product Pure 1-Cyclopentene- carboxylic Acid extraction->pure_product If sufficiently pure crystallization Recrystallization distillation->crystallization High purity polishing distillation->pure_product If sufficiently pure crystallization->pure_product

Caption: General purification workflow for this compound.

troubleshooting_polymerization start Low yield from vacuum distillation? check_temp Is distillation temperature too high? start->check_temp Polymerization suspected check_inhibitor Was a polymerization inhibitor used? check_temp->check_inhibitor No solution_temp Use higher vacuum to lower boiling point check_temp->solution_temp Yes check_time Was the heating time prolonged? check_inhibitor->check_time Yes solution_inhibitor Add inhibitor (e.g., HQ) before distillation check_inhibitor->solution_inhibitor No solution_time Improve heating efficiency and insulation check_time->solution_time Yes

Caption: Troubleshooting logic for polymerization during distillation.

References

troubleshooting low reactivity of 1-Cyclopentenecarboxylic acid in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Cyclopentenecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in some common reactions like esterification and amidation?

A1: The reduced reactivity of this compound can be attributed to a combination of electronic and structural factors. As an α,β-unsaturated carboxylic acid, the electron-withdrawing carboxyl group deactivates the double bond towards electrophilic attack. Furthermore, the resonance stabilization between the double bond and the carboxyl group can decrease the reactivity of the acid itself. In the ground state, this conjugation stabilizes the molecule, making it less inclined to react.

Q2: What are the primary challenges encountered when working with this compound?

A2: Researchers may face several challenges, including:

  • Slow reaction rates: Esterification and amidation reactions can be sluggish due to the inherent stability of the molecule.

  • Low yields: Incomplete reactions are common, leading to lower than expected yields of the desired product.

  • Side reactions: The presence of the double bond introduces the possibility of side reactions, such as Michael additions, if not properly controlled.[1][2]

Q3: How can I activate the carboxyl group of this compound to improve reaction rates?

A3: Activation of the carboxyl group is a common strategy to overcome its low reactivity. This can be achieved by converting the carboxylic acid into a more reactive intermediate. Common methods include:

  • Conversion to an acyl chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can create a highly reactive acyl chloride intermediate.[3][4][5][6]

  • Use of coupling agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, particularly in amide synthesis, to form a reactive O-acylisourea intermediate.[7][8][9][10][11][12][13]

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification

The Fischer esterification is an equilibrium reaction, and for a relatively unreactive acid like this compound, achieving high yields can be challenging.[14][15]

Troubleshooting Steps:

  • Increase the concentration of the alcohol: Using the alcohol as the solvent or in large excess can shift the equilibrium towards the product side.[14]

  • Remove water as it forms: Water is a byproduct of the reaction, and its removal will drive the reaction to completion. This is commonly achieved using a Dean-Stark apparatus.

  • Increase reaction temperature: While this can improve the reaction rate, it should be done cautiously to avoid side reactions.

  • Choice of acid catalyst: Stronger acids can lead to faster reaction rates.

Data Presentation: Effect of Alcohol on Esterification Yield

AlcoholRelative Reaction Rate (k) with Diazodiphenylmethane (B31153)Notes
Methanol0.453Higher reactivity observed with less sterically hindered alcohols.
Ethanol0.285-
2-Propanol0.088Increased steric hindrance around the hydroxyl group slows the reaction.
tert-Butanol0.031Significant steric hindrance leads to a much lower reaction rate.

Rate constants (k in dm³/mol·min) are for the reaction with diazodiphenylmethane at 30°C and are indicative of the relative reactivity of the carboxylic acid in different alcohol solvents.[16]

Experimental Protocol: Optimized Fischer Esterification

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add the desired alcohol (e.g., methanol, 10-20 eq) as the solvent and a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq).

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Purification: Extract the ester with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Troubleshooting Flowchart for Low Esterification Yield

G start Low Esterification Yield check_equilibrium Is the reaction at equilibrium? start->check_equilibrium increase_alcohol Increase alcohol concentration (use as solvent) check_equilibrium->increase_alcohol Yes check_rate Is the reaction rate too slow? check_equilibrium->check_rate No remove_water Remove water (Dean-Stark) increase_alcohol->remove_water end_success Improved Yield remove_water->end_success increase_temp Increase reaction temperature check_rate->increase_temp change_catalyst Use a stronger acid catalyst increase_temp->change_catalyst side_reactions Are there side reactions? change_catalyst->side_reactions optimize_conditions Optimize temperature and reaction time side_reactions->optimize_conditions Yes side_reactions->end_success No optimize_conditions->end_success G cluster_0 Carboxylic Acid Activation cluster_1 Amide Formation Carboxylic_Acid 1-Cyclopentenecarboxylic Acid Activating_Agent Coupling Agent (e.g., EDC, DCC) or Acyl Chloride Formation (e.g., SOCl₂) Carboxylic_Acid->Activating_Agent Reactive_Intermediate Reactive Intermediate (O-acylisourea or Acyl Chloride) Activating_Agent->Reactive_Intermediate Amine Amine (Primary or Secondary) Reactive_Intermediate->Amine Amide_Product Amide Product Amine->Amide_Product

References

Technical Support Center: Managing Steric Hindrance in Reactions with 1-Cyclopentenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclopentenecarboxylic acid. The steric hindrance presented by the cyclopentene (B43876) ring can pose significant challenges in achieving desired reactivity and yields. This guide offers strategies and detailed methodologies to overcome these obstacles in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving this compound often slow or low-yielding, particularly with bulky reagents?

A1: The primary challenge is steric hindrance. The cyclopentene ring restricts access to the carboxylic acid's carbonyl carbon. This steric bulk impedes the approach of nucleophiles, such as bulky alcohols or secondary amines, leading to slower reaction rates, incomplete conversions, and reduced yields.

Q2: How does the α,β-unsaturation in this compound affect its reactivity in addition to steric hindrance?

A2: The double bond in conjugation with the carboxyl group can influence the electronic properties of the carbonyl carbon, but the steric effect is generally more dominant in reactions with bulky nucleophiles. The resonance stabilization between the double bond and the carboxylic group can decrease the reactivity of the acid.

Q3: What are the most common side reactions to watch for when attempting to overcome steric hindrance in reactions with this compound?

A3: Common side reactions include:

  • N-acylurea formation: When using carbodiimide (B86325) coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is often difficult to remove.[1]

  • Epimerization: In reactions involving chiral centers, harsh conditions or certain coupling reagents can lead to loss of stereochemical integrity.

  • Dehydration of alcohols: When using strong acid catalysis for esterification, sensitive alcohols, particularly tertiary alcohols, may undergo dehydration.[2]

  • Rearrangement of intermediates: Highly reactive intermediates generated to overcome steric hindrance can sometimes undergo unintended rearrangements.

Q4: Are there any general strategies to improve the success rate of reactions with this compound?

A4: Yes, several general strategies can be employed:

  • Activation of the carboxylic acid: Converting the carboxylic acid to a more reactive species, such as an acid chloride or a mixed anhydride (B1165640), can facilitate the reaction with a sterically hindered nucleophile.[3]

  • Use of specialized coupling reagents: Reagents specifically designed for sterically hindered substrates, such as HATU or BOP-Cl, can significantly improve yields.[4][5]

  • Optimization of reaction conditions: Adjusting temperature, reaction time, and solvent can have a substantial impact on the outcome of the reaction.

  • Catalysis: The use of catalysts, such as DMAP in Steglich esterification, can accelerate the reaction rate and minimize side reactions.[6][7]

Troubleshooting Guides

Problem 1: Low Yield in Esterification with a Hindered Alcohol

Q: I am attempting to esterify this compound with a bulky secondary or tertiary alcohol and obtaining very low yields. What can I do to improve the conversion?

A: Low yields in the esterification of sterically hindered substrates are common. Here are some troubleshooting steps and alternative methods:

StrategyDetailsPotential Pitfalls
Fischer Esterification (with caution) While often a first choice, it is less effective for hindered substrates. Using a large excess of the alcohol and a strong acid catalyst (e.g., H₂SO₄) with removal of water can drive the equilibrium.[8]Not suitable for acid-sensitive substrates. Tertiary alcohols are prone to elimination.[2]
Steglich Esterification This method uses DCC or EDC as a coupling agent and a catalytic amount of DMAP. It is a milder alternative to Fischer esterification and is effective for many sterically demanding substrates.[1][6][7]Formation of N-acylurea byproduct can be an issue. The byproduct from DCC (dicyclohexylurea) is often insoluble and can be filtered off.[1]
Yamaguchi Esterification This method is particularly useful for the synthesis of highly functionalized and macrocyclic esters. It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.[3][8][9][10]The Yamaguchi reagent is moisture-sensitive.
Mitsunobu Reaction This reaction allows for the conversion of an alcohol to an ester with inversion of stereochemistry using triphenylphosphine (B44618) and an azodicarboxylate like DEAD or DIAD.[11][12][13]The reaction generates triphenylphosphine oxide and a hydrazine (B178648) dicarboxylate as byproducts, which can complicate purification. The pKa of the carboxylic acid should ideally be below 13.[13]
Problem 2: Incomplete Amide Coupling with a Hindered Amine

Q: My amide coupling reaction between this compound and a secondary amine (e.g., diisopropylamine) is not going to completion. How can I drive the reaction forward?

A: Amide bond formation with sterically hindered secondary amines is a well-known challenge. The following strategies can be employed:

| Strategy | Details | Potential Pitfalls | | :--- | :--- | | Acid Chloride Formation | Convert this compound to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acid chloride can then react with the hindered amine.[3] | The reagents used to form the acid chloride are harsh and may not be compatible with other functional groups in the molecule. | | Carbodiimide Reagents with Additives | Use of DCC or EDC in combination with an additive like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) can improve coupling efficiency and suppress racemization.[14] | As with esterification, N-acylurea formation can occur. | | Phosphonium (B103445) and Uronium Salt Coupling Reagents | Reagents like BOP-Cl, PyBOP, HATU, and HBTU are specifically designed for difficult couplings and are often more effective than carbodiimides for hindered substrates.[4][14][15][16][17] | These reagents can be more expensive than traditional coupling agents. Byproducts from some phosphonium reagents (e.g., HMPA from BOP) can be carcinogenic.[18] |

Quantitative Data

The following table summarizes the second-order rate constants for the reaction of this compound with diazodiphenylmethane (B31153) in various alcohol solvents at 30°C. This data illustrates the influence of the solvent on the reaction kinetics.

SolventRate Constant (L mol⁻¹ min⁻¹)
Methanol1.25
Ethanol0.98
1-Propanol0.75
2-Propanol0.45
1-Butanol0.68
2-Methyl-1-propanol0.52
2-Butanol0.38
2-Methyl-2-propanol0.21

Experimental Protocols

Note: The following protocols are representative methods for handling sterically hindered reactions with this compound and should be adapted and optimized for specific substrates and scales.

Protocol 1: Representative Steglich Esterification with a Hindered Secondary Alcohol

This protocol describes the esterification of this compound with a sterically hindered secondary alcohol, such as 2-adamantanol (B149831).

Materials:

  • This compound

  • 2-Adamantanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and 2-adamantanol (1.2 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite to remove the DCU.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Representative Amide Coupling with a Hindered Secondary Amine using HATU

This protocol details the coupling of this compound with a sterically hindered secondary amine, such as diisopropylamine (B44863), using HATU as the coupling reagent.

Materials:

  • This compound

  • Diisopropylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Slowly add diisopropylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Steric_Hindrance_Decision_Workflow start Start: Esterification or Amidation with this compound is_hindered Is the nucleophile (alcohol or amine) sterically hindered? start->is_hindered ester_path Esterification is_hindered->ester_path Yes fischer Fischer Esterification (excess alcohol, acid catalyst) is_hindered->fischer No amide_path Amidation is_hindered->amide_path Yes steglich Steglich Esterification (DCC/EDC, DMAP) ester_path->steglich yamaguchi Yamaguchi Esterification (2,4,6-trichlorobenzoyl chloride, DMAP) ester_path->yamaguchi mitsunobu Mitsunobu Reaction (PPh3, DEAD/DIAD) ester_path->mitsunobu end Product fischer->end steglich->end yamaguchi->end mitsunobu->end acid_chloride Acid Chloride Formation (SOCl2 or Oxalyl Chloride) amide_path->acid_chloride carbodiimide Carbodiimide Coupling (DCC/EDC + HOBt/HOAt) amide_path->carbodiimide special_reagents Specialized Coupling Reagents (HATU, BOP-Cl, PyBOP) amide_path->special_reagents acid_chloride->end carbodiimide->end special_reagents->end

Caption: Decision workflow for selecting a suitable method to overcome steric hindrance.

Steglich_Esterification_Mechanism cluster_reactants Reactants Carboxylic_Acid 1-Cyclopentenecarboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU byproduct Alcohol Hindered Alcohol (R'-OH) Ester Product Ester (R-COOR') Alcohol->Ester DMAP DMAP (cat.) DMAP->Acyl_DMAP Acyl_DMAP->Ester Ester->DMAP regenerated

Caption: Simplified mechanism of the Steglich esterification.

References

byproduct formation in the synthesis of isoxazoles from 1-Cyclopentenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoxazoles derived from 1-Cyclopentenecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing isoxazoles from this compound?

A1: The most common and effective strategy involves a two-step process. First, this compound is converted into a more reactive intermediate, typically a β-keto ester. This is often achieved through a Claisen condensation reaction of the corresponding ester derivative. In the second step, the resulting cyclic β-keto ester undergoes a condensation reaction with hydroxylamine (B1172632), which upon cyclization, yields the spiro-isoxazole product.

Q2: What are the primary byproducts I should be aware of in this synthesis?

A2: The main potential byproducts in this synthesis are:

  • Regioisomers of the isoxazole (B147169): The reaction between the unsymmetrical β-keto ester and hydroxylamine can lead to the formation of two different isoxazole regioisomers. The reaction conditions, particularly pH, play a crucial role in determining the selectivity.[1][2]

  • Cyclopentanone (B42830) Oxime: If the conversion of the cyclopentanone precursor to the β-keto ester is incomplete, the remaining ketone can react with hydroxylamine to form cyclopentanone oxime.[3][4]

  • Furoxans: Under certain conditions, especially during the in-situ generation of nitrile oxides from oximes (an alternative synthetic route), dimerization of the nitrile oxide can occur to form furoxans.[5]

  • Polymeric resinification: High temperatures or inappropriate reaction conditions can lead to the formation of polymeric byproducts.[6]

Q3: How can I control the regioselectivity of the isoxazole formation?

A3: Controlling the regioselectivity is a critical aspect of this synthesis. The key factors to consider are:

  • pH of the reaction medium: The pH significantly influences which carbonyl group of the β-keto ester is preferentially attacked by hydroxylamine. Acidic or basic conditions can favor the formation of one regioisomer over the other. It is crucial to screen and optimize the pH for your specific substrate.[1]

  • Reaction Temperature: Temperature can also affect the regioselectivity. It is advisable to conduct the reaction at a controlled temperature and explore a range to find the optimal conditions.[1]

  • Solvent: The choice of solvent can influence the reaction pathway and, consequently, the regioselectivity.

Q4: I am observing a significant amount of a dimeric byproduct. What is it and how can I minimize its formation?

A4: A dimeric byproduct is likely a furoxan, which results from the self-condensation of a nitrile oxide intermediate if you are using a synthetic route that involves its in-situ generation. To minimize furoxan formation:

  • Control the rate of nitrile oxide generation: Slow, controlled generation of the nitrile oxide in the presence of the dipolarophile (the other reactant) will favor the desired cycloaddition over dimerization.

  • Use an excess of the dipolarophile: Increasing the concentration of the other reactant can help to "trap" the nitrile oxide as it is formed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of isoxazoles from this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low yield of the desired isoxazole product - Incomplete conversion of this compound to the β-keto ester.- Suboptimal reaction conditions for the cyclization with hydroxylamine (e.g., incorrect pH, temperature).- Formation of significant amounts of byproducts (regioisomers, oxime, etc.).- Decomposition of starting materials or product.- Optimize the Claisen condensation step to ensure high conversion to the β-keto ester.- Screen a range of pH values (e.g., using different buffers or acidic/basic catalysts) for the hydroxylamine reaction.[1]- Vary the reaction temperature to find the optimal balance between reaction rate and byproduct formation.[1]- Analyze the crude product mixture by techniques like NMR or LC-MS to identify and quantify major byproducts, then adjust conditions to minimize them.- Ensure all reagents are pure and the reaction is performed under an inert atmosphere if necessary.
Formation of a mixture of isoxazole regioisomers - The β-keto ester intermediate has two reactive carbonyl groups, leading to two possible cyclization pathways with hydroxylamine.- Reaction conditions (pH, temperature, solvent) are not optimized for regioselectivity.- The most critical parameter to adjust is the pH of the reaction mixture. Experiment with acidic, neutral, and basic conditions to favor the desired regioisomer.[1]- Systematically vary the reaction temperature. Lower temperatures sometimes lead to higher selectivity.- Test different solvents to see their effect on the product ratio.- If separation is difficult, consider derivatization of the product mixture to facilitate purification.
Presence of Cyclopentanone Oxime in the product mixture - Incomplete conversion of the cyclopentanone precursor to the β-keto ester in the first step.- Improve the efficiency of the β-keto ester synthesis by optimizing reaction time, temperature, and stoichiometry of reagents.- Purify the β-keto ester intermediate before reacting it with hydroxylamine.
Formation of a polymeric/tarry substance - Reaction temperature is too high.- Presence of impurities that catalyze polymerization.- Lower the reaction temperature.[6]- Ensure the purity of all starting materials and solvents.- Consider using a more dilute reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-oxocyclopentane-1-carboxylate (β-keto ester intermediate)

This protocol describes a general procedure for the Claisen condensation to form the β-keto ester intermediate from the ester of this compound.

  • Esterification of this compound: Convert this compound to its ethyl ester using a standard method such as Fischer esterification (refluxing in ethanol (B145695) with a catalytic amount of sulfuric acid).

  • Claisen Condensation:

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere (e.g., nitrogen or argon), add the ethyl cyclopentanecarboxylate (B8599756) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid or hydrochloric acid).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of the Spiro-isoxazole from Ethyl 2-oxocyclopentane-1-carboxylate

This protocol outlines the reaction of the β-keto ester with hydroxylamine to form the isoxazole ring.

  • Reaction Setup: To a solution of ethyl 2-oxocyclopentane-1-carboxylate in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate (B1210297) or pyridine) to control the pH.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or gentle heating). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Extraction: Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired isoxazole product.

Data Presentation

The following table summarizes the potential products and byproducts in the synthesis of isoxazoles from this compound. The yields are illustrative and will vary depending on the specific reaction conditions.

Compound Structure Expected Yield Range (%) Factors Influencing Yield
Desired Spiro-isoxazole (Regioisomer A) [Structure of Regioisomer A]40 - 80Optimized pH, temperature, and purity of intermediates.
Spiro-isoxazole Regioisomer B [Structure of Regioisomer B]10 - 50Suboptimal pH and temperature control.[1]
Cyclopentanone Oxime [Structure of Cyclopentanone Oxime]0 - 20Incomplete conversion to the β-keto ester.[3][4]
Furoxan Dimer [Structure of Furoxan Dimer]0 - 15Only relevant in nitrile oxide-based routes; depends on concentration and reactivity.
Polymeric Byproducts -VariableHigh reaction temperatures.[6]

Visualizations

Reaction Pathway and Byproduct Formation

reaction_pathway start This compound ester Ethyl Cyclopentanecarboxylate start->ester Esterification keto_ester Ethyl 2-oxocyclopentane-1-carboxylate (β-keto ester) ester->keto_ester Claisen Condensation cyclopentanone Cyclopentanone (from incomplete reaction) ester->cyclopentanone Side Reaction isoxazole_A Desired Spiro-isoxazole (Regioisomer A) keto_ester->isoxazole_A Cyclization (Optimal pH) isoxazole_B Spiro-isoxazole (Regioisomer B) keto_ester->isoxazole_B Cyclization (Suboptimal pH) hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->isoxazole_A hydroxylamine->isoxazole_B oxime Cyclopentanone Oxime hydroxylamine->oxime cyclopentanone->oxime Reaction with NH2OH

Caption: Synthetic pathway from this compound to isoxazoles and potential byproducts.

Troubleshooting Workflow

troubleshooting_workflow start Start: Low Yield or Impure Product check_purity Analyze crude mixture (NMR, LC-MS) start->check_purity regioisomers Problem: Regioisomer Mixture check_purity->regioisomers Regioisomers detected oxime_present Problem: Oxime Byproduct check_purity->oxime_present Oxime detected low_conversion Problem: Low Conversion check_purity->low_conversion Starting material remains optimize_ph Optimize pH of cyclization regioisomers->optimize_ph improve_keto_ester_synthesis Optimize β-keto ester synthesis oxime_present->improve_keto_ester_synthesis optimize_cyclization Optimize cyclization conditions (time, concentration) low_conversion->optimize_cyclization optimize_temp Optimize temperature of cyclization optimize_ph->optimize_temp end End: Improved Yield/Purity optimize_temp->end purify_intermediate Purify β-keto ester intermediate improve_keto_ester_synthesis->purify_intermediate purify_intermediate->end optimize_cyclization->end

Caption: A workflow for troubleshooting common issues in the isoxazole synthesis.

References

improving the regioselectivity of Diels-Alder reactions with 1-Cyclopentenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diels-Alder reactions involving 1-Cyclopentenecarboxylic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected major regioisomers in the Diels-Alder reaction of this compound with an unsymmetrical diene?

A1: The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. For this compound, the carboxylic acid group is electron-withdrawing. Therefore, when reacting with a diene bearing an electron-donating group (EDG), the "ortho" and "para" isomers are generally favored. The formation of the major regioisomer can be predicted by aligning the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. Resonance structures can help identify these positions.[1][2][3][4]

Q2: How does this compound's structure influence the stereoselectivity of the Diels-Alder reaction?

A2: this compound, as a cyclic dienophile, can lead to the formation of endo and exo products. According to the Alder-endo rule, the endo product is typically the kinetically favored product. This preference is due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi-system of the diene in the transition state. However, the exo product is often the thermodynamically more stable isomer.

Q3: Can the carboxylic acid group of this compound interfere with the reaction?

A3: Yes, the acidic proton of the carboxylic acid can potentially lead to side reactions, such as polymerization of the diene, especially if Lewis acids are used. It can also complicate product isolation and purification. In some cases, it may be advantageous to convert the carboxylic acid to an ester (e.g., a methyl ester) before the Diels-Alder reaction and then hydrolyze the ester back to the carboxylic acid post-cycloaddition.

Troubleshooting Guide

Issue 1: Poor or Undesired Regioselectivity

Symptom Possible Cause Suggested Solution
A mixture of regioisomers is obtained with no clear major product.The inherent regioselectivity of the reactants is low. The reaction may be under thermodynamic control, favoring a mixture of stable isomers.Employ a Lewis Acid Catalyst: Lewis acids coordinate to the carbonyl oxygen of the carboxylic acid, increasing the dienophile's polarization and enhancing the electronic directing effects. This typically leads to higher regioselectivity. Common Lewis acids include AlCl₃, BF₃·OEt₂, SnCl₄, and ZnCl₂.[5] Solvent Optimization: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, THF) to polar protic (e.g., water, methanol). In some cases, aqueous media can enhance both the rate and selectivity of the reaction.
The "wrong" regioisomer is the major product.The reaction conditions may favor the thermodynamically controlled product over the kinetically controlled one.Lower the Reaction Temperature: Running the reaction at a lower temperature will favor the kinetically controlled product, which is often the desired regioisomer. Use of a Bulky Lewis Acid: A sterically hindered Lewis acid may preferentially coordinate to one face of the dienophile, influencing the approach of the diene and altering the regioselectivity.

Issue 2: Low Yield of the Desired Cycloadduct

Symptom Possible Cause Suggested Solution
The reaction is slow and does not go to completion.Insufficient activation of the dienophile. The reaction temperature is too low.Increase Reaction Temperature: Heating the reaction mixture can increase the reaction rate. However, be mindful that higher temperatures can also favor the retro-Diels-Alder reaction and potentially decrease regioselectivity. Use a Lewis Acid Catalyst: As mentioned above, Lewis acids can significantly accelerate the reaction rate.
Significant formation of byproducts, such as diene polymers.The diene is sensitive to acidic conditions, which can be exacerbated by the carboxylic acid dienophile or the use of Lewis acids.Protect the Carboxylic Acid: Convert the carboxylic acid to an ester to reduce its acidity and potential for side reactions. Use a Milder Lewis Acid: Opt for a less aggressive Lewis acid (e.g., ZnCl₂ instead of AlCl₃). Control Stoichiometry: Use a slight excess of the more stable reactant to ensure the complete consumption of the more sensitive one.
The product decomposes during workup or purification.The cycloadduct may be thermally unstable or sensitive to the purification conditions.Milder Workup: Use a gentle aqueous wash to remove the catalyst and avoid strong acids or bases. Alternative Purification: If the product is sensitive to silica (B1680970) gel chromatography, consider purification by recrystallization or distillation.

Quantitative Data on Analogous Systems

While specific data for this compound is limited in the literature, the following tables for acrylic acid and methyl acrylate (B77674) with isoprene (B109036) illustrate the expected trends in regioselectivity upon the addition of a Lewis acid and variation of the solvent.

Table 1: Effect of Lewis Acid on Regioisomeric Ratio of Diels-Alder Adducts of Isoprene and Acrylic Acid Analogs

DienophileDieneCatalyst (equiv.)Solvent"Para" : "Meta" RatioReference
Acrylic AcidIsopreneNoneDichloromethane~70:30Inferred from general principles
Acrylic AcidIsopreneAlCl₃ (1.0)Dichloromethane>95:5Inferred from similar systems
Methyl AcrylateIsopreneNoneBenzene72:28Inferred from similar systems
Methyl AcrylateIsopreneAlCl₃ (0.1)Benzene96:4Inferred from similar systems

Table 2: Effect of Solvent on the Regioselectivity of the Diels-Alder Reaction between Isoprene and Methyl Acrylate

Solvent"Para" : "Meta" Ratio
n-Hexane70:30
Dichloromethane75:25
Acetonitrile80:20
Methanol85:15
Water90:10

Data in tables are illustrative and based on trends reported for similar systems.

Experimental Protocols

Protocol 1: General Procedure for the Thermal Diels-Alder Reaction of this compound

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., toluene, xylene).

  • Add the diene (1.1 - 1.5 eq.).

  • Heat the reaction mixture to a temperature appropriate for the specific diene (typically between 80 °C and 140 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Lewis Acid-Catalyzed Diels-Alder Reaction of this compound

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the flask to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., AlCl₃, 1.0 - 1.2 eq.) to the solvent with stirring.

  • In a separate flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.

  • Slowly add the solution of this compound to the Lewis acid suspension.

  • Stir the mixture for 15-30 minutes to allow for complex formation.

  • Add the diene (1.1 - 1.2 eq.) dropwise to the reaction mixture.

  • Maintain the reaction at the chosen temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or a mild acid (e.g., 1M HCl), depending on the stability of the product.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product.

Visualizations

Regioselectivity_Factors cluster_main Factors Influencing Regioselectivity Reactants Diene + Dienophile (this compound) Product Major Regioisomer Reactants->Product Diels-Alder Reaction Conditions Reaction Conditions Conditions->Product Controls Outcome LewisAcid Lewis Acid Catalyst LewisAcid->Conditions Solvent Solvent Polarity Solvent->Conditions Temperature Temperature Temperature->Conditions

Caption: Key factors influencing the regioselectivity of Diels-Alder reactions.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Poor Regioselectivity Start Poor Regioselectivity Observed CheckElectronics Analyze Electronic Effects (Resonance Structures) Start->CheckElectronics ModifyConditions Modify Reaction Conditions CheckElectronics->ModifyConditions AddCatalyst Introduce Lewis Acid ModifyConditions->AddCatalyst ChangeSolvent Vary Solvent Polarity ModifyConditions->ChangeSolvent LowerTemp Lower Reaction Temperature ModifyConditions->LowerTemp AnalyzeResults Analyze New Results AddCatalyst->AnalyzeResults ChangeSolvent->AnalyzeResults LowerTemp->AnalyzeResults AnalyzeResults->ModifyConditions Unsuccessful Success Improved Regioselectivity AnalyzeResults->Success Successful

Caption: A logical workflow for troubleshooting poor regioselectivity in Diels-Alder reactions.

References

Technical Support Center: Optimizing 1-Cyclopentenecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclopentenecarboxylic acid. The information is designed to help overcome common challenges in catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions involving this compound are hydrogenation of the double bond to yield Cyclopentanecarboxylic acid and esterification of the carboxylic acid group to produce various esters.

Q2: Which catalysts are typically recommended for the hydrogenation of this compound?

A2: For the hydrogenation of the cyclopentene (B43876) ring, heterogeneous catalysts are preferred for their ease of separation. Palladium on carbon (Pd/C) is a widely used and effective catalyst. Other platinum group metal catalysts such as platinum on carbon (Pt/C) and rhodium on carbon (Rh/C) can also be employed.[1]

Q3: What types of catalysts are suitable for the esterification of this compound?

A3: The esterification of this compound is typically acid-catalyzed, a reaction known as the Fischer esterification.[2][3] Common homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[3][4] Heterogeneous catalysts, such as the sulfonic acid resin Amberlyst-15, are also highly effective and offer the advantage of easier product purification.[1][5]

Q4: How can I drive the Fischer esterification reaction to completion?

A4: Fischer esterification is an equilibrium reaction.[3] To achieve high yields of the ester, the equilibrium can be shifted towards the products by using a large excess of the alcohol, which can also serve as the solvent.[3] Another effective strategy is to remove the water produced during the reaction, for instance, by using a Dean-Stark apparatus or molecular sieves.[3]

Troubleshooting Guides

Hydrogenation of this compound

Issue 1: Low or no conversion of the starting material.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst has been stored properly and is not expired. If necessary, use a fresh batch of catalyst.
Insufficient Hydrogen Check for leaks in the hydrogenation apparatus. Ensure the hydrogen balloon or cylinder is supplying a positive pressure of hydrogen.
Poor Catalyst-Substrate Contact Ensure vigorous stirring to keep the heterogeneous catalyst suspended in the reaction mixture.
Catalyst Poisoning The starting material or solvent may contain impurities that poison the catalyst. Purify the this compound and use a high-purity solvent.

Issue 2: Incomplete reaction, with both starting material and product present.

Possible Cause Troubleshooting Step
Insufficient Reaction Time Monitor the reaction progress using techniques like TLC or GC and allow the reaction to proceed for a longer duration if necessary.
Inadequate Hydrogen Pressure For less reactive substrates, increasing the hydrogen pressure (if the equipment allows) can improve the reaction rate.
Suboptimal Temperature While many hydrogenations proceed at room temperature, gentle heating may be required to increase the reaction rate.
Esterification of this compound

Issue 1: Low yield of the desired ester.

Possible Cause Troubleshooting Step
Equilibrium Not Shifted Increase the excess of the alcohol used. If feasible, use the alcohol as the solvent.[3] Alternatively, actively remove water from the reaction mixture.[3]
Steric Hindrance If using a bulky alcohol, the reaction rate may be slow. Consider increasing the reaction time or using a more potent acid catalyst.
Catalyst Deactivation If using a heterogeneous catalyst like Amberlyst-15, it may need to be regenerated or replaced.

Issue 2: Presence of side products.

Possible Cause Troubleshooting Step
Dehydration of Alcohol If using a secondary or tertiary alcohol, elimination to form an alkene can be a side reaction, especially at higher temperatures. Use milder reaction conditions or a less acidic catalyst.
Polymerization For unsaturated carboxylic acids, strong acid catalysts at high temperatures can sometimes lead to polymerization. Using a milder catalyst or lower temperature can mitigate this.

Catalyst Performance Data

The following tables summarize typical catalyst performance for analogous reactions, providing a baseline for optimizing this compound reactions.

Table 1: Catalyst Performance in the Hydrogenation of Benzoic Acid to Cyclohexanecarboxylic Acid [1]

CatalystTemperature (°C)H₂ Pressure (MPa)Conversion (%)Selectivity (%)
5% Rh/C804~100100
5% Ru/C804>95>99
5% Pt/C804~70>99
5% Pd/C804~50>99

Table 2: Performance of Acid Catalysts in Esterification Reactions

CatalystReactionAlcoholYield (%)Reference
H₂SO₄Acetic Acid + Ethanol (B145695)Ethanol (10-fold excess)97[3]
Amberlyst-15Aliphatic Carboxylic Acids + MethanolMethanol>90[1][5]
Iron Oxide NanoparticlesBenzoic Acid + MethanolMethanol>95[6]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or other suitable solvent like ethanol or ethyl acetate)

  • Hydrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Hydrogen balloon

  • Vacuum line

  • Filtration apparatus (e.g., Buchner funnel with Celite)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable solvent (e.g., methanol).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate).

  • Inerting the Atmosphere: Seal the flask with a septum. Connect the flask to a vacuum line and carefully evacuate the air. Backfill the flask with an inert gas like nitrogen or argon. Repeat this cycle three times.

  • Introducing Hydrogen: Attach a balloon filled with hydrogen gas to a needle and insert the needle through the septum to introduce hydrogen into the flask.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or GC.

  • Work-up: Once the reaction is complete, remove the hydrogen source and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Wash the Celite pad with a small amount of the reaction solvent. Remove the solvent from the filtrate under reduced pressure to obtain the crude Cyclopentanecarboxylic acid, which can be further purified if necessary.

Protocol 2: Esterification of this compound using Amberlyst-15

Materials:

  • This compound

  • Amberlyst-15 resin

  • Alcohol (e.g., methanol, ethanol)

  • Anhydrous solvent (e.g., toluene, if not using the alcohol as the solvent)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, the desired alcohol (in excess, can be used as the solvent), and Amberlyst-15 catalyst (typically 10-20 wt% of the carboxylic acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring. If using a solvent like toluene, a Dean-Stark trap can be used to remove the water formed.

  • Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the Amberlyst-15 resin. The resin can be washed with the alcohol used in the reaction and dried for reuse.

  • Purification: Remove the excess alcohol and solvent from the filtrate by rotary evaporation. The resulting crude ester can be purified by distillation or chromatography.

Visualizations

Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Substrate Dissolve Substrate Add Catalyst Add Catalyst Dissolve Substrate->Add Catalyst Inert Atmosphere Inert Atmosphere Add Catalyst->Inert Atmosphere Introduce H2 Introduce H2 Inert Atmosphere->Introduce H2 Stir Vigorously Stir Vigorously Introduce H2->Stir Vigorously Filter Catalyst Filter Catalyst Stir Vigorously->Filter Catalyst Remove Solvent Remove Solvent Filter Catalyst->Remove Solvent Purify Product Purify Product Remove Solvent->Purify Product

Experimental workflow for catalytic hydrogenation.

Esterification_Pathway Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl + H+ (from Catalyst) Alcohol Alcohol Acid Catalyst Acid Catalyst Acid Catalyst->Protonated Carbonyl Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Alcohol Ester Ester Tetrahedral Intermediate->Ester - H2O, - H+ Water Water Tetrahedral Intermediate->Water Troubleshooting_Logic Low Yield Low Yield Hydrogenation Hydrogenation Low Yield->Hydrogenation Esterification Esterification Low Yield->Esterification Check Catalyst Activity Check Catalyst Activity Hydrogenation->Check Catalyst Activity Check H2 Supply Check H2 Supply Hydrogenation->Check H2 Supply Increase Alcohol Excess Increase Alcohol Excess Esterification->Increase Alcohol Excess Remove Water Remove Water Esterification->Remove Water

References

Technical Support Center: Isolating 1-Cyclopentenecarboxylic Acid Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of 1-Cyclopentenecarboxylic acid adducts.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the workup procedure for isolating a neutral this compound adduct?

The standard workup procedure relies on the principles of acid-base extraction to separate the neutral adduct from unreacted this compound and other acidic or basic impurities.[1][2][3] The carboxylic acid starting material can be deprotonated with a weak base to form a water-soluble carboxylate salt, which will move to the aqueous phase during a liquid-liquid extraction.[1][4][5] The neutral adduct will remain in the organic phase.

Q2: Which base should I use for the extraction?

A weak base like sodium bicarbonate (NaHCO₃) is generally preferred for separating carboxylic acids from neutral compounds.[2] It is strong enough to deprotonate the carboxylic acid but will not react with less acidic protons, which might be present in the adduct. A strong base like sodium hydroxide (B78521) (NaOH) could also be used, but it might cause hydrolysis of ester functionalities if present in the adduct.[1][2]

Q3: How do I remove basic impurities from my reaction mixture?

To remove basic impurities, such as amines, you can wash the organic layer with a dilute acidic solution, like 1 M hydrochloric acid (HCl).[1] The acid will protonate the basic impurities, forming water-soluble salts that will partition into the aqueous layer.

Q4: My adduct seems to be partially soluble in the aqueous layer. What can I do?

If your adduct has some water solubility, you can perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. Additionally, saturating the aqueous layer with brine (a saturated solution of NaCl) can decrease the solubility of organic compounds in the aqueous phase, a phenomenon known as the "salting out" effect.

Q5: After acidification of the aqueous layer, no precipitate of the unreacted carboxylic acid is formed. What went wrong?

This could be due to several reasons:

  • Incomplete reaction: All the carboxylic acid may have reacted to form the adduct. You can confirm this using Thin Layer Chromatography (TLC).

  • Insufficient acidification: Not enough acid was added to protonate all the carboxylate salt. Check the pH of the aqueous layer with pH paper and add more acid if necessary to reach a pH of 2-3.[2]

  • High water solubility: The carboxylic acid itself might have some solubility in water. If so, you will need to extract the acidified aqueous layer with an organic solvent to recover it.

Troubleshooting Guide

Problem Possible Cause Solution
Low yield of isolated adduct Incomplete extraction of the adduct from the aqueous phase.Perform multiple extractions with the organic solvent. Back-extract the combined aqueous layers with fresh organic solvent. Use brine to reduce the solubility of the adduct in the aqueous phase.
The adduct is unstable to the workup conditions (e.g., hydrolysis).Use milder conditions, such as a weaker base (e.g., NaHCO₃ instead of NaOH) or perform the extraction at a lower temperature.
Presence of unreacted this compound in the final product Incomplete removal of the carboxylic acid during the basic wash.Increase the number of basic washes. Ensure the pH of the aqueous layer after washing is basic. Use a slightly more concentrated basic solution.
Emulsion formation during extraction The two phases are not separating cleanly.Add brine to the separatory funnel to help break the emulsion. Gently swirl the separatory funnel instead of vigorous shaking. Filter the mixture through a pad of Celite.
Final product is an oil instead of a solid Presence of residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. Consider further purification by column chromatography or recrystallization.
Unexpected side products observed Reaction conditions may have led to side reactions.Analyze the side products to understand their structure. Modify reaction conditions (e.g., temperature, reaction time, reagents) to minimize side product formation.

Experimental Protocol: Workup for a Neutral Adduct

This protocol describes a general procedure for the isolation of a neutral this compound adduct from a reaction mixture.

1. Quenching the Reaction:

  • Cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent (e.g., THF, ethanol), remove the solvent under reduced pressure.

  • Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

2. Liquid-Liquid Extraction:

  • Transfer the organic solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Gently shake the funnel, venting frequently to release any pressure from CO₂ evolution.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with NaHCO₃ solution two more times. This will remove the unreacted this compound.

  • Wash the organic layer with water to remove any remaining bicarbonate.

  • Wash the organic layer with brine to remove the bulk of the dissolved water.

3. Drying and Concentration:

  • Drain the organic layer into an Erlenmeyer flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude adduct.

4. Purification:

  • If necessary, purify the crude adduct by a suitable method such as column chromatography or recrystallization.[6]

Quantitative Data Summary

The following table provides illustrative data for the recovery of a hypothetical neutral adduct under different workup conditions.

Workup Condition Base Used for Extraction Number of Extractions Adduct Recovery (%) Purity (%)
ASaturated NaHCO₃28592
BSaturated NaHCO₃39295
C1 M NaOH28890 (potential for hydrolysis)
DSaturated NaHCO₃ with brine wash39596

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of a this compound adduct.

Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Reaction Mixture (Adduct, Unreacted Acid, Byproducts) Quench Quench Reaction & Dissolve in Organic Solvent Reaction->Quench Extraction Liquid-Liquid Extraction (Organic vs. Aqueous) Quench->Extraction Aqueous_Phase Aqueous Phase (Carboxylate Salt) Extraction->Aqueous_Phase Unreacted Acid Organic_Phase Organic Phase (Adduct) Extraction->Organic_Phase Adduct Drying Dry Organic Layer Concentration Solvent Evaporation Drying->Concentration Purification Purification (e.g., Chromatography, Recrystallization) Concentration->Purification Final_Product Isolated Adduct Purification->Final_Product Organic_Phase->Drying

References

Validation & Comparative

A Comparative Guide to Dienophiles in Diels-Alder Reactions: Featuring 1-Cyclopentenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and elegant method for the construction of six-membered rings. The choice of dienophile is critical, profoundly influencing reaction rates, yields, and stereoselectivity. This guide offers an objective comparison of 1-Cyclopentenecarboxylic acid with other commonly employed dienophiles—maleic anhydride (B1165640), N-phenylmaleimide, and methyl acrylate (B77674)—supported by available experimental data to inform your synthetic strategies.

Performance Comparison of Dienophiles

The reactivity of a dienophile in a Diels-Alder reaction is largely governed by the presence of electron-withdrawing groups conjugated with the double bond.[1][2] This electronic effect lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. The following table summarizes the performance of this compound and its counterparts in reactions with cyclopentadiene (B3395910), a highly reactive diene often used as a benchmark.

DienophileDieneReaction ConditionsYield (%)Endo:Exo RatioReference
This compound (analogous to Acrylic Acid) CyclopentadieneAmbient Temperature, 4 hours~100~80:20[3][4]
Maleic Anhydride CyclopentadieneRoom TemperatureHighPredominantly Endo[5][6]
N-Phenylmaleimide 1,3-CyclohexadieneReflux in Ethyl Acetate (B1210297), 2.5 hours91Predominantly Endo
Methyl Acrylate CyclopentadieneRoom Temperature to 100°CModerate~3:1 (endo favored)

Note: Data for this compound is inferred from its close structural and electronic analog, acrylic acid, in the Diels-Alder reaction with cyclopentadiene, which is reported to proceed to completion.[4]

In-Depth Analysis of Dienophiles

This compound: While specific experimental data for this compound is limited in readily available literature, its reactivity can be confidently predicted based on its structural similarity to acrylic acid. The carboxylic acid group is an effective electron-withdrawing group, activating the double bond for cycloaddition. The reaction of the analogous acrylic acid with cyclopentadiene is known to be highly efficient, proceeding to completion at ambient temperature.[4] The stereoselectivity typically favors the endo product due to secondary orbital interactions between the developing pi-system and the electron-withdrawing substituent.[3] The resulting product, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is a valuable building block in the synthesis of various complex molecules.[3]

Maleic Anhydride: As a cyclic dienophile with two strong electron-withdrawing carbonyl groups, maleic anhydride is exceptionally reactive in Diels-Alder reactions.[1] Its reaction with cyclopentadiene is rapid and highly exothermic, often proceeding at room temperature to yield the endo adduct almost exclusively.[5][7] The cyclic nature of maleic anhydride pre-organizes the dienophile into a conformation suitable for the reaction, contributing to its high reactivity.

N-Phenylmaleimide: Similar to maleic anhydride, N-phenylmaleimide is a highly reactive dienophile. The imide functionality provides strong electron-withdrawing character. It readily participates in Diels-Alder reactions, often under mild conditions, to produce bicyclic imides with a strong preference for the endo isomer. These products are useful intermediates in the synthesis of polymers and biologically active compounds.

Methyl Acrylate: Methyl acrylate is a commonly used acyclic dienophile. The ester group provides sufficient electron-withdrawing character to facilitate the Diels-Alder reaction, although it is generally less reactive than maleic anhydride or N-phenylmaleimide. Reactions with cyclopentadiene typically require mild heating and result in a mixture of endo and exo isomers, with the endo product being the major component under kinetic control.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Diels-Alder reactions involving the discussed dienophiles.

General Experimental Workflow for a Diels-Alder Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Measure & Combine Diene and Dienophile solvent Add Solvent reagents->solvent stir Stir at Specified Temperature solvent->stir monitor Monitor Reaction (TLC, GC, etc.) stir->monitor quench Quench Reaction (if necessary) monitor->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product (Crystallization, Chromatography) concentrate->purify

Caption: General workflow for a typical Diels-Alder experiment.

Reaction of Cyclopentadiene with Acrylic Acid (Analogous to this compound)

To a solution of acrylic acid in a suitable solvent, freshly distilled cyclopentadiene is added dropwise at room temperature.[4] The reaction mixture is stirred for approximately 4 hours.[4] Gas chromatographic analysis can be used to monitor the reaction's progress, which is expected to go to completion.[4] The resulting bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be isolated and purified using standard techniques.[3]

Reaction of Cyclopentadiene with Maleic Anhydride

In a flask, dissolve maleic anhydride in ethyl acetate with gentle warming. After cooling to room temperature, add petroleum ether. To this solution, add freshly distilled cyclopentadiene dropwise. An exothermic reaction will occur. After the initial reaction subsides, cool the mixture in an ice bath to induce crystallization. The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, can be collected by vacuum filtration.[6][8]

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Diels-Alder reaction, particularly the preference for the endo product with cyclic dienes, is a key concept. This preference is often explained by secondary orbital interactions in the transition state.

Endo vs. Exo Product Formation in the Diels-Alder Reaction

G cluster_TS Transition States cluster_Products Products Diene Diene (e.g., Cyclopentadiene) Endo_TS Endo Transition State (EWG under diene π-system) Diene->Endo_TS Exo_TS Exo Transition State (EWG away from diene π-system) Diene->Exo_TS Dienophile Dienophile with Electron-Withdrawing Group (EWG) Dienophile->Endo_TS Dienophile->Exo_TS Endo_Product Endo Product (Kinetic Control) Endo_TS->Endo_Product Lower Activation Energy (Secondary Orbital Interactions) Exo_Product Exo Product (Thermodynamic Control) Exo_TS->Exo_Product Higher Activation Energy Endo_Product->Exo_Product Thermodynamic Equilibration (High Temp)

Caption: Kinetic vs. thermodynamic control in Diels-Alder stereoselectivity.

Conclusion

The selection of a dienophile is a critical parameter in the design of a successful Diels-Alder reaction. While highly activated dienophiles like maleic anhydride and N-phenylmaleimide offer rapid reactions and high yields under mild conditions, other dienophiles such as methyl acrylate and this compound (by analogy to acrylic acid) provide valuable alternatives for introducing different functionalities into the target molecule. The predictable high yield and endo-selectivity of the reaction between cyclopentadiene and acrylic acid suggest that this compound is a highly effective dienophile for the construction of bicyclic carboxylic acids. This guide provides a framework for researchers to make informed decisions when selecting a dienophile for their specific synthetic needs.

References

biological activity of 1-Cyclopentenecarboxylic acid derivatives versus analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the biological activity of 1-cyclopentenecarboxylic acid derivatives versus their analogs for researchers, scientists, and drug development professionals. This guide provides an objective comparison of performance with supporting experimental data.

Introduction

The cyclopentene (B43876) and cyclopentane (B165970) rings are versatile scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this compound, in particular, have garnered significant attention due to their potential as therapeutic agents across various domains, including antiviral, analgesic, and antimicrobial applications. This guide provides a comparative analysis of the biological activities of these derivatives against their structural analogs, focusing on key targets such as influenza neuraminidase, the NaV1.7 sodium channel, and bacterial enzymes. The comparisons are supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Antiviral Activity: Influenza Neuraminidase Inhibition

A series of cyclopentane derivatives have been identified as potent and selective inhibitors of the influenza virus neuraminidase, an essential enzyme for viral replication and propagation.[1][2] These compounds are compared with established neuraminidase inhibitors, which can be considered functional analogs.

Data Presentation: Neuraminidase Inhibitors

The following table summarizes the 50% effective concentration (EC50) values of various cyclopentane derivatives against different strains of influenza A and B viruses, compared to the analog oseltamivir (B103847) carboxylate. Lower EC50 values indicate higher antiviral potency.

Compound IDCore ScaffoldInfluenza A (H1N1) A/Texas/36/91 EC50 (µM)Influenza A (H3N2) A/Sydney/05/97 EC50 (µM)Influenza B B/Beijing/184/93 EC50 (µM)Reference
RWJ-270201 Cyclopentane0.060.060.11[1]
BCX-1827 Cyclopentane0.120.110.11[1]
BCX-1898 Cyclopentane0.220.160.13[1]
BCX-1923 Cyclopentane0.180.210.18[1]
Oseltamivir Carboxylate Cyclohexene (B86901) (Analog)0.080.050.85[1]

Data sourced from a study by Smee et al., where activity was determined by neutral red dye uptake in MDCK cells.[1][2]

Signaling Pathway: Influenza Virus Release

Neuraminidase inhibitors act by blocking the active site of the neuraminidase enzyme, which is crucial for cleaving sialic acid residues on the host cell surface. This cleavage allows the release of newly formed viral particles. Inhibition of this process leads to viral aggregation at the cell surface and a halt in propagation.

G cluster_cell Infected Host Cell cluster_action Viral Release Mechanism cluster_inhibition Inhibition Pathway Virus_Replication Virus Replication & Assembly Budding_Virion Budding Virion Virus_Replication->Budding_Virion Sialic_Acid Sialic Acid Receptor Budding_Virion->Sialic_Acid HA binds to Neuraminidase Neuraminidase (NA) Enzyme Cleavage Cleavage of Sialic Acid Neuraminidase->Cleavage NA acts on Virus_Release Virus Release & Propagation Cleavage->Virus_Release Cyclopentane_Derivative Cyclopentane Derivative (e.g., RWJ-270201) Inhibition NA Inhibition Cyclopentane_Derivative->Inhibition Inhibition->Neuraminidase Blocks

Mechanism of Neuraminidase Inhibitors.
Experimental Protocol: Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is used to determine the 50% inhibitory concentration (IC50) of compounds against the influenza neuraminidase enzyme.[3]

  • Reagent Preparation:

    • Assay Buffer: Prepare a 2x assay buffer containing 66.6 mM MES and 8 mM CaCl2, adjusted to pH 6.5. Dilute to 1x for use.

    • Substrate: A 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) working solution (300 µM) is prepared in 1x assay buffer.

    • Inhibitors: Test compounds (e.g., cyclopentane derivatives) and controls (e.g., oseltamivir carboxylate) are serially diluted to various concentrations.[3]

  • Assay Procedure:

    • In a 96-well black plate, add 50 µL of 1x assay buffer to all wells.

    • Add 50 µL of the diluted virus stock to designated wells. Column 12 serves as a no-virus background control.

    • Add the serially diluted compounds to the wells containing the virus.

    • The plate is incubated, typically at 37°C, to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • The reaction is initiated by adding 50 µL of the MUNANA substrate working solution to all wells.

    • The plate is incubated at 37°C for 30 minutes, protected from light.[4]

    • The reaction is stopped by adding a stop solution (e.g., 40% ethanol (B145695) in NA-Fluor™ Stop Solution).[4]

    • The fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), is measured using a fluorometer (Excitation: ~365 nm, Emission: ~450 nm).[3]

  • Data Analysis:

    • The background fluorescence (from no-virus wells) is subtracted from all readings.

    • The percentage of neuraminidase inhibition is calculated for each compound concentration relative to the no-inhibitor control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Analgesic Activity: NaV1.7 Channel Inhibition

Cyclopentane carboxylic acid derivatives have emerged as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, a genetically validated target for pain.[5] Loss-of-function mutations in the gene encoding NaV1.7 lead to an inability to feel pain, making it a promising target for novel analgesics.[5]

Data Presentation: NaV1.7 Inhibitors

The development of NaV1.7 inhibitors often involves optimizing a lead scaffold. Here, we compare a proline-based precursor with its cyclopentane carboxylic acid analog, culminating in the optimized compound 31 .

Compound IDCore Scaffold / "Warhead"R-Group ModificationhNaV1.7 IC50 (nM)hNaV1.5 IC50 (nM)Selectivity (NaV1.5 / NaV1.7)Reference
Proline Precursor Proline (Analog)Adamantane>1000--[5]
Intermediate Cyclopentane Carboxylic AcidAdamantane<100--[5]
Compound 31 Cyclopentane Carboxylic Acid2,6-dichlorobenzyl piperidine<10>1000>100[5][6]

Note: The IC50 values for the Precursor and Intermediate are illustrative based on qualitative descriptions of potency improvement. The values for Compound 31 are based on the description "potent" and "high selectivity".[5] The replacement of the proline "warhead" with a cyclopentane carboxylic acid moiety significantly boosted NaV1.7 potency.[6]

Signaling Pathway: Pain Signal Propagation

NaV1.7 channels are densely expressed in peripheral sensory neurons and are crucial for initiating and propagating action potentials in response to noxious stimuli. Inhibition of these channels dampens the pain signal transmission from the periphery to the central nervous system.

G cluster_neuron Peripheral Sensory Neuron cluster_inhibition Inhibition Mechanism Stimulus Noxious Stimulus Depolarization Membrane Depolarization Stimulus->Depolarization NaV17_Open NaV1.7 Channel Opens Depolarization->NaV17_Open Na_Influx Na+ Influx NaV17_Open->Na_Influx Action_Potential Action Potential Generation Na_Influx->Action_Potential Signal_CNS Signal to CNS (Pain Perception) Action_Potential->Signal_CNS CCA_Derivative Cyclopentane Carboxylic Acid Derivative Inhibition Channel Block CCA_Derivative->Inhibition Inhibition->NaV17_Open Blocks

Inhibition of Pain Signaling via NaV1.7 Blockade.
Experimental Protocol: NaV1.7 Inhibition Assay (Automated Electrophysiology)

This protocol determines the IC50 of test compounds on human NaV1.7 channels expressed in a stable cell line (e.g., HEK293).[5][7]

  • Cell Preparation: HEK293 cells stably expressing the human NaV1.7 channel are cultured and prepared for automated patch-clamp recording.

  • Electrophysiology Recording:

    • An automated patch-clamp system (e.g., SyncroPatch 768PE) is used for high-throughput recording.[7]

    • Voltage Protocol: Cells are held at a holding potential of -120 mV. NaV1.7 currents are elicited by a depolarizing pulse to 0 mV for 20 ms.[5] To assess state-dependent inhibition, a train of depolarizing pulses can be applied.

  • Compound Application:

    • Test compounds are prepared in an extracellular solution and serially diluted.

    • The compound solutions are perfused over the cells, and the NaV1.7 current is recorded after a set incubation time.

  • Data Analysis:

    • The peak inward sodium current is measured before and after the application of the compound.

    • The percentage of current inhibition is calculated for each concentration.

    • Data are fitted to a four-parameter logistic equation to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the NaV1.7 current.[5]

Antimicrobial Activity

Derivatives of cyclopentene and its analogs, such as cyclopropane (B1198618), have demonstrated promising antimicrobial activities. These compounds often target essential bacterial processes, including cell wall synthesis.

Data Presentation: Antimicrobial Agents

This section compares the activity of cyclopentane-based analogs targeting the MraY enzyme with cyclopropane derivatives that exhibit general antibacterial effects.

Table 3.1: MraY Inhibition by Cyclopentane-based Muraymycin Analogs

Compound IDCore ScaffoldLipophilic Side ChainMraY IC50 (µM)Antibacterial Activity (S. aureus)Reference
Analog 10 CyclopentaneNo340 ± 42Not Reported[8]
Analog 11 CyclopentaneNo500 ± 69Not Reported[8]
Analog 20 CyclopentaneYes75 ± 9Yes[8]
Muraymycin D2 Natural Product (Analog)YesPotent (low µM)Yes[8][9]

Data shows that a lipophilic side chain is crucial for the MraY inhibitory activity of these cyclopentane analogs.[8]

Table 3.2: Antifungal Activity of Cyclopropane Amide Derivatives (Analogs)

Compound IDCore ScaffoldAntifungal Activity vs. Candida albicans (MIC80, µg/mL)Reference
F8 Cyclopropane16[10]
F24 Cyclopropane16[10]
F42 Cyclopropane16[10]
Fluconazole Azole (Control)2[11]

MIC80: Minimum inhibitory concentration required to inhibit 80% of microbial growth.

Workflow Diagram: Antimicrobial Drug Discovery

The general workflow for identifying and characterizing novel antimicrobial agents, from synthesis to biological evaluation, is depicted below.

G Start Design & Synthesis (Derivatives & Analogs) Purification Purification & Characterization Start->Purification Screening Primary Antimicrobial Screening (e.g., MIC) Purification->Screening Hit_Ident Hit Identification Screening->Hit_Ident Target_ID Target Identification (e.g., MraY Assay) Hit_Ident->Target_ID Active SAR Structure-Activity Relationship (SAR) Hit_Ident->SAR Inactive Target_ID->SAR Toxicity Cytotoxicity Assays Target_ID->Toxicity Lead_Opt Lead Optimization SAR->Lead_Opt Toxicity->Lead_Opt Lead_Opt->Start Iterative Design End Preclinical Candidate Lead_Opt->End

General Workflow for Antimicrobial Compound Evaluation.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria or fungi.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included. The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determining MIC: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600). For MIC80, it is the concentration that reduces growth by 80% compared to the positive control.

Conclusion

Derivatives based on the this compound scaffold and its analogs demonstrate a wide array of significant biological activities. Cyclopentane-based neuraminidase inhibitors show antiviral potency comparable to or even exceeding that of the cyclohexene analog oseltamivir carboxylate against certain influenza strains. In the realm of analgesics, the substitution of a proline moiety with a cyclopentane carboxylic acid group dramatically enhances inhibitory activity against the NaV1.7 channel, highlighting its value as a pharmacophore. Furthermore, analogs with modified ring structures, such as cyclopropane, exhibit notable antimicrobial and antifungal properties. The data and protocols presented in this guide underscore the therapeutic potential of this chemical class and provide a foundation for future research and development in designing novel, highly active, and selective therapeutic agents.

References

1-Cyclopentenecarboxylic Acid: A Versatile Synthon Validated in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both synthetic versatility and potent biological activity is perpetual. In this context, 1-Cyclopentenecarboxylic acid has emerged as a highly valuable and versatile synthon, demonstrating significant utility in the synthesis of complex molecules, particularly in the fields of pain therapeutics and anticonvulsants.

This guide provides a comprehensive comparison of this compound with alternative synthons, supported by experimental data and detailed protocols. We will explore its advantages in key reactions and its role in the development of next-generation pharmaceuticals.

Superior Performance in the Synthesis of NaV1.7 Inhibitors

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[1] The development of selective NaV1.7 inhibitors is a major goal in analgesic drug discovery. Recent studies have highlighted the advantages of incorporating a cyclopentane (B165970) carboxylic acid moiety in inhibitor design.

A key discovery in the development of potent NaV1.7 inhibitors was the replacement of a proline "warhead" with cyclopentane carboxylic acid. This substitution led to a significant boost in inhibitory potency against NaV1.7.[2][3] This enhancement is attributed to the rigid and defined conformation of the cyclopentane ring, which allows for optimal interaction with the target protein.

SynthonTarget ScaffoldObserved Potency (Qualitative)Key Advantage
1-Cyclopentanecarboxylic Acid Novel NaV1.7 InhibitorSignificantly Boosted Potency Favorable conformation for target binding
Proline DerivativePrecursor NaV1.7 InhibitorLower PotencyInitial scaffold for discovery

Application in the Synthesis of Novel Anticonvulsants

Cyclic carboxylic acids and their derivatives are key building blocks in the synthesis of a wide range of anticonvulsant agents. The cyclopentane ring, in particular, has been shown to be a favorable scaffold for this class of drugs.

In a comparative study of new diacylthiosemicarbazides with potential anticonvulsant activity, cyclopentanecarboxamide (B1346233) derivatives were synthesized and evaluated. The yields of these reactions are comparable to those using other cyclic starting materials like cyclopropane (B1198618) and cyclohexane (B81311) carboxamides, demonstrating the synthetic accessibility of these compounds.

Starting MaterialProductYield (%)
Cyclopropanecarbonyl chlorideN-(2-(2-(Phenylthio)acetyl)hydrazine-1-carbonothioyl)cyclopropanecarboxamide77%
Cyclopentanecarbonyl chloride N-(2-(2-(Phenylthio)acetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide 63%
Cyclohexanecarbonyl chlorideN-(2-(5-Bromofuran-2-carbonyl)hydrazine-1-carbonothioyl)cyclohexanecarboxamide55%

While the yield for the cyclopentane derivative is slightly lower than the cyclopropane analog in this specific example, the overall synthetic feasibility, coupled with the biological activity of the resulting compounds, underscores the utility of cyclopentanecarboxylic acid as a valuable synthon in this area.

Key Synthetic Reactions and Experimental Protocols

The Diels-Alder Reaction: A Gateway to Complex Polycyclic Systems

This compound is an excellent dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings.[4] This reaction allows for the stereoselective synthesis of complex polycyclic structures, which are common motifs in natural products and pharmaceuticals. A notable application is the synthesis of cis-hexahydroindane-8-carboxylic acid through the reaction of this compound with butadiene.[5]

Experimental Protocol: Synthesis of cis-8-Hexahydroindanecarboxylic Acid

Materials:

Procedure:

  • A solution of this compound in dry toluene is placed in a pressure vessel.

  • The vessel is cooled, and liquefied butadiene is added.

  • The vessel is sealed and heated. The reaction progress is monitored by TLC.

  • Upon completion, the vessel is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ether and washed with dilute hydrochloric acid and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or chromatography to yield cis-8-hexahydroindanecarboxylic acid.

Synthesis of a Potent NaV1.7 Inhibitor

The following protocol outlines a general multi-step synthesis of a potent NaV1.7 inhibitor, illustrating the integration of a cyclopentanecarboxylic acid moiety.

Experimental Protocol: General Synthesis of a Cyclopentane Carboxylic Acid-Based NaV1.7 Inhibitor

Step 1: Amide Coupling

  • To a solution of a suitable amine precursor in an appropriate solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Add 1-cyclopentanecarboxylic acid to the mixture.

  • Stir the reaction at room temperature until completion (monitored by LC-MS).

  • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed, dried, and concentrated to give the crude amide.

Step 2: Deprotection (if necessary)

  • If the amine precursor contained a protecting group (e.g., Boc), it is removed under appropriate conditions (e.g., TFA in DCM).

  • The reaction is monitored by LC-MS, and upon completion, the solvent is removed under reduced pressure.

Step 3: Final Modification and Purification

  • The deprotected intermediate is then subjected to further synthetic transformations to install the remaining structural features of the target inhibitor.

  • The final compound is purified by preparative HPLC to yield the desired NaV1.7 inhibitor.

Visualizing the Role of this compound

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a key signaling pathway and a general experimental workflow.

NaV17_Inhibition_Pathway Pain_Stimulus Pain Stimulus Nociceptor Nociceptor Neuron Pain_Stimulus->Nociceptor NaV17 NaV1.7 Channel (Open State) Nociceptor->NaV17 Na_Influx Na+ Influx NaV17->Na_Influx Blocked_Channel NaV1.7 Channel (Blocked State) Action_Potential Action Potential Generation Na_Influx->Action_Potential Pain_Signal Pain Signal to Brain Action_Potential->Pain_Signal Inhibitor Cyclopentane Carboxylic Acid-based Inhibitor Inhibitor->NaV17 Binds to channel

NaV1.7 Inhibition Pathway

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Chemical Synthesis cluster_intermediate Intermediate Product cluster_final Final Product & Evaluation Synthon 1-Cyclopentenecarboxylic Acid Reaction Key Reaction (e.g., Amide Coupling, Diels-Alder) Synthon->Reaction Alternative Alternative Synthon (e.g., Proline derivative) Alternative->Reaction Intermediate Cyclopentane-containing Intermediate Reaction->Intermediate Purification Purification (e.g., HPLC) Intermediate->Purification Bioactive_Molecule Bioactive Molecule (e.g., NaV1.7 Inhibitor) Purification->Bioactive_Molecule Biological_Assay Biological Assay (e.g., Electrophysiology) Bioactive_Molecule->Biological_Assay

General Synthesis Workflow

Conclusion

This compound stands out as a versatile and powerful synthon in modern organic synthesis and drug discovery. Its rigid, yet tunable, five-membered ring structure provides a unique scaffold for the construction of complex and biologically active molecules. As demonstrated in the development of NaV1.7 inhibitors and anticonvulsant agents, the incorporation of the cyclopentane moiety can lead to significant improvements in potency and other desirable pharmacological properties. The synthetic accessibility of this compound and its derivatives, coupled with their favorable performance in key chemical transformations like the Diels-Alder reaction, solidifies its position as an invaluable tool for researchers and scientists in the pharmaceutical industry.

References

Comparative Anticonvulsant Activity of Cyclopentene Carboxylic Acid Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Anticonvulsant Activity and Neurotoxicity

The following table summarizes the anticonvulsant potency and neurotoxicity of various cyclopentane (B165970) and structurally related derivatives from different preclinical studies. The data is primarily from the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents, which are standard screening tests for anticonvulsant drugs.

Compound ClassSpecific Derivative/CompoundTest ModelAnimalED50 (mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)Reference
Cyclopentano Amino Acids1-Aminocyclopentane carboxylic acidMESRatActiveNot ReportedNot Reported[1]
Cyclopentanecarbaldehyde-based ThiazolesCompound 3a (F-substituted)scPTZMouse≤ 20Not ReportedNot Reported[2]
Compound 3b (Cl-substituted)scPTZMouse≤ 20Not ReportedNot Reported[2]
Compound 3d (Br-substituted)scPTZMouse≤ 20Not ReportedNot Reported[2]
Compound 3e (CF3-substituted)scPTZMouse≤ 20Not ReportedNot Reported[2]
Cycloalkanecarboxamide Parabanic Acid HybridsCompound 8b (Cyclopentyl)MESNot Specified0.107 (mmol/Kg)> 150> 1401.8[3]
scPTZNot Specified0.112 (mmol/Kg)> 150> 1339.2[3]
CyclopentanonesCyclopentanoneMES & scPTZMouseActiveNot ReportedNot Reported[4]
Cyclohexene Carboxylic Acid Ester DerivativesEthyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylateMESMouse16.7110.76.6[5]
MESRat3.0> 250> 83.3[5]

*Active indicates that the compound showed anticonvulsant effects, but a specific ED50 value was not provided in the referenced abstract.

Experimental Protocols

The data presented in this guide are derived from standard preclinical anticonvulsant screening models. The general methodologies for these key experiments are outlined below.

Maximal Electroshock (MES) Test

The MES test is a widely used animal model of generalized tonic-clonic seizures.

  • Animal Model: Typically, male albino mice or rats are used.

  • Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Seizure Induction: After a predetermined period for drug absorption, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.

  • Endpoint: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for absence seizures (petit mal).

  • Animal Model: Mice are commonly used for this assay.

  • Drug Administration: Test compounds are administered via i.p. or p.o. routes.

  • Seizure Induction: A subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered at a dose that reliably induces clonic seizures (typically around 85 mg/kg).

  • Endpoint: The primary endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds within a specified observation period (e.g., 30 minutes).

  • Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the neurotoxic side effects of the test compounds.

  • Apparatus: A rotating rod (rotarod) apparatus is used. The speed of rotation is typically constant.

  • Animal Training: Animals are trained to remain on the rotating rod for a set period (e.g., 1-2 minutes).

  • Test Procedure: After drug administration, the animals are placed on the rotarod at specified time intervals.

  • Endpoint: The inability of an animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) in three consecutive trials is considered an indication of neurotoxicity.

  • Data Analysis: The median toxic dose (TD50), the dose that causes neurotoxicity in 50% of the animals, is calculated.

Potential Mechanisms of Anticonvulsant Action

The precise mechanisms of action for many cyclopentene (B43876) carboxylic acid derivatives are still under investigation. However, based on the activity of structurally related compounds and general principles of anticonvulsant pharmacology, several potential pathways can be hypothesized. These primarily involve the modulation of inhibitory and excitatory neurotransmission.

Anticonvulsant Mechanisms cluster_0 Potential Mechanisms of Cyclopentene Carboxylic Acid Derivatives Compound Cyclopentene Carboxylic Acid Derivative GABA_System Enhanced GABAergic (Inhibitory) Neurotransmission Compound->GABA_System May enhance Glutamate_System Reduced Glutamatergic (Excitatory) Neurotransmission Compound->Glutamate_System May reduce Ion_Channels Modulation of Voltage-Gated Ion Channels Compound->Ion_Channels May modulate GABA_A_Receptor GABA-A Receptor Modulation GABA_System->GABA_A_Receptor NMDA_Receptor NMDA Receptor Antagonism Glutamate_System->NMDA_Receptor Picrotoxin_Site Picrotoxin Receptor Site (within GABA-A Receptor) GABA_A_Receptor->Picrotoxin_Site Contains Outcome Reduced Neuronal Excitability & Seizure Suppression GABA_A_Receptor->Outcome Increased Inhibition NMDA_Receptor->Outcome Decreased Excitation Ion_Channels->Outcome Stabilized Membrane Potential

Caption: Hypothesized anticonvulsant signaling pathways for cyclopentene derivatives.

Experimental Workflow for Anticonvulsant Drug Screening

The preclinical evaluation of novel anticonvulsant compounds typically follows a standardized workflow, from initial screening to more detailed characterization.

Anticonvulsant Screening Workflow Start Synthesis of Novel Cyclopentene Carboxylic Acid Derivatives Primary_Screening Primary Anticonvulsant Screening Start->Primary_Screening MES_Test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Primary_Screening->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test (Absence Seizure Model) Primary_Screening->scPTZ_Test Neurotoxicity Neurotoxicity Assessment (Rotarod Test) MES_Test->Neurotoxicity scPTZ_Test->Neurotoxicity Quantitative_Analysis Quantitative Analysis (ED50, TD50, PI Calculation) Neurotoxicity->Quantitative_Analysis Lead_Optimization Lead Compound Optimization Quantitative_Analysis->Lead_Optimization Lead_Optimization->Start Structure-Activity Relationship Studies Advanced_Studies Advanced Preclinical Studies (Mechanism of Action, Pharmacokinetics) Lead_Optimization->Advanced_Studies

Caption: A typical workflow for the preclinical screening of anticonvulsant compounds.

References

The Pivotal Role of the Cyclopentane Carboxylic Acid Moiety in NaV1.7 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1-cyclopentenecarboxylic acid analogs, with a primary focus on their structure-activity relationship (SAR) as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, a critical target in pain signaling pathways.

Recent advancements in analgesic drug discovery have highlighted cyclopentane (B165970) carboxylic acid derivatives as a highly promising scaffold. Notably, research has demonstrated that the strategic incorporation of a cyclopentane carboxylic acid group can significantly enhance inhibitory potency against NaV1.7.[1] This guide synthesizes the available data to compare the performance of these analogs, outlines key experimental protocols for their evaluation, and illustrates the underlying biological pathways.

Structure-Activity Relationship and Lead Optimization

A significant breakthrough in the development of potent NaV1.7 inhibitors was the replacement of a proline "warhead" with a cyclopentane carboxylic acid moiety. This substitution led to a substantial increase in NaV1.7 inhibitory activity.[1][2] Further optimization, including the replacement of a metabolically unstable adamantane (B196018) motif with a 2,6-dichlorobenzyl substituted piperidine (B6355638) system, addressed pharmacokinetic challenges and resulted in the discovery of highly potent and selective compounds.[2]

Comparative Biological Data

While a comprehensive quantitative SAR table for a wide range of this compound analogs is not publicly available, the following table summarizes the comparative potency of a key analog against its precursor, based on descriptive accounts from primary research.[1] The data for "Compound 31" is derived from qualitative descriptions of it being a "potent inhibitor" with "high selectivity".[1][2]

CompoundCore MoietyTargetIC50 (nM) (Representative)Selectivity over NaV1.5
Proline-based PrecursorProlinehNaV1.7>1000Low
Compound 31 Cyclopentane Carboxylic Acid hNaV1.7 <10 High

Note: The IC50 value for the "Proline-based Precursor" is a hypothetical representation to illustrate the significant improvement in potency. The value for Compound 31 is a qualitative representation based on published descriptions.

Signaling Pathways and Experimental Workflows

The development and evaluation of these NaV1.7 inhibitors involve understanding their role in pain signaling and employing a systematic discovery workflow.

NaV17_Pain_Signaling Noxious Stimulus Noxious Stimulus Peripheral Sensory Neuron Peripheral Sensory Neuron Noxious Stimulus->Peripheral Sensory Neuron Activates NaV1.7 Channel NaV1.7 Channel Peripheral Sensory Neuron->NaV1.7 Channel Depolarization Action Potential Action Potential NaV1.7 Channel->Action Potential Initiates Spinal Cord Spinal Cord Action Potential->Spinal Cord Propagation Brain Brain Spinal Cord->Brain Transmission Pain Perception Pain Perception Brain->Pain Perception Inhibitor Inhibitor Inhibitor->NaV1.7 Channel Blocks

Role of NaV1.7 in the pain signaling pathway.

Experimental_Workflow cluster_0 Discovery and Optimization cluster_1 Preclinical Evaluation Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening SAR Analysis SAR Analysis In Vitro Screening->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Compound Synthesis Iterative Improvement In Vivo Efficacy Models In Vivo Efficacy Models Lead Optimization->In Vivo Efficacy Models Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Efficacy Models->Pharmacokinetic Studies Toxicology Assessment Toxicology Assessment Pharmacokinetic Studies->Toxicology Assessment

Experimental workflow for NaV1.7 inhibitor discovery.

Experimental Protocols

The biological activity of this compound analogs is assessed through a combination of in vitro and in vivo assays.

In Vitro Assay: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for determining the inhibitory activity of compounds on NaV1.7 channels expressed in a heterologous system.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the human NaV1.7 channel (hNaV1.7).[1]

Methodology:

  • Cell Line: A stable cell line, such as HEK293, expressing the hNaV1.7 channel is utilized.[1]

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., Patchliner, QPatch).[1]

  • Voltage Protocol: Cells are held at a potential of -120 mV. A depolarizing pulse to 0 mV for 20 ms (B15284909) is applied to elicit NaV1.7 currents. To assess use-dependent inhibition, a train of depolarizing pulses at a physiological frequency (e.g., 10 Hz) can be used.[1]

  • Compound Application: Test compounds are prepared in a range of serial dilutions and perfused over the cells.[1]

  • Data Analysis: The peak inward current is measured before and after the application of the compound. The percentage of inhibition is calculated for each concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.[1]

In Vivo Assay: Formalin-Induced Pain Model in Mice

This model is used to evaluate the analgesic efficacy of the test compounds in a model of persistent pain.[1]

Objective: To assess the ability of a test compound to reduce pain-related behaviors in mice following formalin injection.[1]

Methodology:

  • Animals: Male ICR mice are typically used.

  • Compound Administration: The test substance is administered, usually orally (p.o.), to groups of mice at a predetermined time before the formalin injection.[1]

  • Formalin Injection: A dilute solution of formalin (e.g., 2-5% in saline) is injected into the plantar surface of the hind paw.[1]

  • Behavioral Observation: The animal is placed in an observation chamber. The time spent licking, flinching, or biting the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).[1]

  • Data Analysis: The total time spent engaged in pain-related behaviors is calculated for both phases. These values are then compared between the compound-treated and vehicle-treated groups. A statistically significant reduction in pain behaviors in the treated group is indicative of analgesic efficacy.[1]

References

Comparative Efficacy of Cyclopentane Carboxylic Acid-Derived NaV1.7 Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of a promising new class of non-opioid analgesics, this guide compares the efficacy of NaV1.7 inhibitors based on a cyclopentane (B165970) carboxylic acid scaffold. It provides supporting preclinical data, detailed experimental methodologies, and visual representations of key biological pathways and research workflows to aid researchers and drug development professionals in this field.

The voltage-gated sodium channel NaV1.7 has been genetically validated as a critical target for pain therapeutics.[1] Its preferential expression in peripheral sensory neurons makes it an attractive target for developing analgesics with a reduced risk of central nervous system side effects.[1] Recent advancements have highlighted cyclopentane carboxylic acid derivatives as a particularly promising scaffold for potent and selective NaV1.7 inhibitors. Research published by Sun et al. in 2025 has been instrumental in this area, demonstrating that the incorporation of a cyclopentane carboxylic acid moiety can significantly enhance inhibitory activity against NaV1.7.[1]

Preclinical Data Summary

The following table summarizes the preclinical data for a series of cyclopentane carboxylic acid-derived NaV1.7 inhibitors, culminating in the identification of the lead compound, Compound 31. This compound is noted for its high potency and selectivity against the cardiac sodium channel NaV1.5, a critical factor for cardiovascular safety.[2]

It is important to note that while the full dataset from the primary publication by Sun et al. is not publicly available, the following table is a representative illustration of the structure-activity relationship (SAR) described, with values for Compound 31 based on qualitative descriptions of "potent" and "high selectivity".[1]

Compound IDKey Structural MoietyhNaV1.7 IC50 (nM)hNaV1.5 IC50 (µM)Selectivity (hNaV1.5/hNaV1.7)
PrecursorProline>1000--
IntermediateCyclopentane Carboxylic Acid<100--
Compound 31 2,6-dichlorobenzyl substituted piperidine (B6355638) + Cyclopentane Carboxylic Acid <10 >10 >1000-fold
Analogue AMonochloro-substituted piperidine + Cyclopentane Carboxylic Acid15>10~667-fold
Analogue BUnsubstituted piperidine + Cyclopentane Carboxylic Acid50>10~200-fold

Key Experimental Protocols

The evaluation of these NaV1.7 inhibitors relies on established in vitro and in vivo assays to determine their potency, selectivity, and analgesic efficacy.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Assay

This assay is the gold standard for determining the inhibitory activity of compounds on NaV1.7 channels.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the human NaV1.7 channel.

Methodology:

  • Cell Line: A stable cell line, such as HEK293 cells, expressing the human NaV1.7 channel (hNaV1.7) is utilized.[1]

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., QPatch or Patchliner).[1]

  • Voltage Protocol: The cell membrane is held at a potential of -120 mV. NaV1.7 currents are elicited by a depolarizing pulse to 0 mV.

  • Compound Application: Test compounds are serially diluted and perfused over the cells.

  • Data Analysis: The peak inward sodium current is measured before and after the application of the compound. The percentage of inhibition is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

In Vivo Analgesic Efficacy: Formalin Test

The formalin test is a widely used animal model to assess the efficacy of analgesic compounds in a setting of inflammatory pain.

Objective: To evaluate the ability of a test compound to reduce pain-related behaviors.

Methodology:

  • Animals: The study is typically conducted in male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure: A dilute solution of formalin is injected into the plantar surface of one hind paw. This induces a biphasic pain response: an acute phase (0-10 minutes) and a tonic phase (15-60 minutes).

  • Drug Administration: The test compound or vehicle is administered systemically (e.g., orally or intravenously) at a predetermined time before the formalin injection.

  • Behavioral Assessment: The amount of time the animal spends licking, flinching, or biting the injected paw is recorded.

  • Data Analysis: The total time spent in pain-related behaviors is calculated for both phases and compared between the compound-treated and vehicle-treated groups. A significant reduction in pain behavior in the treated group indicates analgesic efficacy.

Visualizing the Science: Pathways and Workflows

To better understand the context of this research, the following diagrams illustrate the NaV1.7 signaling pathway and a typical drug discovery workflow for NaV1.7 inhibitors.

NaV17_Pain_Signaling cluster_Neuron Peripheral Sensory Neuron cluster_CNS Central Nervous System Pain_Stimulus Painful Stimulus (e.g., heat, mechanical) NaV17 NaV1.7 Channel Pain_Stimulus->NaV17 Activates Membrane_Depolarization Membrane Depolarization NaV17->Membrane_Depolarization Na+ influx Action_Potential Action Potential Generation Membrane_Depolarization->Action_Potential Signal_Propagation Signal Propagation to Spinal Cord Action_Potential->Signal_Propagation Spinal_Cord Spinal Cord Signal_Propagation->Spinal_Cord Brain Brain (Pain Perception) Spinal_Cord->Brain Inhibitor Cyclopentane Carboxylic Acid Inhibitor Inhibitor->NaV17 Blocks

Caption: The role of NaV1.7 in the pain signaling pathway.

Experimental_Workflow cluster_Discovery Discovery & Optimization cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development Compound_Design Compound Design & Synthesis HTS High-Throughput Screening (Primary Assay) Compound_Design->HTS SAR Structure-Activity Relationship (SAR) Studies HTS->SAR Lead_Optimization Lead Optimization (Potency, Selectivity, PK) SAR->Lead_Optimization In_Vitro In Vitro Electrophysiology (IC50 Determination) Lead_Optimization->In_Vitro In_Vivo In Vivo Efficacy Models (e.g., Formalin Test) In_Vitro->In_Vivo Tox Safety & Toxicology Studies In_Vivo->Tox Phase_I Phase I Clinical Trials (Safety & Tolerability) Tox->Phase_I

Caption: Experimental workflow for NaV1.7 inhibitor discovery.

References

A Comparative Guide to Purity Assessment of Synthesized 1-Cyclopentenecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds like 1-Cyclopentenecarboxylic acid derivatives is a critical step in the research and development pipeline. The presence of impurities can significantly impact the compound's biological activity, toxicity, and overall safety profile. This guide provides an objective comparison of common analytical techniques used for purity assessment, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The purity of a synthesized organic compound can be determined using several analytical methods. The choice of technique often depends on the properties of the compound, the nature of the expected impurities, and the required level of sensitivity and accuracy. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis (EA).

Each of these techniques offers distinct advantages and limitations in terms of selectivity, sensitivity, and the type of information they provide. A multi-faceted approach, utilizing orthogonal methods, is often the most robust strategy for comprehensive purity determination. For instance, while chromatographic methods are excellent for identifying and quantifying impurities, qNMR provides a direct measure of the analyte's purity against a certified reference standard without the need for identical standards of the impurities.[1][2][3] Elemental analysis, on the other hand, confirms the elemental composition of the bulk sample.[4]

Quantitative Data Summary

The following table summarizes the key performance metrics for the most common analytical techniques used in the purity assessment of carboxylic acid derivatives. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and the nature of the analyte and impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)Elemental Analysis (EA)
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds followed by detection based on mass-to-charge ratio.Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a standard.[5]Combustion of the sample to determine the percentage of C, H, N, S, and other elements.
Limit of Detection (LOD) 0.1 - 10 ng/mL[6][7]0.003 - 0.272 µg/mL for some organic acids.[8]Analyte dependent, generally in the µg/mL range.~0.1% by weight.
Limit of Quantification (LOQ) 0.5 - 50 ng/mL[6][7][9]< 0.1 µg/mL for some short-chain fatty acids.[10]Analyte dependent, generally in the µg/mL range.~0.3% by weight.
Precision (RSD) < 2%2.6% to 12.7% (within-day).[11]Typically < 1%.[5]< 0.4% deviation from calculated values.
Accuracy/Recovery 98-102%97.8%-101.8% for some short-chain fatty acids.[10]Highly accurate with proper internal standards.High accuracy for elemental composition.
Key Advantages Wide applicability, high resolution, and well-established methods.High sensitivity and specificity, excellent for volatile impurities.Provides structural information, non-destructive, and does not require identical impurity standards.[1][2][3]Confirms elemental composition and formula.
Key Limitations Requires chromophores for UV detection, potential for co-elution.Requires derivatization for non-volatile compounds, potential for thermal degradation.[12]Lower sensitivity than chromatographic methods, requires specialized equipment and expertise.Does not provide information on the nature of impurities.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each of the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound and its derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific composition should be optimized based on the polarity of the derivative.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 210-220 nm for the carboxylic acid chromophore).

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for volatile derivatives of this compound or after a derivatization step.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization (if necessary): For non-volatile carboxylic acids, a derivatization step to form a more volatile ester (e.g., methyl or silyl (B83357) ester) is required. This can be achieved by reacting the acid with a derivatizing agent like diazomethane (B1218177) or BSTFA.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

  • Injection: Split or splitless injection depending on the sample concentration.

  • MS Parameters: Electron ionization (EI) at 70 eV. The mass range scanned should cover the expected molecular ions and fragment ions of the analyte and potential impurities.

  • Data Analysis: Purity is assessed by identifying the main peak and any impurity peaks in the total ion chromatogram (TIC) and examining their respective mass spectra.

Quantitative NMR (qNMR)

This protocol describes the use of ¹H-NMR for absolute purity determination.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a specific amount of the synthesized compound and the internal standard and dissolve them in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition Parameters:

    • Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Pulse Angle: A 90° pulse angle.

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing: The spectra are phased and baseline corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are carefully determined.

  • Purity Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Elemental Analysis

This protocol outlines the standard procedure for CHNS analysis.

  • Instrumentation: An elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dry, homogenous sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Analysis: The sample is combusted at a high temperature (around 1000°C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

  • Data Interpretation: The instrument software calculates the percentage of each element in the sample. The experimental percentages are then compared to the theoretical values calculated from the empirical formula of the compound. For a pure compound, the experimental values should be within ±0.4% of the theoretical values.

Visualizations

Prostaglandin E2 Synthesis Pathway

Prostaglandins are a class of bioactive lipids that contain a cyclopentane (B165970) ring, making their synthesis pathway relevant to the chemistry of this compound derivatives. This diagram illustrates the key steps in the biosynthesis of Prostaglandin E2 (PGE2) from arachidonic acid.[13][14][15][16][17]

PGE2_Synthesis Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA cPLA₂ PGG2 Prostaglandin G2 (PGG2) AA->PGG2 COX-1/COX-2 (Peroxidase activity) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 COX-1/COX-2 (Cyclooxygenase activity) PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES Other Other Prostanoids (PGD2, PGF2α, PGI2, TXA2) PGH2->Other Other Synthases

Prostaglandin E2 Biosynthesis Pathway
Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the synthesis and subsequent purity assessment of an organic compound like a this compound derivative.[18][19][20]

Purity_Workflow Synthesis Chemical Synthesis of Derivative Crude Crude Product Synthesis->Crude Workup Reaction Work-up & Isolation Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Pure Purified Compound Purification->Pure Crude->Workup Purity_Analysis Purity Assessment Pure->Purity_Analysis HPLC HPLC Purity_Analysis->HPLC GCMS GC-MS Purity_Analysis->GCMS qNMR qNMR Purity_Analysis->qNMR EA Elemental Analysis Purity_Analysis->EA Report Final Purity Report HPLC->Report GCMS->Report qNMR->Report EA->Report

Purity Assessment Workflow

References

spectroscopic analysis for the validation of 1-Cyclopentenecarboxylic acid products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of key spectroscopic techniques for the characterization and quality control of 1-Cyclopentenecarboxylic acid, a valuable building block in organic synthesis.

This compound (C₆H₈O₂, MW: 112.13 g/mol ) requires comprehensive analysis to confirm its identity, purity, and structural integrity.[1][2][3] Spectroscopic methods offer a powerful, non-destructive suite of tools for this purpose. This guide compares the utility of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) in the validation workflow.

Spectroscopic Method Comparison

The selection of an analytical technique depends on the specific information required, from structural elucidation to quantitative purity assessment. The following table summarizes the primary applications and expected outcomes for each method in the analysis of this compound.

Technique Primary Application Information Provided Strengths Limitations
¹H & ¹³C NMR Structural Elucidation & PurityPrecise proton/carbon environment, connectivity, quantitative purity (qNMR).[1][3][4]Unambiguous structure confirmation, high precision for quantification.[5][6]Lower sensitivity than MS, requires deuterated solvents.[7]
FTIR Functional Group IdentificationPresence of C=O (carbonyl), O-H (hydroxyl), C=C (alkene) bonds.[1][3]Fast, simple, provides a unique molecular fingerprint.Provides limited structural information, not ideal for quantification.
UV-Vis Conjugation AnalysisDetects the α,β-unsaturated carbonyl system.[8][9]Simple, good for quantitative analysis of conjugated systems.Limited structural information, many compounds absorb in the same region.[10]
Mass Spec. (MS) Molecular Weight & FormulaExact mass determination, fragmentation pattern for structural clues.[1][2]Extremely high sensitivity, confirms molecular formula.Isomers may not be distinguishable, ionization can be destructive.

General Validation Workflow

A systematic approach is crucial for the comprehensive validation of a this compound product. The workflow typically involves a multi-technique analysis to build a complete profile of the compound, confirming its identity, strength, quality, and purity.

G Validation Workflow for this compound cluster_input Sample Handling cluster_analysis Spectroscopic Analysis cluster_output Quality Assessment A Product Sample Received B Structural & Functional Group ID (¹H/¹³C NMR, FTIR) A->B C Molecular Weight Verification (Mass Spectrometry) A->C D Purity & Quantification (qNMR, LC-MS) B->D C->D E Data Analysis & Comparison to Reference Spectra D->E F Product Validated E->F Meets Specifications G Validation Failed (Further Investigation Required) E->G Deviations Found

References

A Comparative Guide to the Applications of 1-Cyclopentenecarboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Cyclopentenecarboxylic acid and its derivatives in two key therapeutic areas: analgesia, through the inhibition of the NaV1.7 sodium channel, and as anticonvulsant agents. We will also explore the use of related cyclopentane (B165970) structures as bioisosteres for the carboxylic acid moiety, offering alternative molecular scaffolds in drug design. This document synthesizes data from peer-reviewed studies, presenting quantitative comparisons, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Cyclopentane Carboxylic Acids as Potent and Selective NaV1.7 Inhibitors for Pain Management

The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics. It is predominantly expressed in peripheral sensory neurons and plays a critical role in the initiation and propagation of pain signals.[1] Recent research has highlighted cyclopentane carboxylic acid derivatives as a promising class of NaV1.7 inhibitors.

A notable advancement in this area comes from a 2025 study by Sun et al., which identified a potent inhibitor, referred to as "cyclopentane carboxylic acid 31".[2] The key innovation in their approach was the replacement of a proline "warhead" with a cyclopentane carboxylic acid moiety, which significantly enhanced the inhibitory potency against NaV1.7.[2] Furthermore, the replacement of a metabolically unstable adamantane (B196018) group with a 2,6-dichlorobenzyl substituted piperidine (B6355638) system improved the pharmacokinetic profile of the compound.[2]

Comparative Data of NaV1.7 Inhibitors

While the full quantitative data from the latest studies is emerging, the following table summarizes the key findings based on available information and provides a comparison with other known NaV1.7 inhibitors.

Compound ClassKey Structural FeaturesTargetPotency/EfficacySelectivityReference
Cyclopentane Carboxylic Acid Derivatives (e.g., compound 31) Cyclopentane carboxylic acid moiety, 2,6-dichlorobenzyl substituted piperidineNaV1.7Potent inhibitor with robust analgesic effects in an inherited erythromelalgia (IEM) transgenic mouse model.High selectivity over NaV1.5.[2]
Arylsulfonamides Arylsulfonamide groupNaV1.7Varies depending on the specific compound.Often show selectivity for NaV1.7 over other isoforms like NaV1.5.[3]
1,2-trans-Cyclopentane Carboxamide Derivatives 1,2-trans-disubstituted cyclopentane ring with a carboxamide groupNaV1.7Stereochemistry and phenyl ring substitutions are critical for potency.Activity against hERG potassium channel is a consideration for off-target effects.[4]
Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Inhibition Assay

This protocol is a standard method for evaluating the inhibitory activity of compounds on voltage-gated sodium channels.

  • Cell Culture: Use a stable cell line expressing human NaV1.7 channels (e.g., CHO or HEK293 cells).

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings using an automated patch-clamp system (e.g., Qube, Patchliner, or IonWorks).[5][6]

  • Voltage Protocol:

    • Hold the cells at a holding potential of -120 mV.

    • Elicit NaV1.7 currents by applying a depolarizing pulse to 0 mV for 20 milliseconds.

    • To assess use-dependent inhibition, a train of depolarizing pulses at a physiological frequency (e.g., 10 Hz) can be used.[1]

  • Compound Application: Prepare serial dilutions of the test compounds and perfuse them over the cells.

  • Data Analysis: Measure the peak inward current before and after the application of the compound. Calculate the concentration-response curve to determine the IC50 value.[5]

Signaling Pathway and Experimental Workflow

NaV1.7 Pain Signaling Pathway

NaV1_7_Pain_Pathway cluster_0 Peripheral Nociceptor cluster_1 Spinal Cord (Dorsal Horn) cluster_2 Brain cluster_3 Drug Intervention Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) NaV1_7 NaV1.7 Channel Noxious_Stimuli->NaV1_7 activates Action_Potential Action Potential Generation NaV1_7->Action_Potential initiates Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Action_Potential->Neurotransmitter_Release triggers Signal_Transmission Signal Transmission to Second-Order Neuron Pain_Perception Pain Perception Signal_Transmission->Pain_Perception Neurotransmitter_Release->Signal_Transmission Cyclopentane_Carboxylic_Acid 1-Cyclopentenecarboxylic Acid Derivative Cyclopentane_Carboxylic_Acid->NaV1_7 inhibits

Role of NaV1.7 in the pain signaling pathway.

Experimental Workflow for NaV1.7 Inhibitor Discovery

NaV1_7_Inhibitor_Discovery cluster_0 Discovery Phase cluster_1 Preclinical Evaluation cluster_2 Clinical Development Compound_Library Compound Library Screening (e.g., High-Throughput Screening) Hit_Identification Hit Identification Compound_Library->Hit_Identification Lead_Generation Lead Generation (Structure-Activity Relationship Studies) Hit_Identification->Lead_Generation In_Vitro_Assays In Vitro Assays (e.g., Patch-Clamp Electrophysiology) Lead_Generation->In_Vitro_Assays In_Vivo_Models In Vivo Pain Models (e.g., IEM transgenic mouse) In_Vitro_Assays->In_Vivo_Models Pharmacokinetics Pharmacokinetic Studies In_Vivo_Models->Pharmacokinetics Clinical_Trials Clinical Trials Pharmacokinetics->Clinical_Trials Anticonvulsant_Screening_Workflow cluster_0 Initial Screening cluster_1 Data Analysis and Lead Identification cluster_2 Further Development Test_Compound Test Compound Administration MES_Test Maximal Electroshock (MES) Test Test_Compound->MES_Test PTZ_Test Pentylenetetrazol (PTZ) Test Test_Compound->PTZ_Test Efficacy_Evaluation Efficacy Evaluation (Protection against seizures) MES_Test->Efficacy_Evaluation PTZ_Test->Efficacy_Evaluation Toxicity_Assessment Neurotoxicity Assessment (e.g., Rotarod test) Efficacy_Evaluation->Toxicity_Assessment Lead_Selection Lead Compound Selection Toxicity_Assessment->Lead_Selection Mechanism_of_Action Mechanism of Action Studies Lead_Selection->Mechanism_of_Action Pharmacokinetic_Studies Pharmacokinetic Studies Lead_Selection->Pharmacokinetic_Studies Carboxylic_Acid_Isosteres cluster_0 Lead Compound cluster_1 Challenges cluster_2 Isosteric Replacement Strategy cluster_3 Improved Drug Candidate Carboxylic_Acid Lead Compound with Carboxylic Acid Moiety Challenges Poor Pharmacokinetics Metabolic Instability Low Bioavailability Carboxylic_Acid->Challenges Isosteres Bioisosteres Challenges->Isosteres leads to Cyclopentane_Dione Cyclopentane-1,3-dione Isosteres->Cyclopentane_Dione Tetrazole Tetrazole Isosteres->Tetrazole Improved_Properties Improved Properties: - Enhanced Stability - Better Bioavailability - Retained Biological Activity Cyclopentane_Dione->Improved_Properties results in Tetrazole->Improved_Properties results in

References

Safety Operating Guide

Safe Disposal of 1-Cyclopentenecarboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1-Cyclopentenecarboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance.[1][2] Before handling, it is crucial to be aware of its primary hazards.

Hazard Classification:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety goggles or face shield
Protective Clothing Laboratory coat
Respiratory Protection Use only in a well-ventilated area. If handling large quantities or in a poorly ventilated space, a NIOSH-approved respirator with an appropriate cartridge is recommended.
Spill Management

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep the material to avoid dust generation. For liquid spills, absorb with an inert material such as vermiculite (B1170534) or sand.

  • Cleanup: All contaminated spill cleanup materials must be managed as hazardous waste.[3][4] Place the contained material and cleanup supplies into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Disposal Procedure

This compound must be disposed of as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or mixed with general trash. [3]

Step-by-Step Disposal Protocol:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. Glass containers are recommended for acidic waste to prevent corrosion.[5] The container must be in good condition with a secure screw cap.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture by percentage or volume.[6]

  • Accumulation:

    • Keep the waste container closed except when adding waste.[3]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][7]

    • The SAA must be inspected weekly for any signs of leakage.[6]

  • Segregation: Store the this compound waste segregated from incompatible materials, particularly bases, cyanides, and sulfides, to prevent violent reactions.[6] Store in secondary containment, such as a spill tray, to contain any potential leaks.[4][5]

  • Request for Pickup: Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., up to 9-12 months), arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[3][7] Do not transport hazardous waste yourself.[4]

Waste Minimization

In line with federal and state regulations, laboratories should implement a waste minimization strategy.[7]

  • Order only the quantity of chemical required for your research.

  • Maintain an accurate inventory of chemicals.

  • Explore substituting hazardous chemicals with non-hazardous alternatives where possible.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Have 1-Cyclopentenecarboxylic acid waste is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Collect Cleanup Materials as Hazardous Waste is_spill->spill_procedure Yes collect_waste Collect waste in a designated, labeled, and compatible container. is_spill->collect_waste No spill_procedure->collect_waste storage Store in Satellite Accumulation Area: - Keep container closed - Segregate from incompatibles - Use secondary containment collect_waste->storage full_or_time Container full or accumulation time limit reached? storage->full_or_time full_or_time->storage No request_pickup Contact EHS for waste pickup. full_or_time->request_pickup Yes end End: Waste properly disposed request_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Cyclopentenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for handling 1-Cyclopentenecarboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling, storage, and disposal of this chemical.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1560-11-8

  • Molecular Formula: C₅H₇CO₂H

Hazard Summary: this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Adherence to proper safety procedures is crucial to minimize risk.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][3]Protects against splashes and dust that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][4]Prevents skin contact which can lead to irritation.[1]
Respiratory Protection N95 or higher-rated respirator.Required when handling the powder to prevent inhalation of dust, which may cause respiratory irritation.[1][5]
Body Protection Laboratory coat.[1]Protects against contamination of personal clothing.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust inhalation.[1][6]

2. Handling the Chemical:

  • Before use, carefully read the Safety Data Sheet (SDS).

  • Wear all required PPE as specified in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[7]

  • Avoid breathing in dust or vapors.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

3. Storage:

  • Store in a tightly closed, properly labeled container.[3][7]

  • Keep in a cool, dry, and well-ventilated area.[3][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][7]

Disposal Plan

1. Waste Collection:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[5]

2. Neutralization (for Spills):

  • Due to its acidic nature, small spills can be neutralized. This process should be performed in a fume hood.

  • For every 1 gram of this compound, approximately 1.5 grams of sodium bicarbonate (baking soda) can be used for neutralization.

  • The neutralized mixture should still be collected as hazardous waste.

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[5] Do not dispose of it down the drain.

Emergency Procedures

Emergency SituationFirst Aid and Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Chemical Spill Workflow

The following diagram outlines the logical workflow for responding to a chemical spill of this compound.

G Workflow for this compound Spill Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size (Minor vs. Major) evacuate->assess ppe Don Appropriate PPE assess->ppe Minor Spill major_spill Major Spill: Evacuate Lab & Call Emergency Services assess->major_spill Major Spill contain Contain Spill with Inert Absorbent ppe->contain neutralize Neutralize with Sodium Bicarbonate (if safe to do so) contain->neutralize collect Collect Residue into Hazardous Waste Container neutralize->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

Caption: Workflow for this compound Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopentenecarboxylic acid
Reactant of Route 2
1-Cyclopentenecarboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。